1H-pyrrolo[2,3-c]pyridin-7-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrrolo[2,3-c]pyridin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-7-6-5(1-3-9-6)2-4-10-7/h1-4,9H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSKAJKJHGZYCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597879 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165669-36-3 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridin-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165669-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-c]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[2,3-c]pyridin-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A-Z Guide to the Synthesis of 1H-pyrrolo[2,3-c]pyridin-7-amine: Starting Materials and Strategic Execution
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the synthetic strategies for producing 1H-pyrrolo[2,3-c]pyridin-7-amine, a critical heterocyclic building block in medicinal chemistry. The document details prevalent synthetic routes, starting materials, and the chemical reasoning that underpins successful synthesis.
Introduction: The Significance of the 6-Azaindole Core
1H-pyrrolo[2,3-c]pyridin-7-amine, also known as 7-amino-6-azaindole, is a vital scaffold in the development of therapeutic agents, particularly as a key intermediate for kinase inhibitors and other targeted therapies.[1] Its structure is a bioisostere of indole, allowing it to mimic the natural substrate while offering unique physicochemical properties. The strategic introduction of the 7-amino group provides a crucial handle for further molecular elaboration. This guide focuses on the practical synthesis of this target molecule, emphasizing the selection of starting materials and the rationale behind the chosen synthetic pathways.
Retrosynthetic Analysis: Deconstructing the Target
A logical approach to any synthesis begins with retrosynthesis. For 1H-pyrrolo[2,3-c]pyridin-7-amine, the primary disconnections involve the formation of the pyrrole ring onto a pre-existing pyridine core. This overarching strategy informs the selection of starting materials, which are typically substituted pyridines. The key transformations to consider are the formation of the C4-C5 bond and the C3a-N1 bond of the pyrrole ring, and the introduction of the C7 amine.
Caption: Retrosynthetic analysis of 1H-pyrrolo[2,3-c]pyridin-7-amine.
Primary Synthetic Strategy: The Bartoli Indole Synthesis
A robust and frequently employed method for constructing the 6-azaindole scaffold is the Bartoli indole synthesis. This approach is particularly effective for sterically hindered indoles and is well-suited for pyridine-based substrates.
Starting Material: 2-Chloro-3-nitropyridine is a common and commercially available starting material for this route.[2] The nitro group serves as a handle for the indole formation, and the chloro group can be displaced later to install the desired amine functionality.
Synthetic Pathway and Mechanistic Insights
The synthesis proceeds through a multi-step sequence, beginning with the core indole formation, followed by functional group manipulation to install the 7-amino group.
-
Bartoli Reaction: The key step involves the reaction of 2-chloro-3-nitropyridine with a vinyl Grignard reagent, such as 1-methyl-1-propenylmagnesium bromide.[2] The reaction proceeds through the addition of the Grignard reagent to the nitro group, followed by a[3][3]-sigmatropic rearrangement and subsequent cyclization and aromatization to form the pyrrole ring. The choice of a vinyl Grignard is critical as it provides the necessary carbon framework for the fused five-membered ring.
-
Amination: The resulting 7-chloro-1H-pyrrolo[2,3-c]pyridine intermediate is then converted to the final product. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction or a palladium-catalyzed Buchwald-Hartwig amination. Condensation with various benzylamines, for instance, has been shown to yield the desired 7-amino derivatives.[2]
Caption: Workflow for the Bartoli synthesis of 1H-pyrrolo[2,3-c]pyridin-7-amine derivatives.
Data Summary: Bartoli Route
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | 2-Chloro-3-nitropyridine | 1-Methyl-1-propenylmagnesium bromide, THF | 7-Chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine | Varies |
| 2 | 7-Chloro intermediate | Benzylamine, Pd catalyst (optional) | N-benzyl-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine | 46-90%[2] |
Experimental Protocol: Representative Synthesis of a 7-Amino Derivative
This protocol is a representative example based on published literature and should be adapted and optimized for specific laboratory conditions.
Step 1: Synthesis of 7-Chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine (4) [2]
-
To a solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of 1-methyl-1-propenylmagnesium bromide (3.0 eq) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Step 2: Synthesis of 2,3-Dimethyl-N-(2-methylbenzyl)-1H-pyrrolo[2,3-c]pyridin-7-amine (5c) [2]
-
Combine 7-chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq) and 2-methylbenzylamine (1.2 eq) in a suitable solvent such as dioxane or toluene.
-
Add a palladium catalyst (e.g., Pd2(dba)3), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).
-
Heat the mixture at reflux under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by chromatography or recrystallization to yield the final product.
Alternative Strategy: Annulation from Aminopyridines
An alternative and powerful strategy involves building the pyrrole ring onto a pre-functionalized aminopyridine. This approach often utilizes transition metal-catalyzed reactions to form the key C-C and C-N bonds.
Starting Material: Substituted 2-aminopyridines, such as 2-amino-3-iodopyridine or 2-amino-3-bromopyridine, are excellent starting points.[4][5] The amino group is strategically positioned to become the nitrogen of the pyrrole ring, while the halogen provides a site for C-C bond formation.
Synthetic Pathway and Mechanistic Insights
This pathway typically involves a cascade or one-pot process combining a C-N cross-coupling with an intramolecular Heck reaction.
-
Cascade C-N Cross-Coupling/Heck Reaction: A palladium-catalyzed reaction between an amino-o-bromopyridine and an alkenyl bromide can be used to construct the azaindole core in a single step.[4] The reaction first forms an enamine intermediate via C-N coupling, which then undergoes an intramolecular Heck reaction to cyclize and form the pyrrole ring. The choice of palladium catalyst and ligand (e.g., Pd2(dba)3/XPhos) is crucial for the efficiency of this cascade process.[4]
-
Sonogashira Coupling followed by Cyclization: Another common method involves a Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne. The resulting 3-alkynyl-2-aminopyridine intermediate can then be cyclized under either basic or acidic conditions to form the 7-azaindole ring.[5]
Conclusion
The synthesis of 1H-pyrrolo[2,3-c]pyridin-7-amine and its derivatives relies heavily on the strategic construction of the fused pyrrole ring onto a pyridine scaffold. The Bartoli indole synthesis, starting from readily available nitropyridines, offers a direct and reliable route. Alternatively, modern cross-coupling methodologies starting from halogenated aminopyridines provide versatile and efficient pathways. The choice of starting material and synthetic strategy will ultimately depend on factors such as substrate availability, desired substitution patterns, and scalability requirements. The methods outlined in this guide provide a solid foundation for researchers to access this important class of molecules for drug discovery and development.
References
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6Synlett, 2005(19), 2993-2995.
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7NIH Public Access, 2012, 51(15), 2884–2887.
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Organic Letters, 2009, 11(5), 1091-1094.
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Molecules, 2023, 28(20), 7176.
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Journal of the American Chemical Society, 2022, 144(43), 19937–19948.
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Chemical and Pharmaceutical Bulletin, 2014, 62(4), 336-342.
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Journal of the American Chemical Society, 2022, 144(43), 19937-19948.
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Chemical & Pharmaceutical Bulletin, 2014, 62(4), 336-42.
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Synlett, 2005, 2005(19), 2993-2995.
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Organic Letters, 2015, 17(18), 4564-4567.
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Organic Chemistry Portal.
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Molecules, 2019, 24(7), 1368.
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ACS Medicinal Chemistry Letters, 2021, 12(5), 819-826.
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Journal of the American Chemical Society, 1959, 81(18), 4908-4912.
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Bulletin of the Chemical Society of Ethiopia, 2023, 37(2), 339-351.
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European Journal of Medicinal Chemistry, 2024, 265, 116075.
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Master Thesis, University of Graz, 2016.
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Boletín de la Sociedad Química del Perú, 2016, 82(3), 268-278.
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- 3. pubs.acs.org [pubs.acs.org]
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An In-depth Technical Guide to 1H-pyrrolo[2,3-c]pyridin-7-amine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-pyrrolo[2,3-c]pyridin-7-amine, also known as 7-amino-6-azaindole, is a heterocyclic aromatic compound of significant interest in the field of medicinal chemistry. Its rigid bicyclic scaffold, composed of a pyrrole ring fused to a pyridine ring, serves as a versatile pharmacophore in the design of various therapeutic agents. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, with a focus on insights relevant to drug discovery and development. The unique arrangement of nitrogen atoms and the presence of an amino group impart specific electronic and hydrogen-bonding characteristics to the molecule, making it an attractive starting point for the development of targeted therapies.
Chemical Structure and Properties
The fundamental structure of 1H-pyrrolo[2,3-c]pyridin-7-amine consists of a pyrrolo[2,3-c]pyridine core with an amine substituent at the 7-position. The pyrrole and pyridine rings are fused, creating a planar system with a distinct electronic distribution that influences its reactivity and biological interactions.
Table 1: Chemical and Physical Properties of 1H-pyrrolo[2,3-c]pyridin-7-amine
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃ | PubChem[1] |
| Molecular Weight | 133.15 g/mol | PubChem[2] |
| Monoisotopic Mass | 133.064 Da | PubChem[1] |
| Predicted XlogP | 0.6 | PubChem[1] |
| Appearance | Solid (predicted) | |
| CAS Number | 109969-52-4 (for the base) |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrrole and pyridine rings. The chemical shifts will be influenced by the electron-donating effect of the amino group and the electron-withdrawing nature of the pyridine nitrogen.
-
¹³C NMR: The carbon NMR spectrum will reveal the chemical shifts of the seven carbon atoms in the bicyclic system. The carbon attached to the amino group (C7) is expected to be significantly shielded.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to its molecular weight. Predicted ESI-MS data suggests a prominent [M+H]⁺ peak at m/z 134.07128.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations of the primary amine and the pyrrole N-H group, typically in the range of 3200-3500 cm⁻¹. C-N stretching and aromatic C-H and C=C/C=N stretching vibrations will also be present.
Synthesis of 1H-pyrrolo[2,3-c]pyridin-7-amine
A common and effective strategy for the synthesis of 1H-pyrrolo[2,3-c]pyridin-7-amine involves a two-step process starting from 2-chloro-3-nitropyridine. The first step is the formation of the pyrrolo[2,3-c]pyridine core, followed by the introduction of the amino group at the 7-position.
Diagram of the Synthetic Pathway
Caption: Synthetic route to 1H-pyrrolo[2,3-c]pyridin-7-amine.
Experimental Protocol
Step 1: Synthesis of 7-Chloro-1H-pyrrolo[2,3-c]pyridine [3]
This step utilizes a variation of the Bartoli indole synthesis.
-
Reaction Setup: Dissolve 2-chloro-3-nitropyridine in anhydrous tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer and maintain a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add a solution of vinylmagnesium bromide in THF to the cooled solution. The vinyl Grignard reagent acts as a nucleophile, attacking the nitro-substituted pyridine ring.
-
Warming and Reaction: After the addition is complete, allow the reaction mixture to slowly warm to -20 °C and stir for an extended period (e.g., 16 hours). This facilitates the cyclization and formation of the pyrrole ring.
-
Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the resulting suspension and extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 7-chloro-1H-pyrrolo[2,3-c]pyridine. The structure of the intermediate can be confirmed by ¹H NMR spectroscopy.[3]
Step 2: Amination of 7-Chloro-1H-pyrrolo[2,3-c]pyridine
The chloro group at the 7-position is activated towards nucleophilic aromatic substitution.
-
Reaction Setup: In a sealed reaction vessel, dissolve 7-chloro-1H-pyrrolo[2,3-c]pyridine in a suitable solvent.
-
Nucleophilic Substitution: Introduce an amine source. This can be ammonia (in a suitable form like a solution in an organic solvent or as ammonium hydroxide) or a protected amine followed by deprotection. The reaction may require elevated temperatures and potentially microwave irradiation to proceed efficiently. Acid catalysis can also be employed to facilitate the substitution.
-
Workup and Purification: After the reaction is complete, cool the mixture and perform an appropriate workup, which may involve extraction and washing. Purify the crude product by crystallization or column chromatography to yield 1H-pyrrolo[2,3-c]pyridin-7-amine.
Reactivity and Stability
The chemical reactivity of 1H-pyrrolo[2,3-c]pyridin-7-amine is dictated by the interplay of its constituent rings and the amino substituent.
-
Pyrrole Ring: The pyrrole moiety is electron-rich and susceptible to electrophilic substitution, typically at the C3 position.
-
Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself is generally electron-deficient and less reactive towards electrophilic attack compared to the pyrrole ring.
-
Amino Group: The amino group at the 7-position is nucleophilic and can undergo reactions such as acylation, alkylation, and arylation. It also activates the pyridine ring towards electrophilic substitution and influences the regioselectivity of such reactions.
The compound should be stored in a cool, dry place, away from strong oxidizing agents.
Applications in Drug Discovery and Development
The 1H-pyrrolo[2,3-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The 7-amino-substituted variant is particularly valuable due to the hydrogen bonding capabilities of the amino group, which can facilitate strong interactions with biological targets.
Kinase Inhibitors
The pyrrolopyridine core is a well-established hinge-binding motif in many kinase inhibitors. The nitrogen atoms of the bicyclic system can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. Derivatives of 1H-pyrrolo[2,3-c]pyridin-7-amine have been explored as inhibitors of various kinases involved in cancer and inflammatory diseases.
Potassium-Competitive Acid Blockers (P-CABs)
A significant area of application for 1H-pyrrolo[2,3-c]pyridin-7-amine derivatives is in the development of P-CABs for the treatment of acid-related gastrointestinal disorders.[4][5] These compounds inhibit the gastric H⁺/K⁺-ATPase (proton pump) by competing with potassium ions. The pyrrolopyridine core and the amino group play a crucial role in the binding of these inhibitors to the proton pump.
Diagram of a Potential Mechanism of Action
Caption: Generalized mechanism of action for a drug candidate.
Conclusion
1H-pyrrolo[2,3-c]pyridin-7-amine is a valuable heterocyclic building block with a rich chemical profile and significant potential in drug discovery. Its synthesis, while requiring careful execution, is achievable through established synthetic methodologies. The unique structural and electronic features of this compound make it an attractive scaffold for the development of novel therapeutics, particularly in the areas of oncology and gastroenterology. Further exploration of its derivatives is likely to yield new and improved drug candidates with enhanced potency, selectivity, and pharmacokinetic properties.
References
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- 3. 7-CHLORO-1H-PYRROLO[2,3-C]PYRIDINE | 357263-41-3 [chemicalbook.com]
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- 5. jstage.jst.go.jp [jstage.jst.go.jp]
Spectroscopic Data of 1H-pyrrolo[2,3-c]pyridin-7-amine: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the spectroscopic characterization of 1H-pyrrolo[2,3-c]pyridin-7-amine, a heterocyclic amine of significant interest to researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of data, offering in-depth analysis and field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction
1H-pyrrolo[2,3-c]pyridin-7-amine, a member of the azaindole family, possesses a bicyclic heteroaromatic core that is a common scaffold in medicinal chemistry. Its structural features, including the pyrrole and pyridine rings and the primary amine substituent, give rise to a unique electronic environment that is reflected in its spectroscopic signature. Understanding this signature is paramount for confirming molecular identity, assessing purity, and elucidating its role in chemical reactions and biological interactions. This guide will delve into the expected and observed spectroscopic data for this compound, providing a robust framework for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1H-pyrrolo[2,3-c]pyridin-7-amine, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of 1H-pyrrolo[2,3-c]pyridin-7-amine is expected to exhibit distinct signals for the aromatic protons on the pyrrole and pyridine rings, as well as for the protons of the amine and the pyrrole N-H. The chemical shifts are influenced by the electron-donating and withdrawing effects of the nitrogen atoms and the amine group.
Based on the analysis of related azaindole structures, the following chemical shift regions are anticipated for the aromatic protons.[1][2][3][4][5][6][7] The electron-rich pyrrole ring protons are expected to appear at a relatively higher field compared to the protons on the more electron-deficient pyridine ring. The amine protons will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.[8][9]
Table 1: Predicted ¹H NMR Chemical Shifts for 1H-pyrrolo[2,3-c]pyridin-7-amine
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (N-H) | 10.0 - 12.0 | br s | - |
| H2 | 7.2 - 7.5 | d | ~2.5 |
| H3 | 6.4 - 6.7 | d | ~2.5 |
| H4 | 7.8 - 8.1 | d | ~5.0 |
| H5 | 6.8 - 7.1 | d | ~5.0 |
| NH₂ | 5.0 - 7.0 | br s | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. Carbons adjacent to nitrogen atoms will be deshielded and appear at a lower field.[10][11][12][13]
Table 2: Predicted ¹³C NMR Chemical Shifts for 1H-pyrrolo[2,3-c]pyridin-7-amine
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C2 | 120 - 125 |
| C3 | 100 - 105 |
| C3a | 145 - 150 |
| C4 | 140 - 145 |
| C5 | 110 - 115 |
| C6a | 150 - 155 |
| C7 | 155 - 160 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Experimental Protocol for NMR Spectroscopy
The following protocol outlines the steps for acquiring high-quality NMR spectra of 1H-pyrrolo[2,3-c]pyridin-7-amine.
Materials:
-
1H-pyrrolo[2,3-c]pyridin-7-amine sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Ensure complete dissolution; gentle warming or sonication may be applied if necessary.
-
Transfer the solution to a clean NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Acquire the spectrum.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the ¹H NMR signals.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 1H-pyrrolo[2,3-c]pyridin-7-amine will be characterized by absorption bands corresponding to the N-H and C-H stretching and bending vibrations, as well as the C=C and C-N bonds within the aromatic rings.
Predicted IR Absorption Bands
The primary amine group will exhibit two characteristic N-H stretching bands, while the pyrrole N-H will show a distinct stretching vibration. The aromatic C-H stretching and bending vibrations will also be present.[8][14][15][16][17]
Table 3: Predicted IR Absorption Bands for 1H-pyrrolo[2,3-c]pyridin-7-amine
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (amine) | Asymmetric Stretch | 3400 - 3500 | Medium |
| N-H (amine) | Symmetric Stretch | 3300 - 3400 | Medium |
| N-H (pyrrole) | Stretch | 3100 - 3200 | Medium-Strong |
| C-H (aromatic) | Stretch | 3000 - 3100 | Medium-Weak |
| C=C, C=N (aromatic) | Stretch | 1500 - 1650 | Medium-Strong |
| N-H (amine) | Bending (Scissoring) | 1580 - 1650 | Medium-Strong |
| C-N | Stretch | 1250 - 1350 | Medium-Strong |
| C-H (aromatic) | Out-of-plane Bend | 700 - 900 | Strong |
Experimental Protocol for IR Spectroscopy
The following protocol describes the acquisition of an IR spectrum using the Attenuated Total Reflectance (ATR) technique.
Materials:
-
1H-pyrrolo[2,3-c]pyridin-7-amine sample (a small amount)
-
FTIR spectrometer with an ATR accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum to account for atmospheric CO₂ and H₂O.
-
-
Sample Application:
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth after the measurement.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.
Predicted Mass Spectrum
For 1H-pyrrolo[2,3-c]pyridin-7-amine (C₇H₇N₃), the molecular ion peak ([M]⁺) is expected to be observed at an m/z corresponding to its monoisotopic mass. Due to the presence of an odd number of nitrogen atoms, the molecular weight will be an odd number, consistent with the Nitrogen Rule.[8] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Table 4: Predicted Mass Spectrometry Data for 1H-pyrrolo[2,3-c]pyridin-7-amine
| Ion | Formula | Calculated m/z (Monoisotopic) |
| [M]⁺ | C₇H₇N₃ | 133.0640 |
| [M+H]⁺ | C₇H₈N₃ | 134.0718 |
Common fragmentation pathways for N-heterocyclic compounds often involve the loss of small neutral molecules such as HCN or NH₃.[18][19][20][21][22]
Experimental Protocol for Mass Spectrometry
The following is a general protocol for acquiring a mass spectrum using Electrospray Ionization (ESI).
Materials:
-
1H-pyrrolo[2,3-c]pyridin-7-amine sample
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer with an ESI source
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent. The addition of a small amount of formic acid can aid in protonation for positive ion mode.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters, including spray voltage, capillary temperature, and gas flows (nebulizer and drying gas).
-
Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).
-
-
Sample Infusion:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate.
-
-
Data Acquisition:
-
Acquire the mass spectrum in either positive or negative ion mode. For an amine, positive ion mode ([M+H]⁺) is typically more sensitive.
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.
-
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 1H-pyrrolo[2,3-c]pyridin-7-amine.
Caption: Workflow for the spectroscopic characterization of 1H-pyrrolo[2,3-c]pyridin-7-amine.
Molecular Structure
The structure of 1H-pyrrolo[2,3-c]pyridin-7-amine with atom numbering for NMR assignments.
Caption: Structure of 1H-pyrrolo[2,3-c]pyridin-7-amine.
References
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- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021, June 9). PMC.
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- 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222. (n.d.). PubChem.
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- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (n.d.).
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- Short Summary of 1H-NMR Interpret
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- H NMR Spectroscopy. (n.d.).
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- Abraham, R. J., & Matth, M. (n.d.). 1 1H chemical shifts in NMR, part 18 1.
- Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. (n.d.). Journal of the Chemical Society C.
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A Technical Guide to the Mechanism of Action of 1H-pyrrolo[2,3-c]pyridin-7-amine Derivatives as Potassium-Competitive Acid Blockers (P-CABs)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The management of acid-related gastrointestinal disorders has been revolutionized by the advent of agents that suppress gastric acid secretion. For decades, proton pump inhibitors (PPIs) have been the cornerstone of therapy. However, their limitations—including a slow onset of action, requirement for acid activation, and metabolic variability—have driven the search for superior therapeutic agents.[1][2][3] Potassium-Competitive Acid Blockers (P-CABs) represent a paradigm shift in this field.[1][3] This guide provides an in-depth technical exploration of the mechanism of action of a promising class of P-CABs derived from the 1H-pyrrolo[2,3-c]pyridin-7-amine scaffold. We will dissect their molecular interactions with the gastric H+/K+-ATPase, contrast their pharmacology with traditional PPIs, and detail the experimental protocols essential for their characterization.
The Molecular Target: Gastric H+/K+-ATPase
The final and rate-limiting step in gastric acid secretion is mediated by the hydrogen-potassium adenosine triphosphatase (H+/K+-ATPase), commonly known as the proton pump.[4][5][6] This P-type ATPase is exclusively located in the secretory canaliculi of gastric parietal cells.[5][6]
Its primary function is to actively transport hydrogen ions (H+) from the cytoplasm of the parietal cell into the gastric lumen in exchange for potassium ions (K+) from the lumen.[5][6] This process is ATP-dependent and is responsible for creating the highly acidic environment of the stomach, where the pH can drop to as low as 1.5.[2][6] The efficacy of any potent acid suppressant hinges on its ability to effectively inhibit this enzyme.
Caption: The catalytic cycle of the H+/K+-ATPase proton pump.
Core Mechanism of Action: Reversible Potassium Competition
Derivatives of the 1H-pyrrolo[2,3-c]pyridin-7-amine scaffold function as potent P-CABs.[7][8] Their mechanism is fundamentally different from that of PPIs and is characterized by direct, reversible, and potassium-competitive inhibition of the H+/K+-ATPase.[1][9][10][11][12]
The process unfolds as follows:
-
Systemic Absorption & Concentration: Following oral administration, the P-CAB is absorbed into the bloodstream. As a weak base, it naturally accumulates in the highly acidic secretory canaliculi of the gastric parietal cells.[1][13] This targeted concentration at the site of action is a key feature of its high potency.[14]
-
Ionic Binding: In the acidic environment, the P-CAB becomes protonated. It then binds directly to the H+/K+-ATPase via ionic bonds.[12][13][15] This binding occurs at or near the potassium-binding site on the luminal face of the enzyme.[16][17][18]
-
Potassium Competition: The P-CAB molecule physically obstructs the potassium channel of the pump.[10][13][16] By doing so, it competitively blocks K+ ions from entering and binding to the enzyme, which is a critical step for the conformational change required to secrete H+.[9][12][15]
-
Reversible Inhibition: Unlike PPIs, which form permanent covalent bonds, the ionic interaction between the P-CAB and the pump is reversible.[1][9][10][11][14] The duration of acid suppression is therefore dependent on the drug's plasma concentration and its dissociation half-life from the enzyme.[15][19] This reversibility allows for a more controlled and predictable pharmacodynamic profile.
Caption: P-CABs competitively block the K+ binding site of the proton pump.
Pharmacological Superiority: P-CABs vs. PPIs
The distinct mechanism of 1H-pyrrolo[2,3-c]pyridin-7-amine derivatives and other P-CABs translates into significant pharmacological advantages over traditional PPIs. These differences are critical for drug development professionals to understand, as they address several unmet needs in the treatment of acid-related disorders.[3][15]
| Feature | Potassium-Competitive Acid Blockers (P-CABs) | Proton Pump Inhibitors (PPIs) |
| Activation | Not required; active upon binding.[10][13][16][17] | Are prodrugs; require activation by acid.[2][4] |
| Binding | Ionic, reversible, and competitive with K+.[1][9][10][12] | Covalent, irreversible disulfide bond.[2][14] |
| Onset of Action | Rapid; maximal effect achieved within hours of the first dose.[13][16][17][20][21] | Slow; requires 3-5 days for maximal effect.[17][18][21] |
| Target State | Inhibit both active and resting proton pumps.[18][19][22] | Only inhibit activated (acid-secreting) pumps.[18] |
| Food Effect | Administration is independent of food intake.[13][17][21][23] | Must be taken 30-60 minutes before a meal for optimal efficacy.[13][17] |
| Acid Stability | Stable in acidic environments; no enteric coating needed.[3][13][17][18] | Acid-labile; require enteric coating to prevent degradation.[2][13] |
| Metabolism | Less affected by CYP2C19 genetic polymorphisms.[13][14][17][24] | Highly influenced by CYP2C19 status, leading to inter-individual variability.[13][18] |
| Duration | Longer plasma half-life provides more sustained 24-hour acid control.[13][17][18][21] | Shorter plasma half-life can lead to nocturnal acid breakthrough.[18][25] |
The 1H-pyrrolo[2,3-c]pyridine-7-amine Scaffold: A Promising Core
Research has specifically identified the 1H-pyrrolo[2,3-c]pyridine-7-amine structure as a highly promising scaffold for the development of novel P-CABs.[7][8] Molecular modeling and synthesis of derivatives have shown that this core can be optimized to achieve potent H+/K+-ATPase inhibition.[7][8]
Structure-activity relationship (SAR) studies on this scaffold revealed that introducing specific substituents at the 1-position of the pyrrole ring allows the molecule to access key lipophilic and polar residues within the enzyme's binding pocket, significantly enhancing inhibitory activity.[7] One derivative from these studies demonstrated a potent H+/K+-ATPase inhibitory activity with an IC50 value of 27 nM and showed significant in vivo acid secretion inhibition in rat models.[7] These findings validate the 1H-pyrrolo[2,3-c]pyridine-7-amine framework as a robust lead for creating next-generation acid suppressants.[7]
Experimental Validation: Core Protocols
Characterizing the mechanism and efficacy of a novel P-CAB requires a validated, multi-step experimental approach. The following protocols represent the foundational assays for preclinical evaluation.
Protocol: In Vitro H+/K+-ATPase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the proton pump, quantifying its intrinsic potency.
Methodology:
-
Enzyme Preparation: Isolate H+/K+-ATPase-rich microsomal vesicles from a suitable source, such as hog gastric mucosa, through differential centrifugation.
-
Compound Preparation: Prepare a serial dilution of the 1H-pyrrolo[2,3-c]pyridin-7-amine derivative in a suitable solvent (e.g., DMSO).
-
Incubation: In a 96-well plate, incubate the enzyme vesicles with varying concentrations of the test compound and a K+ source (e.g., KCl) in a buffered solution for a defined period at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a defined concentration of adenosine triphosphate (ATP).
-
Quantification: The ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This is typically done using a colorimetric method, such as the Malachite Green assay, which forms a colored complex with Pi.
-
Data Analysis: Measure absorbance at the appropriate wavelength (e.g., ~620 nm). Plot the percentage of enzyme inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Caption: Standard workflow for determining the in vitro potency of a P-CAB.
Protocol: In Vivo Gastric Acid Secretion Inhibition (Shay Rat Model)
Objective: To evaluate the compound's efficacy, onset, and duration of action in inhibiting stimulated gastric acid secretion in a live animal model.
Methodology:
-
Animal Preparation: Use adult male Sprague-Dawley rats, fasted overnight with free access to water.
-
Compound Administration: Administer the test compound (or vehicle control) orally (p.o.) or intravenously (i.v.) at various doses.
-
Surgical Procedure: At a predetermined time after dosing, anesthetize the rats and perform a laparotomy to expose the stomach. Ligate the pylorus to allow for the accumulation of gastric secretions.
-
Acid Stimulation (Optional but Recommended): Administer a secretagogue, such as histamine or pentagastrin, subcutaneously to induce a consistent and robust acid secretion response.
-
Collection Period: Allow gastric juice to accumulate for a set period (e.g., 4 hours).
-
Sample Collection: Euthanize the animals and carefully collect the entire contents of the stomach.
-
Analysis: Centrifuge the gastric contents to remove debris. Measure the total volume (mL) and determine the acid concentration by titrating the supernatant with a standardized base (e.g., 0.01 N NaOH) to a neutral pH.
-
Efficacy Calculation: Calculate the total acid output (Volume × Concentration). Compare the acid output of the treated groups to the vehicle control group to determine the percentage of inhibition for each dose.
Caption: Key steps in the Shay rat model for in vivo P-CAB efficacy testing.
Conclusion and Future Directions
The 1H-pyrrolo[2,3-c]pyridin-7-amine scaffold represents a highly promising foundation for the development of next-generation Potassium-Competitive Acid Blockers. Their mechanism of action—direct, rapid, reversible, and potassium-competitive inhibition of the gastric H+/K+-ATPase—offers a superior pharmacological profile compared to traditional PPIs.[1][3][10][13][16][17][18][21] These advantages, including a fast onset of action, reliable efficacy independent of food intake or CYP2C19 genotype, and sustained 24-hour acid control, directly address the principal limitations of current therapies.[13][17][18][21][24] As research continues to optimize derivatives of this scaffold, we anticipate the emergence of new clinical candidates that will significantly enhance the management of acid-related disorders, from gastroesophageal reflux disease to peptic ulcer disease and H. pylori eradication.[13][24]
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Malik, D., & Singh, A. (2021). Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors?. Journal of Pakistan Medical Association. Retrieved from [Link]
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Dr.Oracle. (2025, December 27). What is P-CAB (Potassium-Competitive Acid Blocker)? Retrieved from [Link]
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Dr.Oracle. (2025, February 8). What is the mechanism of action of Vonoprazan (Proton Pump Inhibitor) PPI? Retrieved from [Link]
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VOQUEZNA®. (n.d.). How VOQUEZNA® (vonoprazan) Works. Retrieved from [Link]
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Wang, Y., et al. (2025, December 18). Potassium-competitive acid blockers and advances in the management of patients with acid-related diseases: a narrative review. Frontiers in Pharmacology. Retrieved from [Link]
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PubMed. (n.d.). Tegoprazan: a novel, highly selective, and potent potassium-competitive acid blocker (P-CAB). Retrieved from [Link]
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Lee, K. J., et al. (2019). Randomised phase 3 trial: tegoprazan, a novel potassium-competitive acid blocker, vs. esomeprazole in patients with erosive oesophagitis. Alimentary Pharmacology & Therapeutics. Retrieved from [Link]
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Sachs, G., et al. (2006). The Gastric H,K ATPase as a Drug Target: Past, Present, and Future. Journal of Clinical Gastroenterology. Retrieved from [Link]
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Patsnap Synapse. (2024, June 21). What are H+/K+ ATPase blockers and how do they work? Retrieved from [Link]
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Wikipedia. (n.d.). Hydrogen potassium ATPase. Retrieved from [Link]
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J-Stage. (n.d.). Molecular Modeling, Design, Synthesis, and Biological Activity of 1H-Pyrrolo[2,3-c]pyridine-7-amine Derivatives as Potassium-Competitive Acid Blockers. Retrieved from [Link]
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PubMed. (n.d.). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Retrieved from [Link]
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Patsnap Synapse. (2024, June 21). What are H+/K+ ATPase and how do they work? Retrieved from [Link]
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ResearchGate. (n.d.). Role of K+ in the H+, K+, ATPase functioning, and potassium-competitive... Retrieved from [Link]
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Oshima, T., & Miwa, H. (2016). Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases. Journal of Neurogastroenterology and Motility. Retrieved from [Link]
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ResearchGate. (2025, August 9). The First-in-Class Potassium-Competitive Acid Blocker, Vonoprazan Fumarate: Pharmacokinetic and Pharmacodynamic Considerations. Retrieved from [Link]
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ResearchGate. (n.d.). Interaction modes of P-CABs with H+,K+-ATPase. Retrieved from [Link]
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ResearchGate. (2025, August 7). The binding selectivity of vonoprazan (TAK-438) to the gastric H(+) ,K(+) -ATPase. Retrieved from [Link]
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The Versatile Scaffold: A Technical Guide to the Biological Activity of 1H-pyrrolo[2,3-c]pyridin-7-amine Derivatives
This guide provides an in-depth exploration of the diverse biological activities of derivatives based on the 1H-pyrrolo[2,3-c]pyridin-7-amine core, a key heterocyclic scaffold in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the rationale behind experimental designs, and provides detailed protocols for evaluating the multifaceted therapeutic potential of this compound class.
Introduction: The Privileged 7-Azaindole Core
The 1H-pyrrolo[2,3-c]pyridin-7-amine scaffold is an isomer of 7-azaindole, a class of bicyclic heterocycles that are considered "privileged structures" in drug discovery. Their structural similarity to endogenous purines allows them to interact with a wide array of biological targets, particularly ATP-binding sites in kinases. The strategic placement of nitrogen atoms in the pyridine ring offers unique opportunities for hydrogen bonding and other molecular interactions, influencing potency, selectivity, and pharmacokinetic properties. This guide will delve into the specific biological applications that have been explored for derivatives of the 1H-pyrrolo[2,3-c]pyridin-7-amine isomer, highlighting its therapeutic promise.
Section 1: Potent Inhibition of Gastric Acid Secretion as Potassium-Competitive Acid Blockers (P-CABs)
A significant area of investigation for 1H-pyrrolo[2,3-c]pyridin-7-amine derivatives has been their development as potassium-competitive acid blockers (P-CABs) for the treatment of acid-related gastrointestinal disorders.[1]
Mechanism of Action: Targeting the Gastric H+/K+ ATPase
The final step in gastric acid secretion is mediated by the H+/K+ ATPase, a proton pump located in the secretory canaliculi of parietal cells in the stomach lining.[2] This enzyme actively transports H+ ions into the gastric lumen in exchange for K+ ions, a process powered by the hydrolysis of ATP.[2][3] P-CABs, including derivatives of the 1H-pyrrolo[2,3-c]pyridin-7-amine scaffold, function by competitively and reversibly binding to the potassium-binding site of the H+/K+ ATPase.[1] This action prevents the conformational changes necessary for proton translocation, thereby inhibiting acid secretion.
Diagram 1: Mechanism of H+/K+ ATPase and Inhibition by P-CABs
Caption: H+/K+ ATPase cycle and competitive inhibition by P-CABs.
In Vitro and In Vivo Efficacy
Studies have demonstrated the potent inhibitory activity of synthesized 1H-pyrrolo[2,3-c]pyridin-7-amine derivatives.[1] Molecular modeling has guided the introduction of various substituents to optimize binding to the enzyme's lipophilic and polar regions.[1]
| Compound ID | In Vitro H+/K+ ATPase Inhibition (IC50, nM)[1] | In Vivo Gastric Acid Secretion Inhibition (% at 1 mg/kg, i.v. in rats)[1] |
| 1 | 27 | 62 |
| 5d | 21 | 75 |
| 5e | 23 | 80 |
| 10c | 10 | 45 |
Experimental Protocols
This protocol outlines the measurement of H+/K+-ATPase activity by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.
-
Preparation of H+/K+-ATPase Vesicles:
-
Isolate gastric mucosal membranes from a suitable animal model (e.g., hog or rabbit stomachs) through a series of homogenizations and centrifugations.
-
Resuspend the final microsomal pellet in a suitable buffer and store at -80°C.
-
-
Assay Procedure:
-
Pre-incubate the H+/K+-ATPase vesicles with varying concentrations of the test compound (or vehicle control) in a buffer containing MgCl2 and KCl at 37°C.
-
Initiate the enzymatic reaction by adding ATP.
-
After a defined incubation period, stop the reaction by adding an ice-cold solution of trichloroacetic acid.
-
Centrifuge to pellet the protein and collect the supernatant.
-
Quantify the amount of inorganic phosphate in the supernatant using a colorimetric method, such as the Fiske-Subbarow method, by measuring absorbance at a specific wavelength (e.g., 660 nm).
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
-
This protocol describes a method to assess the in vivo efficacy of P-CABs.
-
Animal Preparation:
-
Anesthetize male Sprague-Dawley rats with urethane.
-
Surgically cannulate the esophagus and pylorus to allow for gastric perfusion.
-
-
Perfusion and Data Collection:
-
Perfuse the stomach with a saline solution at a constant rate.
-
Collect the perfusate and measure the acid concentration by titration with a standardized NaOH solution to a pH of 7.0.
-
-
Compound Administration:
-
Induce gastric acid secretion with a stimulant such as histamine or pentagastrin.
-
Administer the test compound intravenously.
-
Continue to collect the perfusate and measure the acid output over time to determine the extent and duration of inhibition.
-
Section 2: Modulation of Neurological Pathways as mGluR5 Antagonists
Emerging research has identified 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as a novel class of allosteric antagonists for the metabotropic glutamate receptor 5 (mGluR5). This discovery opens up potential therapeutic avenues in neurodegenerative and psychiatric disorders where glutamate signaling is dysregulated.
The Role of mGluR5 in Neurological Disorders
mGluR5 is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability.[4] Dysfunctional mGluR5 signaling has been implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's and Huntington's disease.[5][6][7] Specifically, aberrant mGluR5 activity can contribute to excitotoxicity, neuroinflammation, and impaired autophagy, all of which are hallmarks of these conditions.[5][6][8] Negative allosteric modulators (NAMs) of mGluR5 can attenuate these pathological processes without interfering with the basal physiological activity of the receptor.[5]
Diagram 2: mGluR5 Signaling and Allosteric Modulation
Caption: Allosteric modulation of mGluR5 signaling by a NAM.
In Vitro Characterization of mGluR5 Antagonism
The development of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide derivatives has focused on achieving high in vitro potency while optimizing physicochemical properties such as aqueous solubility.
Experimental Protocol: In Vitro mGluR5 Functional Assay (Calcium Mobilization)
This protocol describes a common method to assess the antagonist activity of compounds at mGluR5 by measuring changes in intracellular calcium.
-
Cell Culture:
-
Use a stable cell line expressing recombinant human mGluR5 (e.g., HEK293 cells).
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
-
Calcium Indicator Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specified time at 37°C.
-
-
Compound Incubation:
-
Add varying concentrations of the test compound (NAM) to the wells and incubate to allow for binding to the receptor.
-
-
Agonist Stimulation and Signal Detection:
-
Add a known mGluR5 agonist (e.g., glutamate or quisqualate) at a concentration that elicits a submaximal response (EC80).
-
Immediately measure the fluorescence intensity using a plate reader (e.g., FLIPR). The increase in fluorescence corresponds to the influx of intracellular calcium.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced calcium response by the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Section 3: Potential as Kinase Inhibitors and Anticancer Agents
The 7-azaindole scaffold is a well-established pharmacophore in the design of kinase inhibitors. While research on the 1H-pyrrolo[2,3-c]pyridin-7-amine isomer is less extensive in this area compared to other isomers, its structural features suggest significant potential for anticancer applications.
Rationale for Kinase Inhibition
The pyrrolopyridine core is a bioisostere of adenine, the purine base in ATP. This allows derivatives to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of various kinases and preventing the phosphorylation of their downstream substrates. The development of drugs like vemurafenib (a BRAF inhibitor) underscores the success of this strategy. While specific kinase targets for 1H-pyrrolo[2,3-c]pyridin-7-amine derivatives are still under broad investigation, related pyrrolopyridine isomers have shown activity against a range of kinases, including FMS kinase, FGFR, and CDKs.
Experimental Protocol: General In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in DMSO.
-
Prepare a reaction mixture containing the kinase of interest, a suitable substrate peptide, and kinase assay buffer.
-
-
Kinase Reaction:
-
In a multi-well plate, add the diluted test compound or DMSO control.
-
Add the kinase to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a specified duration.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™ Reagent.
-
Add a kinase detection reagent to convert the produced ADP into ATP, which then drives a luciferase-based reaction to generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.
-
Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Protocol: Cell Viability Assay (MTT)
The MTT assay is a colorimetric method used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
-
Cell Plating:
-
Seed cancer cells of interest in a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Section 4: Synthesis Strategies
The synthesis of the 1H-pyrrolo[2,3-c]pyridin-7-amine core and its derivatives often involves multi-step sequences. A general and adaptable synthetic route is crucial for generating a library of analogs for structure-activity relationship (SAR) studies.
Diagram 3: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of derivatives.
A common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine scaffold, followed by the introduction of the amine group at the 7-position. Subsequent diversification can be achieved through various reactions, such as N-alkylation of the pyrrole nitrogen or cross-coupling reactions at other positions of the bicyclic system. The choice of protecting groups is often critical to the success of these synthetic strategies.
Conclusion and Future Perspectives
The 1H-pyrrolo[2,3-c]pyridin-7-amine scaffold has demonstrated significant therapeutic potential across multiple biological targets. Its derivatives are potent P-CABs with promising in vivo activity for treating acid-related disorders. Furthermore, the discovery of their activity as mGluR5 NAMs opens exciting new avenues for the development of treatments for complex neurological diseases. While the exploration of their role as kinase inhibitors and anticancer agents is still in its early stages for this specific isomer, the well-established precedent of the broader 7-azaindole class provides a strong rationale for continued investigation. Future research should focus on elucidating the specific kinase selectivity profiles of these compounds, understanding their mechanisms of action in cancer cell lines, and further optimizing their pharmacokinetic and pharmacodynamic properties for various therapeutic applications. The versatility of this scaffold ensures that it will remain a focal point of medicinal chemistry research for years to come.
References
-
Abd-Elrahman, K. S., Hamilton, A., Hutchinson, S. R., Liu, F., Russell, R. C., & Ferguson, S. S. G. (2017). mGluR5 antagonism increases autophagy and prevents disease progression in the zQ175 mouse model of Huntington's Disease. Science Signaling, 10(510), eaan6387. [Link]
-
Abd-Elrahman, K. S., & Ferguson, S. S. G. (2020). mGluR5 Contribution to Neuropathology in Alzheimer Mice Is Disease Stage-Dependent. ACS Pharmacology & Translational Science, 3(2), 261-274. [Link]
-
Hamilton, A., Esseltine, J. L., DeVries, R. A., Hussey, C., & Ferguson, S. S. G. (2014). Metabotropic glutamate receptor 5 knockout reduces cognitive impairment and pathogenesis in a mouse model of Alzheimer's disease. Molecular Brain, 7, 40. [Link]
-
Shin, J. M., & Sachs, G. (2008). Pharmacology of the gastric H,K-ATPase. The Journal of pharmacology and experimental therapeutics, 326(3), 651–660. [Link]
-
Kumar, V., Sharma, V., & Sharma, R. (2015). Therapeutic potential of mGluR5 targeting in Alzheimer's disease. Frontiers in neuroscience, 9, 32. [Link]
-
ResearchGate. (n.d.). Gastric proton pump H⁺/K⁺ ATPase and its functions. [Link]
-
Zhang, L., Zhang, Y., & Wang, Y. (2020). Pump Proton and Laryngeal H+/K+ ATPases. International Journal of General Medicine, 13, 1337–1344. [Link]
-
Shi, S., Wang, Y., Jiang, L., & Chen, S. (2022). Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents. Frontiers in Aging Neuroscience, 14, 868930. [Link]
-
Abe, T., Sugihara, H., Nawa, H., Shigemoto, R., Mizuno, N., & Nakanishi, S. (1992). Molecular characterization of a novel metabotropic glutamate receptor mGluR5 coupled to inositol phosphate/Ca2+ signal transduction. Journal of Biological Chemistry, 267(19), 13361-13368. [Link]
-
Ohgaki, M., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336-342. [Link]
-
Patsnap. (2024). What are H+/K+ ATPase and how do they work?. Patsnap Synapse. [Link]
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- 1. Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are H+/K+ ATPase and how do they work? [synapse.patsnap.com]
- 3. Hydrogen potassium ATPase - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Therapeutic potential of mGluR5 targeting in Alzheimer's disease [frontiersin.org]
- 5. Frontiers | Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? [frontiersin.org]
- 6. mGluR5 Contribution to Neuropathology in Alzheimer Mice Is Disease Stage-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Investigating the Kinase Inhibitory Potential of 1H-pyrrolo[2,3-c]pyridin-7-amine: A Methodological Framework
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The protein kinase family represents one of the most critical and extensively pursued classes of drug targets in oncology and beyond. The 1H-pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of various kinases. This guide provides a comprehensive, technically-grounded framework for the systematic evaluation of 1H-pyrrolo[2,3-c]pyridin-7-amine as a potential kinase inhibitor. We will delve into the causality behind experimental choices, from initial biochemical screens to cellular validation and selectivity profiling, ensuring a robust and reproducible investigation.
Introduction: The Rationale for Investigating 1H-pyrrolo[2,3-c]pyridin-7-amine
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for various malignancies. The 1H-pyrrolo[2,3-c]pyridine core, an isomer of the purine nucleobase adenine, is an attractive starting point for kinase inhibitor discovery due to its structural similarity to the "hinge-binding" region of ATP, the natural substrate for kinases. This structural motif is present in several FDA-approved kinase inhibitors.
This guide will provide a step-by-step methodology to:
-
Determine the inhibitory activity and potency of 1H-pyrrolo[2,3-c]pyridin-7-amine against a panel of kinases.
-
Elucidate its mechanism of action.
-
Validate its on-target activity in a cellular context.
-
Assess its selectivity profile across the human kinome.
Foundational Step: Initial Biochemical Potency Determination
The first critical step is to ascertain whether 1H-pyrrolo[2,3-c]pyridin-7-amine can inhibit kinase activity in a controlled, cell-free environment. A widely adopted and robust method for this is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Experimental Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol is designed to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, and then the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used to drive a luciferase-based reaction, producing a luminescent signal that is directly proportional to kinase activity.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 1H-pyrrolo[2,3-c]pyridin-7-amine in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in DMSO to create a concentration gradient. This is crucial for generating a dose-response curve.
-
-
Kinase Reaction Setup (in a 384-well plate):
-
To each well, add 2.5 µL of the test compound diluted in kinase buffer. As a control, add 2.5 µL of DMSO vehicle for 100% activity and a known potent inhibitor for 0% activity.
-
Add 5 µL of a solution containing the target kinase and its specific substrate in kinase buffer. The choice of kinase and substrate is critical and should be based on a preliminary hypothesis or a broad screening panel.
-
Initiate the reaction by adding 2.5 µL of an ATP solution. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
Data Analysis and Interpretation
The raw luminescence data is converted to percent inhibition relative to the DMSO (0% inhibition) and positive control (100% inhibition) wells. The IC50 value is then determined by fitting the dose-response data to a four-parameter logistic equation using software such as GraphPad Prism.
| Parameter | Description | Example Value |
| Top | The maximal response (asymptote) | 100% |
| Bottom | The minimal response (asymptote) | 0% |
| HillSlope | The steepness of the curve | -1.2 |
| IC50 | Concentration for 50% inhibition | 150 nM |
Cellular Target Engagement: Confirming Interaction in a Biological System
A compound that is potent in a biochemical assay may not necessarily be effective in a cellular environment due to factors like poor permeability or rapid efflux. Therefore, it is essential to confirm that 1H-pyrrolo[2,3-c]pyridin-7-amine engages its intended kinase target within living cells. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
Principle: The binding of a ligand (our compound) to its target protein often increases the protein's thermal stability. CETSA® measures this stabilization by heating cell lysates to various temperatures and then quantifying the amount of soluble protein remaining at each temperature via Western blotting.
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture a relevant cell line to ~80% confluency.
-
Treat the cells with either the vehicle (DMSO) or a high concentration (e.g., 10x the biochemical IC50) of 1H-pyrrolo[2,3-c]pyridin-7-amine for a defined period (e.g., 1-2 hours).
-
-
Cell Lysis and Heating:
-
Harvest the cells and resuspend them in a lysis buffer.
-
Divide the lysate from each treatment group into several aliquots.
-
Heat each aliquot to a different temperature (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C) for 3 minutes, followed by cooling.
-
-
Protein Quantification:
-
Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Perform a Western blot on the supernatant fractions using an antibody specific to the target kinase. An antibody for a non-target protein (e.g., GAPDH) should also be used as a loading control.
-
Data Visualization and Interpretation
A positive result is a "thermal shift," where the target kinase remains soluble at higher temperatures in the compound-treated samples compared to the vehicle-treated samples. This indicates direct binding of the compound to the target protein in the cellular milieu.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Assessing Cellular Activity and Selectivity
Once target engagement is confirmed, the next logical step is to determine if this engagement translates into a functional cellular response and to understand the compound's selectivity.
Downstream Signaling Pathway Modulation
Kinase inhibitors exert their effects by blocking phosphorylation events. A Western blot analysis of key downstream substrates of the target kinase is a direct measure of the compound's cellular activity.
Caption: Inhibition of a signaling pathway by the test compound.
Protocol Snapshot: Western Blot for Phospho-Substrate
-
Cell Treatment: Treat cells with a dose-response of 1H-pyrrolo[2,3-c]pyridin-7-amine for an appropriate time.
-
Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate. Re-probe with an antibody for the total substrate as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
A dose-dependent decrease in the phosphorylated substrate signal indicates successful inhibition of the kinase pathway in cells.
Kinome-Wide Selectivity Profiling
A critical aspect of drug development is understanding a compound's selectivity. A highly selective inhibitor targets only the intended kinase, minimizing off-target effects and potential toxicity. A common approach is to screen the compound against a large panel of kinases (e.g., the DiscoverX KINOMEscan™).
Data Presentation: Hypothetical Selectivity Profile
The results are often presented as a percentage of control, where a lower number indicates stronger inhibition.
| Kinase Target | % of Control @ 1 µM | Potency Class |
| Kinase X (On-Target) | 0.5% | High |
| Kinase Y | 85% | Low |
| Kinase Z | 12% | Moderate |
| Kinase A | 92% | Low |
| Kinase B | 5% | High (Potential Off-Target) |
This data allows for the calculation of a selectivity score, providing a quantitative measure of how specific the compound is for its intended target. High selectivity is generally a desirable attribute for a therapeutic candidate.
Conclusion and Strategic Next Steps
This guide has outlined a rigorous, multi-step process for the initial characterization of 1H-pyrrolo[2,3-c]pyridin-7-amine as a kinase inhibitor. By systematically progressing from biochemical potency to cellular target engagement and selectivity profiling, researchers can build a comprehensive data package to support further development.
Future Directions:
-
Mechanism of Action Studies: If the compound is ATP-competitive, this can be confirmed using enzyme kinetics (e.g., Lineweaver-Burk plots).
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the core scaffold to improve potency and selectivity.
-
In Vivo Efficacy Studies: If cellular data is promising, the compound can be advanced into animal models of disease to assess its efficacy and pharmacokinetic properties.
By following this structured and scientifically-grounded approach, the therapeutic potential of 1H-pyrrolo[2,3-c]pyridin-7-amine can be thoroughly and efficiently investigated.
References
-
Title: Kinase inhibitors: a journey of success and challenges. Source: Nature Reviews Drug Discovery. URL: [Link]
-
Title: A simple and universal method for measuring the ATP-binding affinity of any kinase. Source: Nature Methods. URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug target engagement in cells. Source: Nature Protocols. URL: [Link]
-
Title: Comprehensive analysis of kinase inhibitor selectivity. Source: Nature Biotechnology. URL: [Link]
An In-Depth Technical Guide to the Solubility and Stability of 1H-pyrrolo[2,3-c]pyridin-7-amine
Foreword: The Critical Role of Physicochemical Profiling in Drug Discovery
In the landscape of modern drug development, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the most critical hurdles are the fundamental physicochemical properties of the molecule itself. A compound with exceptional biological activity is of little therapeutic value if it cannot be formulated, delivered to its target, or remain stable under physiological and storage conditions. This guide is dedicated to the comprehensive evaluation of two such cornerstone properties—solubility and stability—for the heterocyclic amine, 1H-pyrrolo[2,3-c]pyridin-7-amine .
The pyrrolopyridine scaffold, also known as azaindole, is a "privileged structure" in medicinal chemistry. Its structural resemblance to the purine ring of ATP makes it an effective hinge-binding motif for numerous protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1] The addition of an amine group at the 7-position, creating 1H-pyrrolo[2,3-c]pyridin-7-amine, introduces a key basic center that can significantly influence the molecule's properties and its potential for specific molecular interactions.[2]
This document is structured not as a static data sheet, but as a dynamic guide for the research scientist. It provides not only the "what" but the "why" behind the experimental choices, grounding every protocol in the principles of physical organic chemistry and regulatory expectations. By understanding the causality behind these methods, researchers can better troubleshoot unexpected results and adapt these protocols to other novel chemical entities.
Foundational Physicochemical Properties
Before embarking on solubility or stability assessments, a baseline understanding of the molecule's intrinsic properties is paramount. These parameters govern its behavior in different environments.
Ionization Constant (pKa)
The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For 1H-pyrrolo[2,3-c]pyridin-7-amine, the presence of multiple nitrogen atoms—the pyridine nitrogen, the pyrrole nitrogen, and the exocyclic amine—means multiple potential ionization states. The exocyclic amine is expected to be the most basic center, readily protonated under acidic conditions.
Causality: The ionization state of a molecule is a primary determinant of its aqueous solubility. The protonated, cationic form of an amine is generally orders of magnitude more soluble in water than the neutral free base due to its ability to form strong ion-dipole interactions with water molecules.[3] Therefore, knowing the pKa allows researchers to predict how solubility will change with pH, which is critical for formulation in buffers and for understanding absorption in the variable pH environments of the gastrointestinal tract.
Lipophilicity (LogP/LogD)
Lipophilicity, the "oil-loving" character of a molecule, is measured as the partition coefficient (LogP) between octanol and water for the neutral species. For an ionizable molecule like our target compound, the distribution coefficient (LogD) at a specific pH (commonly pH 7.4) is more physiologically relevant.
Causality: LogD is a key indicator of a drug's ability to cross biological membranes, its potential for binding to plasma proteins, and its likely metabolic pathways. It also has an inverse relationship with solubility; highly lipophilic compounds tend to have lower aqueous solubility. Balancing lipophilicity and hydrophilicity is a central task in drug optimization.
Aqueous Solubility Assessment: A Two-Tiered Approach
Aqueous solubility is not a single value but is assessed in two distinct phases of drug discovery: kinetic and thermodynamic solubility.
Kinetic Solubility: High-Throughput Screening
Kinetic solubility is the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic solvent stock (typically DMSO) into an aqueous buffer.[4] This method is designed to be fast and is used in early discovery to quickly flag compounds that may precipitate under in vitro assay conditions, a phenomenon known as "DMSO shock."[5]
This protocol is designed for a 96-well plate format for high-throughput analysis.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 1H-pyrrolo[2,3-c]pyridin-7-amine in 100% DMSO.
-
Serial Dilution: In a 96-well DMSO plate, perform a serial dilution of the stock solution to create a range of concentrations (e.g., from 10 mM down to 0.08 mM).
-
Assay Plate Preparation: Add 198 µL of the desired aqueous buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4) to the wells of a clear, flat-bottom 96-well plate.
-
Compound Addition: Transfer 2 µL of each DMSO concentration from the dilution plate to the corresponding wells of the assay plate. This results in a final DMSO concentration of 1% and a compound concentration range from 100 µM to 0.8 µM.
-
Incubation: Shake the plate for 2 hours at room temperature, protected from light.[1]
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control wells.
Thermodynamic Solubility: The Gold Standard
Thermodynamic, or equilibrium, solubility is the true saturation concentration of a compound in a solvent after it has been allowed to equilibrate for an extended period.[6] This is a more resource-intensive but accurate measurement, typically performed on crystalline solid material during the lead optimization phase. The shake-flask method is the universally accepted standard.[7]
-
Compound Addition: Add an excess of solid (crystalline) 1H-pyrrolo[2,3-c]pyridin-7-amine to a series of glass vials. A visible amount of undissolved solid should remain to ensure saturation.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of each test solvent to the vials. Test solvents should include water, PBS (pH 5.0, 7.4, 9.0), and relevant organic solvents.
-
Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[4]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm PVDF filter to remove any remaining solid particles.
-
Quantification:
-
Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Dilute the filtered supernatant into the mobile phase used for analysis.
-
Quantify the concentration of the dissolved compound using a validated analytical method, typically UV-Vis spectroscopy or HPLC-UV.[7]
-
Illustrative Solubility Data
The following table presents hypothetical but chemically reasonable solubility data for 1H-pyrrolo[2,3-c]pyridin-7-amine, which a researcher might expect to generate. The higher solubility at acidic pH is consistent with the protonation of the basic amine group.
| Solvent/Buffer | Solubility Type | Expected Solubility (µg/mL) |
| Water (pH ~7.0) | Thermodynamic | 50 - 150 |
| PBS (pH 5.0) | Thermodynamic | 500 - 1500 |
| PBS (pH 7.4) | Thermodynamic | 75 - 200 |
| PBS (pH 9.0) | Thermodynamic | 20 - 80 |
| Ethanol | Thermodynamic | > 2000 |
| DMSO | Thermodynamic | > 10000 |
| PBS (pH 7.4) | Kinetic | 80 - 120 µM |
Note: This data is for illustrative purposes only and must be experimentally determined.
Caption: High-level workflows for kinetic and thermodynamic solubility determination.
Stability Assessment: Forced Degradation Studies
Understanding a molecule's intrinsic stability is mandated by regulatory agencies like the FDA and is detailed in ICH guidelines (specifically Q1A). Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would typically encounter to rapidly identify potential degradation pathways and products.[8] This information is crucial for developing stability-indicating analytical methods, which can resolve the parent compound from any degradants.[9]
Causality: The goal of a forced degradation study is not to completely destroy the compound, but to achieve a target degradation of 5-20%.[10] This level of degradation is sufficient to produce and detect the primary degradation products without generating secondary or tertiary degradants that would not be relevant under normal storage conditions.
Protocol for Forced Degradation of 1H-pyrrolo[2,3-c]pyridin-7-amine
A stock solution of the compound (e.g., 1 mg/mL) is prepared and subjected to the following stress conditions in parallel. A control sample, protected from stress, is analyzed alongside them.
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | 0.1 M HCl, heated at 60°C for 24-48 hours.[11] | Simulates acidic environments and identifies acid-labile functional groups. |
| Base Hydrolysis | 0.1 M NaOH, heated at 60°C for 24-48 hours.[11] | Simulates alkaline environments; amides, esters, and lactams are particularly susceptible. |
| Oxidation | 3% H₂O₂, room temperature for 24 hours.[11] | Electron-rich moieties, such as the pyrrole ring and the amine, are susceptible to oxidation. |
| Thermal | Solid compound heated at 80°C for 72 hours. | Assesses the intrinsic thermal stability of the solid form. |
| Photostability | Solution exposed to a light source providing at least 1.2 million lux hours and 200 watt-hours/m² of UV energy (ICH Q1B). | Identifies light-sensitive compounds that may require protective packaging. |
Development of a Stability-Indicating HPLC Method
The cornerstone of a successful stability study is the analytical method used to evaluate it. A stability-indicating method (SIM) must be able to separate the parent drug from all process impurities and degradation products.[12]
Method Development Strategy:
-
Column and Mobile Phase Screening: Start with a standard C18 reversed-phase column. Screen different mobile phase compositions (e.g., acetonitrile/water and methanol/water) and pH modifiers (e.g., formic acid for acidic pH, ammonium bicarbonate for basic pH).
-
Forced Degradation Sample Analysis: Inject the stressed samples. The goal is to achieve baseline separation between the parent peak and all degradant peaks.
-
Method Optimization: If co-elution occurs, optimize the separation by adjusting the gradient slope, temperature, or switching to a column with a different selectivity (e.g., Phenyl-Hexyl or a polar-embedded phase).
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the parent compound in all stressed samples. This ensures no degradants are co-eluting.
Potential Degradation Pathways
For 1H-pyrrolo[2,3-c]pyridin-7-amine, several degradation pathways can be hypothesized based on its structure:
-
Oxidation: The electron-rich pyrrole ring is a likely site of oxidation, potentially leading to N-oxides or hydroxylated species. The exocyclic amine could also be oxidized.[13]
-
Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and heat could potentially lead to ring-opening, though this is less common for such aromatic systems.
-
Photodegradation: Aromatic heterocyclic systems can be susceptible to photolytic degradation through radical mechanisms.
Caption: Workflow for a comprehensive forced degradation study.
Conclusion and Forward Look
The systematic evaluation of solubility and stability is not merely a box-ticking exercise for regulatory submission; it is a fundamental component of risk mitigation in drug development. For a promising scaffold like 1H-pyrrolo[2,3-c]pyridin-7-amine, a thorough understanding of these properties is the foundation upon which successful formulation and clinical translation are built. The protocols and rationale presented in this guide provide a robust framework for generating the high-quality data required to advance such molecules through the development pipeline. The insights gained from these studies will directly inform decisions on formulation strategies, packaging, storage conditions, and ultimately, patient safety and drug efficacy.
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Chavda, V., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Recent Patents on Anti-cancer Drug Discovery. Available at: [Link]
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Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
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A Senior Application Scientist's Guide to the Crystal Structure Analysis of 1H-pyrrolo[2,3-c]pyridin-7-amine Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[2,3-c]pyridine scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting kinases, proton pumps, and other enzymes.[1] Elucidating the precise three-dimensional atomic arrangement of its analogs through single-crystal X-ray diffraction (SCXRD) is paramount. This structural data provides invaluable insights into structure-activity relationships (SAR), guides rational drug design, and is a critical component of intellectual property and regulatory submissions.[2][3] This guide provides an in-depth, experience-driven walkthrough of the complete crystal structure analysis workflow, from the foundational art of crystallization to the final stages of data interpretation and validation, tailored specifically for analogs of 1H-pyrrolo[2,3-c]pyridin-7-amine.
The Foundational Imperative: Why Crystal Structure Matters
In drug development, the solid-state properties of an Active Pharmaceutical Ingredient (API) are as crucial as its pharmacological activity.[4][5] The specific arrangement of molecules in a crystal lattice dictates key physicochemical properties, including solubility, stability, and bioavailability.[6][7] For the 1H-pyrrolo[2,3-c]pyridin-7-amine core, understanding its crystal structure allows us to:
-
Validate Molecular Geometry: Confirm the expected (or unexpected) conformation, bond lengths, and angles of a synthesized analog.
-
Elucidate Intermolecular Interactions: Identify and characterize the hydrogen bonds, π-stacking, and van der Waals forces that stabilize the crystal lattice. This is crucial for understanding potential polymorphism.
-
Inform Structure-Based Drug Design: Provide a high-resolution experimental structure for computational modeling and the design of next-generation analogs with improved potency and selectivity.[2]
-
Secure Intellectual Property: Different crystalline forms (polymorphs, solvates, co-crystals) of the same compound can be patented separately.[8]
The entire process hinges on obtaining a high-quality single crystal, which remains the most significant bottleneck in the field.[9][10]
The Art and Science of Crystallization
The goal of crystallization is to slowly bring a solution to a state of supersaturation, allowing molecules to self-assemble into a highly ordered, single-crystal lattice. The journey from a purified powder to a diffraction-quality crystal is often one of trial and error, guided by chemical intuition.
Causality Behind Solvent Selection
The choice of solvent is the most critical parameter. For 1H-pyrrolo[2,3-c]pyridin-7-amine analogs, which possess both hydrogen bond donors (amine, pyrrole N-H) and acceptors (pyridine nitrogen), the solvent system must be carefully considered.
-
Solubility is Key: The ideal solvent will dissolve the compound moderately. High solubility often prevents crystallization, while very low solubility hinders mass transport.[11] Solvents like methanol, ethanol, acetonitrile, ethyl acetate, and dichloromethane are common starting points.
-
Competing Interactions: Protic solvents (like alcohols) can compete for the same hydrogen bonding sites that are crucial for forming the crystal lattice. While they are excellent for dissolving the compounds, they may sometimes inhibit crystal growth. A less polar, aprotic solvent might encourage the desired intermolecular hydrogen bonds between the molecules themselves.
-
The "Last Resort" Solvents: Highly polar solvents like DMF and DMSO can be used when a compound is otherwise insoluble, but achieving crystallization from them is challenging due to the high solubility they impart.[11] In these cases, vapor diffusion or anti-solvent layering techniques are often necessary.[11][12]
Core Crystallization Methodologies: A Protocol-Driven Approach
It is strongly recommended to run multiple small-scale crystallization experiments in parallel, screening various solvents and techniques.
This is the simplest method and often a good starting point.[11][13]
-
Preparation: Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., methanol, acetonitrile) in a small, clean vial.
-
Execution: Cover the vial with a cap, or Parafilm, and pierce it with a needle a few times to allow for slow solvent evaporation.
-
Incubation: Place the vial in a vibration-free location at a constant temperature.
-
Observation: Monitor for crystal growth over several days to weeks. The rate of evaporation can be controlled by the number and size of the holes.[11]
This technique is excellent for sparingly soluble compounds or when using volatile anti-solvents.[12]
-
Preparation:
-
Inner Vial (Sitting Drop): Dissolve the compound (2-5 mg) in a good solvent (e.g., DMF, DMSO).
-
Outer Reservoir: Add a larger volume (1-2 mL) of a miscible "anti-solvent" in which the compound is poorly soluble (e.g., water, diethyl ether, hexane) to a larger vial or beaker.
-
-
Execution: Place the small, open inner vial inside the larger reservoir vial and seal the entire system tightly.
-
Mechanism: The vapor of the more volatile anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[12]
-
Incubation & Observation: Store in a stable environment and monitor periodically.
This method creates a sharp interface between the solvent and anti-solvent, allowing for very slow mixing and often yielding high-quality crystals.[10][11]
-
Preparation: Dissolve the compound in a small amount of a dense solvent (e.g., dichloromethane) in a narrow tube or vial.
-
Execution: Carefully and slowly layer a less dense, miscible anti-solvent (e.g., hexane, pentane) on top of the solution, minimizing mixing at the interface. A buffer layer of a solvent like toluene can be used to further slow diffusion.[11]
-
Incubation: Allow the undisturbed system to stand. Crystals will ideally form at the interface as the solvents slowly mix.
}
Caption: Workflow for selecting a suitable crystallization method.
Single-Crystal X-ray Diffraction (SCXRD): Data Collection
Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible fractures) is obtained, the next step is to collect the diffraction data.[14][15]
The Experimental Imperative: Why We Use Cryo-Cooling
While data can be collected at room temperature, cooling the crystal (typically to 100 K) is standard practice for small molecules.
-
Causality: At cryogenic temperatures, atomic thermal motion is significantly reduced. This leads to less diffuse electron density clouds around the atoms. The direct result is that X-rays are diffracted more effectively to higher angles (higher resolution), and the resulting atomic positions are determined with much greater precision.
Protocol 4: Crystal Mounting and Data Collection
-
Crystal Selection: Under a microscope, select a high-quality crystal. Ideal crystals are single, not twinned, and have uniform morphology.[15]
-
Mounting: Using a micro-loop (e.g., a MiTeGen mount), scoop up the crystal along with a small amount of its mother liquor or protective cryo-oil. The oil prevents the solvent from evaporating and protects the crystal from the atmosphere.
-
Flash Cooling: Immediately place the mounted crystal into the cold nitrogen stream (100 K) of the diffractometer. This rapid cooling vitrifies the surrounding oil, preventing ice crystal formation which would destroy the sample.
-
Centering: Use the diffractometer's video microscope to center the crystal in the path of the X-ray beam.[16]
-
Unit Cell Determination: Collect a few initial frames to locate diffraction spots. The software uses the positions of these spots to determine the preliminary unit cell parameters (a, b, c, α, β, γ).[14] A search against the Cambridge Structural Database (CSD) at this stage can quickly identify if the structure is already known.[17][18][19][20]
-
Data Collection Strategy: Based on the crystal's symmetry (Bravais lattice), the software calculates an optimal strategy to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times.
-
Execution: Launch the full data collection run. This can take anywhere from a few hours to overnight, depending on the crystal's diffracting power and the X-ray source.[15]
Structure Solution and Refinement: From Data to Model
The raw output from the diffractometer is a series of reflection files containing Miller indices (h,k,l) and their corresponding intensities. The goal now is to use this information to build and refine an atomic model.
The Phase Problem and Structure Solution
The diffraction data provides the intensities (amplitudes) of the diffracted waves but not their phases. This is the famous "phase problem" of crystallography. For small molecules like 1H-pyrrolo[2,3-c]pyridin-7-amine analogs, this is typically solved computationally using direct methods.[21]
-
Expertise in Action: Programs like SHELXT or SIR use statistical relationships between the intensities of strong reflections to derive initial phase estimates.[22] These phases are used to calculate an initial electron density map. The software then automatically builds a molecular fragment into the most prominent peaks of this map. For a typical organic molecule, this initial solution is often 80-100% complete.
The Refinement Cycle: A Self-Validating System
The initial model is an approximation. Refinement is the iterative process of adjusting the model's parameters (atomic coordinates, displacement parameters) to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment).[21][23]
}
Caption: The iterative cycle of crystallographic refinement.
Modern graphical interfaces like Olex2 provide a user-friendly environment for running powerful refinement engines like SHELXL.[24][25]
-
Initial Solution: Import the reflection data (.hkl file) and instruction file (.ins file) into Olex2. Use the integrated SHELXT to solve the structure.[26]
-
First Refinement: The initial solution will contain non-hydrogen atoms. Assign atom types (C, N, O, etc.) correctly. Perform an initial isotropic refinement (where thermal motion is modeled as a sphere) for a few cycles using the refine command or CTRL+R.[26]
-
Anisotropic Refinement: Switch to anisotropic refinement (ANIS). This models the thermal displacement as an ellipsoid, which is a more accurate representation. Refine until convergence.
-
Locating Hydrogen Atoms: After anisotropic refinement, the difference electron density map should show clear peaks for most hydrogen atoms. These can be placed automatically. For the amine and pyrrole N-H protons, their positions are critical for analyzing hydrogen bonding.
-
Hydrogen Atom Refinement: Hydrogen atoms are typically refined using a "riding model" (e.g., HFIX in SHELXL). Their positions are geometrically idealized and ride on their parent C or N atom, while their thermal parameters are linked. This is a robust approach as hydrogen atoms scatter X-rays too weakly to be refined freely without high-quality data.[23]
-
Validation and Completion: The refinement is considered complete when the model is chemically sensible, all atoms have been located, and the refinement statistics have converged to low values.
Trustworthiness: Key Refinement Metrics
The quality and reliability of a crystal structure are assessed using several key metrics, which are mandated for publication by the International Union of Crystallography (IUCr).[27][28][29]
| Metric | Description | Ideal Value for Publication | Significance |
| R1 | The residual factor, or R-factor. A measure of the agreement between the observed and calculated structure factor amplitudes. | < 5% | The primary indicator of how well the model fits the data. Lower is better. |
| wR2 | The weighted R-factor, based on the squared structure factor amplitudes. | < 15% | A more statistically robust indicator of fit than R1, especially sensitive to weaker reflections. |
| GooF | Goodness-of-Fit (or S). Should be close to 1. | ~ 1.0 | A value near 1 indicates that the model is a good fit to the data and that the error model is appropriate. Values significantly different from 1 may suggest issues with the data or model. |
| Max/Min Residual Density | The highest and lowest peaks in the final difference Fourier map. | < ±0.5 e⁻/ų | Large residual peaks suggest missing atoms, disorder, or other model inaccuracies. |
Data Interpretation and Reporting
The final refined model is not just a picture; it is a rich dataset. Analysis of the Crystallographic Information File (CIF) provides the definitive structural evidence.
-
Molecular Conformation: Analyze key torsion angles to define the three-dimensional shape of the molecule.
-
Intermolecular Interactions: Systematically identify and tabulate all hydrogen bonds, noting donor-acceptor distances and angles. Analyze any π-π stacking interactions between the aromatic pyrrolopyridine rings. This is crucial for understanding what holds the crystal together.
-
Database Deposition: Before publication, the final CIF and structure factor data must be deposited with a crystallographic database, most commonly the Cambridge Structural Database (CSD) for small molecules.[30] The deposition process includes a checkCIF validation report, which automatically checks the data for consistency and potential errors, ensuring it meets IUCr publication standards.[27][29]
Conclusion
The crystal structure analysis of 1H-pyrrolo[2,3-c]pyridin-7-amine analogs is a powerful, definitive technique that provides unparalleled insight at the atomic level. While the process can be challenging, particularly the crystallization step, a systematic and logical approach grounded in an understanding of the underlying principles transforms it from a "black box" procedure into a rational scientific endeavor. The resulting structural data is a cornerstone of modern drug discovery, enabling chemists to build on experimental evidence to design safer and more effective medicines.
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The Importance of Crystal Structure Prediction for Developing Drug Molecules. - IUCr Journals. [Link]
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The Synthetic Journey of a Privileged Scaffold: An In-depth Technical Guide to 1H-pyrrolo[2,3-c]pyridin-7-amine
Introduction: The Significance of the 7-Azaindole Core in Modern Drug Discovery
The 1H-pyrrolo[2,3-c]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to indole, a ubiquitous motif in biologically active molecules, allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and superior bioavailability.[1] The strategic replacement of a carbon atom in the benzene ring of indole with a nitrogen atom at the 7-position introduces a hydrogen bond acceptor, which can lead to novel and enhanced interactions with biological targets. This has made the 7-azaindole framework a cornerstone in the design of a multitude of therapeutic agents, particularly in the realm of kinase inhibitors.[1] Notable drugs and clinical candidates incorporating the 7-azaindole core include the BRAF kinase inhibitor Vemurafenib and the multi-kinase inhibitor Pexidartinib.[1]
This guide will provide a comprehensive overview of the discovery and historical evolution of synthetic routes to a particularly important derivative: 1H-pyrrolo[2,3-c]pyridin-7-amine. The introduction of the 7-amino group further enhances the molecule's utility, providing a key vector for molecular elaboration and a critical interaction point in various biological targets, such as in the development of potassium-competitive acid blockers (P-CABs).[2] We will delve into the foundational synthetic strategies for the 7-azaindole core and then focus on the specific methodologies developed for the targeted synthesis of its 7-amino counterpart, providing detailed protocols and mechanistic insights for the research scientist.
Historical Perspective: Foundational Syntheses of the 7-Azaindole Scaffold
The initial challenge in the synthesis of 7-azaindoles lay in the electron-deficient nature of the pyridine ring, which often renders classical indole syntheses, such as the Fischer, Bartoli, and Reissert methods, less effective.[1] However, adaptations of these and other classical reactions have proven fruitful over the years.
The Bischler-Möhlau Indole Synthesis Adaptation
The Bischler-Möhlau indole synthesis, discovered in the late 19th century, traditionally involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline to form a 2-arylindole.[3][4] The application of this reaction to the synthesis of azaindoles involves the use of an aminopyridine in place of aniline. For the synthesis of 7-azaindoles, this would typically involve the reaction of a suitable ketone with a 2,6-diaminopyridine derivative. The reaction proceeds through the formation of an α-aminoketone intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to furnish the pyrrole ring fused to the pyridine core. While historically significant, this method can suffer from harsh reaction conditions and the formation of regioisomeric mixtures.
Conceptual Workflow: Bischler-Möhlau Adaptation for 7-Azaindole Synthesis
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- 4. Bischler-Möhlau Indole Synthesis [drugfuture.com]
Methodological & Application
Purification of 1H-pyrrolo[2,3-c]pyridin-7-amine via Column Chromatography: A Detailed Protocol and Troubleshooting Guide
An Application Guide for Researchers
Abstract
This application note provides a comprehensive guide for the purification of 1H-pyrrolo[2,3-c]pyridin-7-amine, a key heterocyclic scaffold in medicinal chemistry, using column chromatography. We delve into the foundational principles governing the separation, detailing method development, step-by-step protocols for both normal-phase and reversed-phase chromatography, and a robust troubleshooting section. The causality behind experimental choices is explained to empower researchers to adapt and optimize the purification for their specific impurity profiles. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and efficient method to obtain high-purity 1H-pyrrolo[2,3-c]pyridin-7-amine.
Introduction: The Importance of Purity
1H-pyrrolo[2,3-c]pyridin-7-amine, a derivative of 7-azaindole, is a privileged structural motif found in numerous biologically active compounds, including kinase inhibitors and anti-cancer agents.[1] The synthesis of such heterocyclic amines often yields a crude mixture containing unreacted starting materials, reagents, and various byproducts.[2] Achieving high purity is not merely a procedural step but a prerequisite for accurate biological screening, subsequent synthetic transformations, and meeting regulatory standards in drug development.
Column chromatography is a powerful and widely adopted technique for the purification of these compounds due to its versatility and scalability.[2][3] This guide provides a detailed framework for developing and executing a successful purification strategy for 1H-pyrrolo[2,3-c]pyridin-7-amine.
Foundational Principles: Understanding the Molecule
The successful purification of 1H-pyrrolo[2,3-c]pyridin-7-amine hinges on understanding its physicochemical properties. As an azaindole derivative, it possesses distinct characteristics that influence its behavior on a chromatographic column:
-
Polarity: The presence of the pyrrole and pyridine rings, along with the primary amine group, renders the molecule significantly polar. This dictates that polar stationary phases (like silica) will adsorb it strongly, requiring a relatively polar mobile phase for elution.[2]
-
Basicity: The nitrogen atoms, particularly the exocyclic amine and the pyridine nitrogen, are basic. The pyridine nitrogen's basicity can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, which can cause significant peak tailing and potential yield loss.[2][4]
-
Potential Impurities: Synthetic routes may introduce impurities such as unreacted precursors, isomers, or byproducts from side reactions.[4] A robust purification method must be able to resolve the target compound from these structurally similar molecules.
Method Development: A Systematic Approach
Before committing to a large-scale column, preliminary method development using Thin-Layer Chromatography (TLC) is essential. TLC is a rapid and cost-effective way to screen for the optimal stationary and mobile phases.
Stationary Phase Selection
The choice of stationary phase is critical and depends on the specific impurity profile of the crude mixture.
| Stationary Phase | Advantages | Disadvantages & Mitigation |
| Silica Gel (SiO₂) (Normal-Phase) | Cost-effective, versatile, widely available for a broad range of polar compounds.[2] | Acidic surface can cause severe tailing of basic amines.[2][4] Mitigation: Deactivate silica by pre-treating with a triethylamine (TEA) solution or add a small percentage (0.1-1%) of TEA or ammonia to the mobile phase. |
| Alumina (Al₂O₃) (Normal-Phase) | Available in neutral or basic grades, which minimizes tailing for basic compounds. | Can have different selectivity compared to silica; may not be suitable for all impurity profiles. |
| Reversed-Phase (C18) | Excellent for separating polar compounds and often provides a different selectivity than normal-phase.[5] | More expensive than silica gel; requires aqueous mobile phases. |
Mobile Phase Optimization via TLC
The goal of TLC analysis is to find a solvent system that provides good separation between the desired product and its impurities, with the product having a Retardation Factor (Rf) of approximately 0.2-0.4 .[2] An Rf in this range ensures the compound moves off the column in a reasonable volume of solvent without eluting too quickly with the solvent front.
Procedure:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., Dichloromethane or Methanol).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems.
-
Visualize the spots under UV light (254 nm).
-
Calculate the Rf value: Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
Recommended Starting Solvent Systems for TLC:
-
Dichloromethane (DCM) / Methanol (MeOH) (e.g., 98:2, 95:5, 90:10)
-
Ethyl Acetate (EtOAc) / Hexanes (e.g., 50:50, 70:30, 80:20)
-
Modifier: Add 0.5% Triethylamine (TEA) to the chosen system to improve spot shape and prevent streaking.
Detailed Purification Protocol: Normal-Phase Flash Chromatography
This protocol details the most common approach using silica gel, incorporating best practices to handle the basicity of the target amine.
Materials
-
Crude 1H-pyrrolo[2,3-c]pyridin-7-amine
-
Silica Gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA) (HPLC Grade)
-
Flash Chromatography System (Automated or Manual)
-
TLC Plates (Silica Gel 60 F254)
-
Glass column, collection tubes/flasks
-
Rotary Evaporator
Step-by-Step Methodology
Step 1: Sample Preparation (Dry Loading) Dry loading is highly recommended for polar compounds that may have limited solubility in the initial mobile phase, as it leads to better band sharpness and improved separation.[2]
-
Dissolve the crude product (e.g., 1 gram) in a minimal amount of a volatile solvent in which it is soluble (e.g., 10-20 mL of DCM/MeOH).
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to the solution.
-
Remove the solvent under reduced pressure using a rotary evaporator until a fine, free-flowing powder is obtained.
Step 2: Column Packing and Equilibration
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 DCM/MeOH + 0.5% TEA).
-
Pour the slurry into the column and use gentle pressure or tapping to ensure a uniform, well-packed bed. A properly packed column is crucial to prevent channeling and poor separation.[4]
-
Once packed, flush the column with 2-3 column volumes of the initial mobile phase to ensure the bed is stable and fully equilibrated.
Step 3: Loading and Elution
-
Carefully add the dry-loaded silica with the adsorbed sample to the top of the packed column bed.
-
Begin elution with the mobile phase. A gradient elution is often most effective for separating complex mixtures.[2]
-
Starting Eluent: 98:2 DCM/MeOH + 0.5% TEA
-
Final Eluent: 90:10 DCM/MeOH + 0.5% TEA
-
Gradient Profile: Gradually increase the percentage of Methanol over 10-20 column volumes.
-
Step 4: Fraction Collection and Analysis
-
Collect fractions of a consistent volume throughout the run.
-
Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate and elute with the optimized solvent system to identify which fractions contain the pure product.
-
Combine the fractions that show a single, pure spot corresponding to the Rf of 1H-pyrrolo[2,3-c]pyridin-7-amine.
Step 5: Solvent Removal
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvents using a rotary evaporator.
-
Place the resulting solid under high vacuum for several hours to remove any residual solvent.
Workflow Visualization
Caption: General workflow for purification via column chromatography.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Troubleshooting Suggestion(s) |
| Low Yield | Compound Streaking/Tailing: Strong interaction with acidic silica gel.[2] | Add a basic modifier like Triethylamine (0.1-1%) to the mobile phase to neutralize active sites on the silica. |
| Insolubility on Column: Compound precipitates at the top of the column. | Ensure complete dissolution during sample preparation. Use the "dry loading" method described above.[4] | |
| Compound Degradation: Some sensitive compounds can degrade on acidic silica. | Consider using a less acidic stationary phase like neutral alumina, or switch to a reversed-phase method.[4] | |
| Persistent Impurities | Co-eluting Impurities: Impurities have a very similar polarity to the product. | Try a different solvent system or a different stationary phase (e.g., reversed-phase C18) to alter selectivity.[4] |
| Unreacted Starting Materials: Incomplete reaction or inefficient work-up. | Review the reaction work-up. An aqueous wash with appropriate pH adjustment before chromatography can remove many ionic impurities.[4] | |
| Isomeric Impurities: Formation of structural isomers during synthesis. | Isomers can be very difficult to separate. High-Performance Liquid Chromatography (HPLC) may be required for effective separation.[4] |
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common purification challenges.
Conclusion
The purification of 1H-pyrrolo[2,3-c]pyridin-7-amine by column chromatography is a reliable and scalable method when approached systematically. Careful method development using TLC, selection of an appropriate stationary phase, and optimization of the mobile phase—particularly with the addition of a basic modifier to counteract the amine's basicity—are paramount to success. By understanding the underlying chemical principles and employing the detailed protocols and troubleshooting strategies outlined in this guide, researchers can consistently obtain this valuable building block in high purity, facilitating the advancement of their research and development endeavors.
References
-
Fallon, T., et al. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. RSC Publishing. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). 1h-pyrrolo[2,3-c]pyridin-7-amine. Retrieved from [Link]
-
Marks, D., et al. (2000). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Retrieved from [Link]
Sources
- 1. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
In Vitro Kinase Assay Protocol for 1H-pyrrolo[2,3-c]pyridin-7-amine: A Luminescence-Based Approach for Profiling Novel Inhibitors
An Application Guide for Researchers
Authored by: Gemini, Senior Application Scientist
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] Consequently, they have become one of the most important families of drug targets.[2] The 1H-pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against various therapeutic targets, including kinases such as Cdc7 and CDK8.[3][4] This application note provides a comprehensive, field-proven protocol for determining the inhibitory activity of novel compounds, specifically 1H-pyrrolo[2,3-c]pyridin-7-amine, using a robust, non-radioactive in vitro kinase assay. We detail a luminescence-based method that quantifies kinase activity by measuring adenosine diphosphate (ADP) production, a universal byproduct of the kinase reaction.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology, explaining the causality behind experimental choices, and providing a framework for data analysis and validation.
Scientific Principles and Assay Selection Rationale
The Kinase Reaction
Protein kinases catalyze the transfer of the γ-phosphate group from adenosine triphosphate (ATP) to a specific amino acid residue (serine, threonine, or tyrosine) on a substrate protein or peptide.[2] This phosphorylation event generates ADP as a stoichiometric product. The fundamental reaction is:
Kinase + Substrate + ATP → Phosphorylated Substrate + ADP + H⁺
Measuring the rate of this reaction is the basis of any kinase activity assay. Inhibition of the kinase by a compound like 1H-pyrrolo[2,3-c]pyridin-7-amine will lead to a decrease in the rate of product formation (either phosphorylated substrate or ADP).
Choosing the Right Assay: Why Luminescence?
While various methods exist for measuring kinase activity, including radiometric, fluorescence-based, and mobility-shift assays, luminescence-based assays offer an exceptional balance of sensitivity, simplicity, and high-throughput compatibility.[5][6] Traditional radioactive assays, though sensitive, pose significant safety and disposal challenges.[7]
This protocol utilizes the ADP-Glo™ Kinase Assay , a luminescence-based system that measures the amount of ADP produced in the kinase reaction.[2] This approach has several advantages:
-
Universality: It can be used for virtually any kinase, regardless of the substrate (protein, peptide, or lipid), as it detects the universal product, ADP.[2][8]
-
High Sensitivity: The assay can measure kinase activity even with low substrate conversion, conserving enzyme and reagents.[9]
-
Robustness: The "glow-type" luminescent signal is stable, providing a wide window for plate reading and making it highly amenable to automation.[8]
-
Direct Correlation: The luminescent signal is directly proportional to the amount of ADP produced and, therefore, directly proportional to kinase activity, which can simplify data interpretation compared to ATP-depletion assays.[2][10]
The ADP-Glo™ assay is a two-step process. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP. Second, a Kinase Detection Reagent is added to convert the ADP generated by the kinase back into ATP, which then fuels a luciferase/luciferin reaction to produce light.[11]
Experimental Protocol: IC₅₀ Determination
This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of 1H-pyrrolo[2,3-c]pyridin-7-amine against a target kinase.
Materials and Reagents
-
Test Compound: 1H-pyrrolo[2,3-c]pyridin-7-amine
-
Kinase: Purified, active kinase of interest (e.g., a tyrosine or serine/threonine kinase)
-
Substrate: Appropriate peptide or protein substrate for the chosen kinase
-
ATP: Adenosine 5'-triphosphate, disodium salt hydrate (e.g., Sigma-Aldrich, Cat. No. A7699)
-
Control Inhibitor: A known broad-spectrum or specific inhibitor (e.g., Staurosporine)
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101 or similar)
-
Buffer: Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[1]
-
Plates: White, opaque, flat-bottom 384-well assay plates (low-volume)
-
Solvent: 100% Dimethyl Sulfoxide (DMSO)
-
Equipment: Multichannel pipettes, plate shaker, plate reader with luminescence detection capabilities
Reagent Preparation
-
Test Compound Stock (10 mM): Prepare a 10 mM stock solution of 1H-pyrrolo[2,3-c]pyridin-7-amine in 100% DMSO.
-
Compound Dilution Series: Create a serial dilution of the test compound in 100% DMSO. For a 10-point curve, a 1:3 dilution series is common, starting from the 10 mM stock. This will be your 100x final concentration plate.
-
ATP Solution: Prepare a stock solution of ATP in ultrapure water. The final concentration in the assay should be empirically determined and is often set at or near the Michaelis constant (Kₘ) for the specific kinase to accurately identify ATP-competitive inhibitors.[12]
-
Kinase Working Solution: Dilute the kinase enzyme to 2x the final desired concentration in Kinase Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.[12]
-
Substrate/ATP Working Solution: Prepare a 2x concentrated solution of the substrate and ATP in Kinase Assay Buffer.
Assay Procedure
The following procedure is for a 10 µL final reaction volume in a 384-well plate.
-
Compound Addition: Add 0.1 µL of the serially diluted compound (or DMSO for controls) to the appropriate wells of the 384-well plate.
-
Test Wells: 0.1 µL of 1H-pyrrolo[2,3-c]pyridin-7-amine dilutions.
-
Positive Control (Max Inhibition): 0.1 µL of a high concentration of the control inhibitor (e.g., 10 µM Staurosporine).
-
Negative Control (No Inhibition): 0.1 µL of 100% DMSO.
-
Blank (No Enzyme): 0.1 µL of 100% DMSO.
-
-
Kinase Addition: Add 5 µL of the 2x Kinase Working Solution to all wells except the "Blank" wells. To the "Blank" wells, add 5 µL of Kinase Assay Buffer.
-
Pre-incubation: Mix the plate gently on a plate shaker for 1 minute. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[13]
-
Initiate Kinase Reaction: Add 5 µL of the 2x Substrate/ATP Working Solution to all wells to start the reaction.
-
Kinase Reaction Incubation: Mix the plate gently. Incubate at 30°C for 60 minutes. The optimal time should be determined to ensure substrate consumption is within the linear range of the assay (typically <30%).
-
Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[1]
-
Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[1]
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis and Protocol Validation
Calculating Percent Inhibition
The raw luminescence data (Relative Light Units, RLU) is first normalized to percent inhibition using the control wells.
-
Average Controls: Calculate the average RLU for the Negative Control (No Inhibition, RLU_max) and the Positive Control (Max Inhibition, RLU_min).
-
Calculate Percent Inhibition: For each test well (RLU_sample), calculate the percent inhibition using the following formula:
% Inhibition = 100 * (1 - ( (RLU_sample - RLU_min) / (RLU_max - RLU_min) ))
Determining the IC₅₀ Value
Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[14]
Sample Data Presentation
The inhibitory activity of 1H-pyrrolo[2,3-c]pyridin-7-amine should be profiled against a panel of kinases to assess its selectivity.
| Kinase Target | 1H-pyrrolo[2,3-c]pyridin-7-amine IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| Kinase A (e.g., SRC) | 45 | 8 |
| Kinase B (e.g., LCK) | 120 | 6 |
| Kinase C (e.g., CDK2) | >10,000 | 25 |
| Kinase D (e.g., PKA) | 2,500 | 12 |
| (Note: Data is hypothetical and for illustrative purposes only. Staurosporine is used as a non-selective control inhibitor.)[1] |
Assay Validation and Quality Control
A robust and reliable assay is self-validating. Key quality control metrics must be established.
-
Z'-Factor: This statistical parameter is used to evaluate the quality of a high-throughput screening assay. It reflects the dynamic range and data variation. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[8] It is calculated using the positive and negative controls:
Z' = 1 - ( (3 * (SD_max + SD_min)) / |Avg_max - Avg_min| ) (Where SD is the standard deviation and Avg is the average of the controls)
-
Compound Interference: Luminescence-based assays can be susceptible to interference from test compounds that inhibit luciferase.[9] Hits should be confirmed in a counter-screen where the compound is tested directly against the luciferase enzyme in the absence of the primary kinase reaction.
Conclusion
This application note provides a detailed protocol for the in vitro evaluation of 1H-pyrrolo[2,3-c]pyridin-7-amine as a potential kinase inhibitor using the sensitive and robust ADP-Glo™ luminescence-based assay. By explaining the scientific principles, providing a step-by-step workflow, and outlining methods for data analysis and validation, this guide equips researchers with a comprehensive framework to generate high-quality, reproducible data. Adherence to these guidelines, particularly the empirical determination of optimal enzyme and ATP concentrations and the inclusion of proper controls, is critical for accurately characterizing the potency and selectivity of novel kinase inhibitors in the drug discovery pipeline.
References
-
Cisbio. (n.d.). HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]
-
ResearchGate. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]
-
Koldobskiy, M. A., et al. (2010). Development of a sensitive non-radioactive protein kinase assay and its application for detecting DYRK activity in Xenopus laevis oocytes. BMC Biochemistry. Retrieved from [Link]
-
Vasta, J. D., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Protocols in Chemical Biology. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Non-radioactive Protein Phosphorylation Analysis. Retrieved from [Link]
-
PubChem. (n.d.). Mobility-Shift kinase assay. Retrieved from [Link]
-
ResearchGate. (2014). What are the non radioactive ways to test the kinase activity of a protein?. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
BindingDB. (n.d.). Caliper Assay. Retrieved from [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Retrieved from [Link]
-
Nanosyn. (n.d.). Technology. Retrieved from [Link]
-
International Centre for Kinase Profiling. (n.d.). ATP Competition Assay. Retrieved from [Link]
-
Inglese, J., et al. (2012). Assay Development for Protein Kinase Enzymes. The Assay Guidance Manual. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
Oh, S. J., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]
-
BellBrook Labs. (2024). What Is the Best Kinase Assay?. Retrieved from [Link]
-
Fabbro, D., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. Retrieved from [Link]
-
Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry. Retrieved from [Link]
-
EMBL-EBI. (n.d.). Caliper Mobility-Shift Assay. Retrieved from [Link]
-
ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. promega.com [promega.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. researchgate.net [researchgate.net]
- 14. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: Cell-Based Assays for Evaluating 1H-pyrrolo[2,3-c]pyridin-7-amine Efficacy
Introduction: Unveiling the Therapeutic Potential of 1H-pyrrolo[2,3-c]pyridin-7-amines
The 1H-pyrrolo[2,3-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Depending on their substitution patterns, these derivatives have shown potential as kinase inhibitors, potassium-competitive acid blockers, and allosteric modulators of G-protein coupled receptors.[1][2] This application note focuses on a hypothetical 1H-pyrrolo[2,3-c]pyridin-7-amine derivative, designated as Cpd-X, which has been identified as a potent inhibitor of a key intracellular signaling kinase.
The successful development of any kinase inhibitor hinges on a thorough understanding of its cellular effects. Cell-based assays are indispensable tools in this process, offering a more physiologically relevant context than purely biochemical assays.[3][4] They provide critical insights into a compound's bioactivity, including its ability to engage its target in a cellular environment, its impact on cell health and proliferation, and its mechanism of action. This guide provides a comprehensive overview and detailed protocols for a suite of cell-based assays to robustly evaluate the efficacy of Cpd-X.
The Scientific Imperative: Why Cell-Based Assays?
While in vitro biochemical assays are crucial for determining direct enzyme inhibition, they do not fully recapitulate the complex intracellular environment. Cell-based assays bridge this gap by providing data on a compound's activity in the context of:
-
Cellular Permeability and Efflux: Does the compound effectively cross the cell membrane to reach its intracellular target?
-
Target Engagement: Does the compound bind to and inhibit the target kinase within the cell?
-
Downstream Signaling: Does inhibition of the target kinase translate to the expected modulation of downstream signaling pathways?
-
Phenotypic Outcomes: What is the ultimate effect of target inhibition on cellular behavior, such as proliferation, viability, and apoptosis?
-
Off-Target Effects and Cytotoxicity: Is the compound selectively targeting the intended pathway, or is it causing general cellular toxicity?
This multi-faceted approach ensures a more accurate and predictive assessment of a compound's therapeutic potential before advancing to more complex and costly preclinical and clinical studies.
Experimental Workflow: A Multi-Assay Approach to Efficacy Evaluation
A logical and sequential workflow is critical for the efficient and comprehensive evaluation of Cpd-X. The following diagram outlines a typical experimental cascade, starting with broad assessments of cell viability and progressing to more specific mechanistic studies.
Caption: A streamlined workflow for evaluating the efficacy of a kinase inhibitor.
Protocol 1: Assessing a Compound's Impact on Cell Proliferation using the MTT Assay
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5][7] The amount of formazan produced is proportional to the number of viable cells. This assay is a robust and high-throughput method for determining the concentration at which Cpd-X inhibits cell growth (IC50).
Detailed Protocol:
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a 2X stock concentration series of Cpd-X in complete growth medium. A typical 8-point dilution series might range from 100 µM to 0.01 µM.
-
Carefully remove 100 µL of medium from each well and add 100 µL of the appropriate Cpd-X dilution. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Return the plate to the incubator and incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of Cpd-X and use non-linear regression analysis to determine the IC50 value.
-
Data Presentation: Hypothetical IC50 Data for Cpd-X
| Cell Line | Cpd-X IC50 (µM) |
| Cancer Cell Line A | 0.5 |
| Cancer Cell Line B | 1.2 |
| Normal Fibroblasts | > 50 |
Protocol 2: Distinguishing Apoptosis from Necrosis with Annexin V/Propidium Iodide Staining
Scientific Rationale: To determine if the observed decrease in cell viability is due to programmed cell death (apoptosis) or cellular injury (necrosis), Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is employed. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[9][10] PI is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.[11]
Detailed Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with Cpd-X at concentrations around the IC50 value (e.g., 1X and 5X IC50) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both the floating cells in the medium and the adherent cells.
-
For adherent cells, wash with PBS and detach using a gentle, non-enzymatic cell dissociation solution or trypsin.
-
Combine the floating and adherent cells, and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.[10]
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 3: Probing Target Engagement and Pathway Modulation via Western Blotting
Scientific Rationale: Western blotting is a powerful technique to detect specific proteins in a complex mixture, such as a cell lysate.[12][13] To confirm that Cpd-X is engaging its intended kinase target, we can use phospho-specific antibodies to measure the phosphorylation state of the kinase or its direct downstream substrate. A decrease in the phosphorylation signal upon treatment with Cpd-X provides strong evidence of on-target activity.[14]
Signaling Pathway Visualization:
Let's assume Cpd-X targets a hypothetical kinase, "Kinase A," which in turn phosphorylates and activates "Substrate B."
Caption: Cpd-X inhibits Kinase A, preventing downstream signaling.
Detailed Protocol:
-
Cell Lysis:
-
Treat cells with Cpd-X as described for the apoptosis assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[15]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[12][16]
-
Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-p-Substrate B) overnight at 4°C.[16]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Reprobing:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the target protein (e.g., anti-Substrate B) or a housekeeping protein (e.g., GAPDH or β-actin).
-
Data Presentation: Hypothetical Western Blot Results
| Treatment | p-Substrate B Signal (Normalized) | Total Substrate B Signal (Normalized) |
| Vehicle Control | 1.00 | 1.00 |
| Cpd-X (0.5 µM) | 0.45 | 0.98 |
| Cpd-X (2.5 µM) | 0.12 | 1.02 |
Conclusion and Future Directions
The cell-based assays outlined in this application note provide a robust framework for the initial evaluation of 1H-pyrrolo[2,3-c]pyridin-7-amine derivatives like Cpd-X. By systematically assessing the compound's impact on cell proliferation, its ability to induce apoptosis, and its on-target engagement within a cellular context, researchers can build a comprehensive efficacy profile. Positive results from these assays would justify progression to more advanced studies, such as kinase panel screening to assess selectivity, in vivo animal models to evaluate efficacy and pharmacokinetics, and detailed toxicology studies.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.[Link]
-
Cell-based Kinase Assays. Profacgen.[Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.[Link]
-
Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs.[Link]
-
Apoptosis Protocols. USF Health - University of South Florida.[Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology.[Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.[Link]
-
Western Blot: Principles, Procedures, and Clinical Applications. StatPearls - NCBI.[Link]
-
Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. PubMed.[Link]
-
Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. PubMed.[Link]
Sources
- 1. Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 4. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. atcc.org [atcc.org]
- 8. clyte.tech [clyte.tech]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for 1H-pyrrolo[2,3-c]pyridin-7-amine: A Guide for Drug Discovery and Development
Introduction: The Significance of 1H-pyrrolo[2,3-c]pyridin-7-amine in Modern Drug Discovery
1H-pyrrolo[2,3-c]pyridin-7-amine, a member of the azaindole family of heterocyclic compounds, has emerged as a critical structural motif in medicinal chemistry. Its unique arrangement of nitrogen atoms and the fused ring system provide a versatile scaffold for the development of highly specific and potent therapeutic agents. Notably, derivatives of this compound have shown significant promise as potassium-competitive acid blockers (P-CABs), representing a new frontier in the management of acid-related gastrointestinal disorders[1]. The pyrrolopyridine core is also a key feature in the design of various kinase inhibitors, highlighting its broad applicability in oncology and immunology research.
This guide provides a comprehensive overview of the essential handling, storage, and application protocols for 1H-pyrrolo[2,3-c]pyridin-7-amine. The information herein is intended to empower researchers, scientists, and drug development professionals to work with this compound safely and effectively, ensuring the integrity of their experiments and the quality of their results. The causality behind each recommendation is explained to provide a deeper understanding of the compound's chemical nature.
I. Compound Profile and Safety Data
A thorough understanding of the physicochemical properties and hazard profile of 1H-pyrrolo[2,3-c]pyridin-7-amine is fundamental to its safe handling. The following tables summarize the key data for this compound.
| Property | Value | Source |
| Chemical Formula | C₇H₇N₃ | Luminix Health |
| Molar Mass | 133.15 g/mol | Luminix Health[2] |
| CAS Number | 165669-36-3 | Luminix Health[2] |
| Appearance | Solid (Form may vary) | General Chemical Knowledge |
| Storage Temperature | +2 to +8 °C | Luminix Health[2] |
| GHS Hazard Classification | Statement | Pictogram |
| H302 | Harmful if swallowed | |
| H315 | Causes skin irritation | |
| H318 | Causes serious eye damage | |
| H335 | May cause respiratory irritation |
Data sourced from Luminix Health[2].
II. Safe Handling and Personal Protective Equipment (PPE)
The hazard profile of 1H-pyrrolo[2,3-c]pyridin-7-amine necessitates stringent adherence to safety protocols to minimize exposure and risk. The causality for these precautions is rooted in its potential to cause irritation, serious eye damage, and harm if ingested.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of solid 1H-pyrrolo[2,3-c]pyridin-7-amine and its solutions must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any dust or aerosols, which can cause respiratory irritation[2].
-
Ventilation: Ensure the laboratory has adequate general ventilation to maintain a safe air environment.
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
The following PPE should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles are mandatory. Due to the risk of serious eye damage (H318)[2], a face shield should be worn in addition to goggles when handling larger quantities or when there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after handling.
-
Protective Clothing: A laboratory coat is required. For procedures with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: If there is a risk of generating dust and engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter is recommended.
Caption: A logical workflow for ensuring personal safety when handling 1H-pyrrolo[2,3-c]pyridin-7-amine.
III. Storage and Stability
Proper storage is crucial to maintain the chemical integrity and purity of 1H-pyrrolo[2,3-c]pyridin-7-amine for the duration of its use in research.
-
Temperature: Store the compound in a tightly sealed container at +2 to +8 °C[2]. This refrigerated condition is recommended to minimize degradation over time.
-
Inert Atmosphere: For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to protect it from potential oxidation.
-
Light and Moisture: Protect from light and moisture. The container should be stored in a dark, dry place.
-
Incompatibilities: Keep away from strong oxidizing agents.
IV. Experimental Protocols
The following protocols provide a general framework for the use of 1H-pyrrolo[2,3-c]pyridin-7-amine in a laboratory setting. Researchers should adapt these protocols based on the specific requirements of their experimental design.
Protocol 1: Preparation of a Stock Solution
The causality for the careful dissolution process is to ensure accurate concentration and to avoid the generation of dust.
-
Preparation: Ensure all necessary PPE is worn and that the chemical fume hood is functioning correctly.
-
Weighing: Tare a clean, dry vial on an analytical balance. Carefully add the desired amount of 1H-pyrrolo[2,3-c]pyridin-7-amine to the vial using a spatula. Record the exact mass.
-
Solvent Addition: Add the appropriate solvent (e.g., DMSO, DMF, or another suitable organic solvent as determined by solubility tests) to the vial in a dropwise manner while gently swirling.
-
Dissolution: If necessary, use a vortex mixer or sonicator to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Seal the vial tightly, label it clearly with the compound name, concentration, solvent, and date of preparation. Store the stock solution at an appropriate temperature (typically -20 °C or -80 °C for long-term stability, though this should be validated).
Protocol 2: General Procedure for a Suzuki Coupling Reaction
This protocol illustrates a common application of pyrrolopyridine derivatives in cross-coupling reactions to generate more complex molecules. The specific conditions may require optimization.
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (argon or nitrogen), combine 1H-pyrrolo[2,3-c]pyridin-7-amine (or a suitably protected/derivatized form), the desired boronic acid or ester (1.1 to 1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water or toluene and ethanol).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Caption: A generalized workflow for a Suzuki coupling reaction involving a pyrrolopyridine scaffold.
V. Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Conclusion
1H-pyrrolo[2,3-c]pyridin-7-amine is a valuable building block in the synthesis of novel therapeutic agents. Its effective use is contingent upon a thorough understanding of its properties and a commitment to safe laboratory practices. By following the guidelines outlined in this document, researchers can confidently and safely incorporate this important scaffold into their drug discovery and development programs, paving the way for new and innovative medicines.
References
-
1H-Pyrrolo[2,3-c]pyridin-7-amine Product Page. Luminix Health. [Link]
-
Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin (Tokyo). [Link]
Sources
Application Notes and Protocols: Growing Single Crystals of 1H-Pyrrolo[2,3-c]pyridin-7-amine Derivatives
Introduction
The successful cultivation of high-quality single crystals is a cornerstone of modern drug discovery and development.[1] For the promising class of 1H-pyrrolo[2,3-c]pyridin-7-amine derivatives, which have shown potential as potassium-competitive acid blockers (P-CABs), obtaining single crystals is paramount for elucidating their three-dimensional atomic arrangement through X-ray crystallography.[2] This structural information is invaluable for understanding structure-activity relationships (SAR), optimizing lead compounds, and securing intellectual property.
This guide provides a comprehensive overview of the theoretical principles and practical techniques for growing single crystals of 1H-pyrrolo[2,3-c]pyridin-7-amine derivatives. As nitrogen-containing heterocyclic compounds, their crystallization behavior can be influenced by factors such as hydrogen bonding, solvent interactions, and the potential for polymorphism.[3][4][5] These protocols are designed to be a starting point for researchers, offering a range of techniques to address the unique challenges presented by this molecular scaffold.
I. Foundational Principles of Crystallization
Crystallization is the process of forming a solid with a highly ordered internal structure from a solution, melt, or vapor.[1] The primary goal is to achieve a state of supersaturation, where the concentration of the solute exceeds its equilibrium solubility, thereby driving the formation of a crystalline lattice. The two key kinetic stages are nucleation , the initial formation of a stable crystalline entity, and crystal growth , the subsequent addition of molecules to the nucleus.[1] Controlling the rate at which supersaturation is achieved is critical; a slow and controlled process generally favors the growth of a few large, well-ordered crystals over the rapid precipitation of many small, imperfect crystals.[6]
Key Factors Influencing Crystallization of 1H-Pyrrolo[2,3-c]pyridin-7-amine Derivatives:
-
Purity of the Compound: Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to defects.[1] It is recommended to start with a compound that is at least 95% pure, as determined by techniques such as NMR and LC-MS.
-
Solvent Selection: The choice of solvent is arguably the most critical factor. The ideal solvent should exhibit moderate solubility for the compound of interest. A solvent in which the compound is too soluble will make it difficult to achieve supersaturation, while a solvent in which it is poorly soluble will not dissolve enough material. For heterocyclic compounds like 1H-pyrrolo[2,3-c]pyridin-7-amine derivatives, solvents capable of hydrogen bonding, such as alcohols (ethanol, methanol) or polar aprotic solvents (acetonitrile, ethyl acetate, acetone), are often good starting points.[3][4] The use of co-solvent systems, where one solvent is a good solvent and the other is a poor solvent (anti-solvent), provides an additional level of control over the solubility.[7]
-
Supersaturation Control: The method used to induce supersaturation will dictate the crystallization technique. Common methods include slow evaporation of the solvent, cooling of a saturated solution, and vapor or liquid diffusion of an anti-solvent.[8]
-
Temperature: Temperature affects both the solubility of the compound and the rate of solvent evaporation or diffusion. Slower cooling rates or maintaining a constant, slightly elevated temperature can promote the growth of higher quality crystals.[3][8]
-
Mechanical Disturbance: Vibrations and other mechanical disturbances can induce rapid nucleation, leading to the formation of multiple small crystals.[9] Crystallization experiments should be set up in a quiet, undisturbed location.
II. Pre-Crystallization: Compound Purification and Solubility Screening
Prior to attempting crystallization, it is essential to ensure the purity of the 1H-pyrrolo[2,3-c]pyridin-7-amine derivative and to have a general understanding of its solubility in a range of solvents.
Protocol 1: Final Stage Purification
-
Objective: To remove any remaining impurities from the synthesized compound.
-
Method: Column chromatography is often the most effective method for the final purification of organic compounds.
-
Procedure:
-
Select an appropriate solvent system for column chromatography based on thin-layer chromatography (TLC) analysis.
-
Prepare a silica gel column.
-
Dissolve the crude compound in a minimum amount of the eluent and load it onto the column.
-
Elute the compound, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Dry the purified compound under high vacuum to remove residual solvents.
-
Protocol 2: Solubility Screening
-
Objective: To identify suitable solvents and solvent systems for crystallization.
-
Materials:
-
Purified 1H-pyrrolo[2,3-c]pyridin-7-amine derivative.
-
A selection of solvents with varying polarities (see Table 1).
-
Small vials (e.g., 1-2 mL).
-
Vortex mixer.
-
Heating block or water bath.
-
-
Procedure:
-
Place a small amount (e.g., 1-2 mg) of the compound into a series of labeled vials.
-
Add a small volume (e.g., 0.1 mL) of each test solvent to the respective vials.
-
Observe the solubility at room temperature.
-
If the compound is insoluble, gently warm the vial and observe if it dissolves.
-
If the compound dissolves readily, it may be too soluble in that solvent for techniques like slow cooling.
-
Record the observations in a table.
-
| Solvent | Polarity Index | Boiling Point (°C) | Solubility Observation (Room Temp) | Solubility Observation (Heated) | Notes |
| Water | 10.2 | 100 | Good for polar compounds, but can be difficult to remove.[4] | ||
| Methanol | 5.1 | 65 | Good general solvent for polar compounds. | ||
| Ethanol | 4.3 | 78 | Similar to methanol, but less volatile. | ||
| Acetonitrile | 5.8 | 82 | Good polar aprotic solvent. | ||
| Acetone | 5.1 | 56 | Volatile, may evaporate too quickly for slow evaporation.[10] | ||
| Ethyl Acetate | 4.4 | 77 | A good choice for many organic compounds.[3] | ||
| Dichloromethane | 3.1 | 40 | Very volatile, handle with care.[10] | ||
| Toluene | 2.4 | 111 | Can sometimes aid in crystal packing.[3] | ||
| Hexane | 0.1 | 69 | A common anti-solvent. |
Table 1: Solvent Selection for Crystallization Screening.
III. Crystallization Techniques and Protocols
Based on the solubility screening, select the most promising solvents and techniques. It is often beneficial to try multiple methods simultaneously.
A. Slow Evaporation
This is often the simplest and most successful method.[3][7] It is suitable when the compound is moderately soluble in a chosen solvent.
Protocol 3: Slow Evaporation from a Single Solvent
-
Objective: To slowly increase the concentration of the compound by allowing the solvent to evaporate, leading to crystallization.
-
Procedure:
-
Dissolve the purified compound in a suitable solvent to near-saturation. A good starting point is 1-5 mL of solvent per 100 mg of compound.[7]
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.
-
Cover the vial with parafilm and poke a few small holes in it to control the rate of evaporation.[7]
-
Place the vial in a vibration-free location.
-
Monitor the vial over several days to weeks for crystal growth.
-
Protocol 4: Slow Evaporation from a Co-Solvent System
-
Objective: To utilize a mixture of a good solvent and a poor solvent (anti-solvent) to achieve a more controlled crystallization.
-
Procedure:
-
Dissolve the compound in a minimum amount of a "good" solvent.
-
Slowly add a "poor" solvent (anti-solvent) in which the compound is insoluble, until the solution becomes slightly turbid.
-
If precipitation occurs, add a small amount of the "good" solvent until the solution becomes clear again.
-
Cover the vial and allow the more volatile solvent to evaporate slowly.
-
B. Vapor Diffusion
This technique is particularly useful for small quantities of material and involves the slow diffusion of an anti-solvent vapor into a solution of the compound.[8][11]
Protocol 5: Vapor Diffusion (Liquid-Vapor)
-
Objective: To induce crystallization by slowly introducing an anti-solvent vapor into the compound solution.
-
Procedure:
-
Dissolve the compound in a small volume of a relatively non-volatile solvent in a small, open vial.
-
Place this inner vial inside a larger, sealable container (e.g., a beaker or a larger vial).
-
Add a more volatile anti-solvent to the outer container.[11]
-
Seal the outer container and leave it undisturbed. The anti-solvent will slowly diffuse into the inner vial, causing the compound to crystallize.
-
C. Slow Cooling
This method is effective for compounds that exhibit a significant increase in solubility with temperature.
Protocol 6: Slow Cooling
-
Objective: To induce crystallization by slowly decreasing the temperature of a saturated solution.
-
Procedure:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., just below the solvent's boiling point).
-
Ensure all the solid has dissolved. If necessary, filter the hot solution to remove any undissolved particles.
-
Allow the solution to cool slowly to room temperature. To slow the cooling process, the vial can be placed in a Dewar flask filled with warm water or in a heated oil bath that is then turned off.[3][6]
-
For further cooling, the vial can then be transferred to a refrigerator or freezer.
-
IV. Visualizing the Crystallization Workflows
Slow Evaporation Workflow
Caption: Workflow for Slow Evaporation Crystallization.
Vapor Diffusion Workflow
Caption: Workflow for Vapor Diffusion Crystallization.
V. Troubleshooting Common Crystallization Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Solution is not supersaturated.- Compound is too soluble in the chosen solvent. | - Allow more solvent to evaporate.- Add a small amount of anti-solvent.- Try a different solvent or a co-solvent system.- Cool the solution to a lower temperature. |
| Oiling Out | - Supersaturation is too high.- Compound has a low melting point or strong affinity for the solvent. | - Use a more dilute solution.- Slow down the rate of supersaturation (e.g., slower evaporation or cooling).- Try a different solvent. |
| Formation of Powder or Microcrystals | - Nucleation rate is too high. | - Slow down the crystallization process (e.g., fewer holes in parafilm, slower cooling).- Use a cleaner vial and filtered solution.- Reduce the concentration of the solution. |
| Twinned or Intergrown Crystals | - Rapid crystal growth. | - Slow down the rate of crystallization.- Try a different solvent system that may favor a different crystal packing. |
Table 2: Troubleshooting Guide for Crystallization.
VI. Conclusion
Growing single crystals of 1H-pyrrolo[2,3-c]pyridin-7-amine derivatives is an iterative process that often requires patience and experimentation with various conditions. By systematically applying the principles and protocols outlined in this guide, researchers can significantly increase their chances of obtaining high-quality single crystals suitable for X-ray diffraction analysis. The insights gained from the resulting crystal structures will undoubtedly accelerate the development of this important class of therapeutic agents.
References
- Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews.
- Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry.
- Pharmaceutical Crystallization in drug development. (n.d.). Syrris.
- Boyle, P. D. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.
- Tips and Tricks for the Lab: Growing Crystals Part 3. (2012). ChemistryViews.
- Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. cdifx.
- Factors influencing crystal growth rates from undercooled liquids of pharmaceutical compounds. (2014). PubMed.
- Guide for crystallization. (n.d.).
- Factors Influencing Crystal Growth Rates from Undercooled Liquids of Pharmaceutical Compounds. (n.d.). The Journal of Physical Chemistry B - ACS Publications.
- Growing Crystals. (n.d.). MIT.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Factors which affect the crystallization of a drug substance. (n.d.). ResearchGate.
- Factors Influencing Crystal Growth Rates from Undercooled Liquids of Pharmaceutical Compounds. (n.d.). Request PDF - ResearchGate.
- Crystal Growing Tips. (2015). The Center for Xray Crystallography » University of Florida.
- Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI.
- Synthesis and Crystallization of N-Rich Triazole Compounds. (n.d.). MDPI.
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. (2024).
- How can I obtain good crystals of heterocyclic organic compounds?. (2023). ResearchGate.
- Crystallization Solvents.pdf. (n.d.).
-
Temperature- and Solvent-Induced Crystal-Form Transformations of the Pyridine@p-tert-butylcalix[12]arene Host–Guest System. (2021). ACS Publications. Retrieved from
- Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. (2014). PubMed.
- Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. (n.d.). PubMed Central.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PMC - PubMed Central.
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (n.d.). NIH.
- Prescribed drugs containing nitrogen heterocycles: an overview. (2020). RSC Publishing.
- Nitrogen Heterocycles: Versatile Building Blocks Shaping Industries. (2024). MSE Supplies LLC.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI.
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). ACS Publications.
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Protocol for N-alkylation of the 1H-pyrrolo[2,3-c]pyridin-7-amine core
An Application Note and Protocol for the Regioselective N-Alkylation of the 1H-pyrrolo[2,3-c]pyridin-7-amine Core
Abstract
The 1H-pyrrolo[2,3-c]pyridin-7-amine scaffold is a critical pharmacophore in modern drug discovery, valued for its structural resemblance to purine bases. The functionalization of this core, particularly through N-alkylation of the pyrrole nitrogen (N1), is a key strategy for modulating its physicochemical and pharmacological properties. However, the presence of multiple nucleophilic nitrogen atoms—the pyrrole N1, the pyridine N7, and the exocyclic 7-amino group—presents a significant challenge in achieving regioselectivity. This application note provides a detailed guide for researchers, offering two robust protocols for the preferential N1-alkylation of this heterocycle. We delve into the mechanistic principles governing selectivity, present a classical SN2 approach using alkyl halides, and offer an alternative under milder conditions via the Mitsunobu reaction. This guide includes step-by-step experimental procedures, a comprehensive troubleshooting section, and the rationale behind key experimental choices to empower scientists in synthesizing novel derivatives for drug development.
Introduction: The Challenge of Regioselectivity
The 1H-pyrrolo[2,3-c]pyridin-7-amine core is a privileged heterocyclic system, serving as a bioisosteric replacement for purines in numerous biologically active molecules, including kinase inhibitors. The ability to introduce substituents at the N1 position of the pyrrole ring is crucial for tuning properties such as solubility, metabolic stability, and target-binding interactions.
The primary obstacle in the synthesis of N1-substituted derivatives is controlling the site of alkylation. The deprotonated 1H-pyrrolo[2,3-c]pyridin-7-amine anion is an ambident nucleophile, with significant electron density distributed across the N1 and N7 atoms. Furthermore, the exocyclic amino group, while less acidic, can also compete for the electrophile under certain conditions. The outcome of the alkylation is highly dependent on a subtle interplay of factors including the base, solvent, counter-ion, temperature, and the nature of the alkylating agent.[1][2] This guide provides a strategic framework for navigating these challenges to achieve predictable and high-yielding N1-alkylation.
Mechanistic Considerations
Upon deprotonation with a suitable base, an anion is formed where the negative charge is delocalized between the N1 and N7 positions. The N1 position, being part of the electron-rich pyrrole ring, is generally considered the more nucleophilic, or "softer," site. Conversely, the N7 nitrogen of the electron-deficient pyridine ring is a "harder" nucleophilic center.
According to Hard and Soft Acid-Base (HSAB) theory, the reaction outcome can be predicted:
-
N1-Alkylation (Kinetic Product): Favored by polar aprotic solvents (e.g., DMF, THF), softer electrophiles, and alkali metal counter-ions that coordinate less tightly (e.g., K+, Cs+).[1]
-
N7-Alkylation (Thermodynamic Product): Can be favored under conditions that allow for equilibration. However, for many azaindole systems, the N1-alkylated product is also the more thermodynamically stable isomer.[3]
The 7-amino group introduces an additional layer of complexity. While its direct alkylation is a potential side reaction, its primary influence is electronic, modulating the nucleophilicity of the ring nitrogens. To eliminate this variable and ensure clean N1-alkylation, protection of the 7-amino group (e.g., as a Boc or SEM derivative) is a highly recommended, albeit optional, preliminary step.[4][5][6]
Experimental Design and Protocols
Two primary methods are presented to provide flexibility in substrate scope and reaction conditions. Protocol A employs a classic SN2 reaction, which is robust and widely applicable. Protocol B utilizes the Mitsunobu reaction, offering a milder alternative that is particularly useful for acid-sensitive substrates or when using alcohols as the alkyl source.[7][8][9]
General Laboratory Workflow
The diagram below outlines the typical sequence of operations for the N-alkylation protocols described in this guide.
Caption: General experimental workflow for N-alkylation.
Protocol A: Direct SN2 N-Alkylation
This protocol is the workhorse method for N-alkylation, relying on the deprotonation of the pyrrole nitrogen followed by nucleophilic attack on an alkyl halide. The choice of base and solvent is critical for achieving high N1 selectivity. Sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is a standard and effective combination.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 1H-pyrrolo[2,3-c]pyridin-7-amine | >95% | Sigma-Aldrich |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent Grade | Sigma-Aldrich |
| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | Reagent Grade | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) or DMF | Anhydrous, >99.8% | Sigma-Aldrich |
| Saturated Aqueous NH₄Cl Solution | ACS Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Brine (Saturated Aqueous NaCl) | ACS Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | VWR |
Step-by-Step Procedure
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 1H-pyrrolo[2,3-c]pyridin-7-amine (1.0 eq).
-
Dissolution: Add anhydrous THF (or DMF) to dissolve the starting material (concentration typically 0.1 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Stirring: Allow the suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt may result in a thicker suspension.
-
Alkylation: Cool the mixture back to 0 °C. Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the N1-alkylated product.
Protocol B: N-Alkylation via Mitsunobu Reaction
The Mitsunobu reaction provides a powerful and mild alternative for N-alkylation, directly converting an alcohol into the N-alkyl substituent.[8] This method is advantageous as it avoids the use of strong bases and often proceeds at room temperature with high selectivity for the N1 position of azaindoles.[10][11]
Additional Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| Primary or Secondary Alcohol | Reagent Grade | Sigma-Aldrich |
| Triphenylphosphine (PPh₃) | >99% | Sigma-Aldrich |
| Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD) | ~40% in Toluene or neat | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | Anhydrous, >99.8% | Sigma-Aldrich |
Step-by-Step Procedure
Caption: Step-by-step workflow for the Mitsunobu reaction.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 1H-pyrrolo[2,3-c]pyridin-7-amine (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq).
-
Dissolution: Dissolve the solids in anhydrous THF (0.1-0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Azodicarboxylate: Add DEAD or DIAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes. An exothermic reaction and color change (typically to a yellow/orange hue) may be observed. Caution: Azodicarboxylates are hazardous; handle with care in a fume hood.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture directly under reduced pressure. The triphenylphosphine oxide byproduct and reduced hydrazine can often be challenging to remove.
-
Purification: Purify the crude residue directly by flash column chromatography. Multiple columns or trituration may be necessary to remove all reaction byproducts and obtain the pure N1-alkylated product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive base (NaH).2. Insufficiently reactive alkylating agent.3. Wet solvent/reagents. | 1. Use fresh NaH from a new bottle.2. Switch to a more reactive halide (I > Br > Cl) or add a catalytic amount of NaI or KI. For Mitsunobu, ensure reagents are pure.3. Use freshly distilled or newly opened anhydrous solvents. Flame-dry all glassware thoroughly. |
| Mixture of N1/N7 Isomers | 1. Reaction conditions favor both kinetic and thermodynamic products.2. Steric hindrance near the N1 position. | 1. Change the solvent/base combination. Cs₂CO₃ in DMF can sometimes favor N1.[12] For Mitsunobu, chelation effects can sometimes alter selectivity.[13]2. If the substrate is substituted, steric factors may be unavoidable. Careful chromatographic separation is required. |
| Exocyclic Amine Alkylation | The 7-amino group is competing as a nucleophile. | Protect the 7-amino group prior to N-alkylation using a standard protecting group like Boc (di-tert-butyl dicarbonate) or SEM (trimethylsilylethoxymethyl chloride).[4][14] |
| Difficult Purification (Mitsunobu) | Co-elution of product with triphenylphosphine oxide or hydrazine byproduct. | 1. After concentrating the reaction, triturate the crude solid with cold diethyl ether to precipitate some of the triphenylphosphine oxide.2. Use polymer-supported triphenylphosphine to simplify removal by filtration.[11]3. Optimize chromatography conditions carefully. |
Conclusion
The selective N1-alkylation of the 1H-pyrrolo[2,3-c]pyridin-7-amine core is an achievable yet nuanced transformation that is critical for the diversification of this important heterocyclic scaffold. By carefully selecting the reaction conditions—whether through a robust SN2 pathway or a mild Mitsunobu protocol—researchers can effectively control the site of alkylation. Understanding the underlying mechanistic principles and potential side reactions is paramount to success. The protocols and troubleshooting guide provided herein offer a solid foundation for drug development professionals and synthetic chemists to confidently and efficiently synthesize novel N1-substituted 7-aminopyrrolo[2,3-c]pyridines.
References
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Selective N7 Alkylation of 7-Azaindazoles. ResearchGate. Available at: [Link]
-
Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. National Institutes of Health (NIH). Available at: [Link]
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Rhodium(iii)-catalyzed oxidative alkylation of N-aryl-7-azaindoles with cyclopropanols. Royal Society of Chemistry. Available at: [Link]
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Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]
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Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available at: [Link]
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Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. Royal Society of Chemistry. Available at: [Link]
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Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]
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Mitsunobu and Related Reactions: Advances and Applications. ACS Publications. Available at: [Link]
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N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. ResearchGate. Available at: [Link]
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Mitsunobu Reaction - Common Conditions. Organic Chemistry Portal. Available at: [Link]
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Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health (NIH). Available at: [Link]
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Mitsunobu reaction. Wikipedia. Available at: [Link]
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Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Regio-Selective C H Functionalization of 7-Azaindoles. ResearchGate. Available at: [Link]
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Selective N7 Alkylation of 7-Azaindazoles. PubMed. Available at: [Link]
-
N-Alkylation of Pyrrole. ResearchGate. Available at: [Link]
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. National Institutes of Health (NIH). Available at: [Link]
-
Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. National Institutes of Health (NIH). Available at: [Link]
-
Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Royal Society of Chemistry. Available at: [Link]
-
Protective Groups. Organic Chemistry Portal. Available at: [Link]
-
Pyrrole Protection. ResearchGate. Available at: [Link]
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Amino Acid-Protecting Groups. SciSpace. Available at: [Link]
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Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. Available at: [Link]
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N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
- Process for the N-alkylation of aminopyridines. Google Patents.
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Development of a selective and scalable N1-indazole alkylation. National Institutes of Health (NIH). Available at: [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health (NIH). Available at: [Link]
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The Formation and Biological Significance of N7-Guanine Adducts. National Institutes of Health (NIH). Available at: [Link]
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Analysis of alkylated sites at N-3 and N-7 positions of purines as an indicator for chemical carcinogens. PubMed. Available at: [Link]
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The Ascendance of a Privileged Scaffold: 1H-pyrrolo[2,3-c]pyridin-7-amine in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Among the myriad of heterocyclic scaffolds, the 7-azaindole framework, and specifically its 7-amino substituted derivative, 1H-pyrrolo[2,3-c]pyridin-7-amine, has emerged as a cornerstone in the design of targeted therapies. This guide provides an in-depth exploration of the application of this "privileged" scaffold, with a particular focus on its role in the development of Janus kinase (JAK) inhibitors, a critical class of drugs for treating inflammatory diseases and certain cancers.
The 7-Azaindole Moiety: A Bioisostere by Design
The strategic incorporation of a nitrogen atom into the indole ring system at the 7-position bestows upon the 7-azaindole scaffold a unique set of physicochemical and biological properties.[1][2] This modification enhances the molecule's ability to act as a bioisostere for purines, the building blocks of ATP. This mimicry is central to its success in kinase inhibition.[1] Kinases, a family of enzymes pivotal to cellular signaling, are key targets in oncology and inflammatory diseases.[3] The 7-azaindole moiety has proven to be an exceptional "hinge-binding" motif, forming critical hydrogen bond interactions with the kinase hinge region, a flexible segment that connects the N- and C-lobes of the enzyme's catalytic domain.[2]
The pyridine nitrogen and the pyrrole NH group of the 7-azaindole ring act as a hydrogen bond acceptor and donor, respectively, creating a bidentate hydrogen bonding pattern that anchors the inhibitor to the kinase's active site. This enhanced binding affinity often translates to significantly lower half-maximal inhibitory concentrations (IC50), a key measure of a drug's potency.[2]
Application Focus: Synthesis of a Janus Kinase (JAK) Inhibitor Core
The Janus kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central players in cytokine signaling pathways that regulate immune and inflammatory responses.[4] Dysregulation of JAK-STAT signaling is implicated in a host of autoimmune disorders, such as rheumatoid arthritis and psoriasis, as well as myeloproliferative neoplasms. Consequently, the development of selective JAK inhibitors is a highly active area of research. The 1H-pyrrolo[2,3-c]pyridin-7-amine scaffold serves as an ideal starting point for the construction of potent and selective JAK inhibitors.
This section will detail a representative synthetic protocol for the creation of a core structure for a JAK inhibitor, utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and versatile tool for the formation of C-C bonds, enabling the efficient linkage of the 1H-pyrrolo[2,3-c]pyridin-7-amine core with other key pharmacophoric elements.[5]
Diagram of the JAK-STAT Signaling Pathway
Caption: The canonical JAK-STAT signaling pathway initiated by cytokine binding.
Experimental Protocol: Synthesis of a 4-Aryl-1H-pyrrolo[2,3-c]pyridin-7-amine Core
This protocol outlines the synthesis of a key intermediate for a potential JAK inhibitor, starting from a halogenated 1H-pyrrolo[2,3-c]pyridin-7-amine derivative. The Suzuki-Miyaura cross-coupling reaction is employed to introduce an aryl group at the C4 position, a common feature in many kinase inhibitors.
Diagram of the Synthetic Workflow
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| 4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine | 357263-41-3 | Various | Starting material |
| Arylboronic Acid | Varies | Various | Coupling partner (1.2 equivalents) |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | Various | Catalyst (0.05 equivalents) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Various | Base (3.0 equivalents) |
| 1,4-Dioxane (anhydrous) | 123-91-1 | Various | Solvent |
| Water (degassed) | 7732-18-5 | - | Co-solvent |
| Ethyl Acetate | 141-78-6 | Various | Extraction solvent |
| Brine | - | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Various | Drying agent |
| Silica Gel | 7631-86-9 | Various | For column chromatography |
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-1H-pyrrolo[2,3-c]pyridin-7-amine (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask. Stir the mixture for 10 minutes. Then, add Pd(dppf)Cl₂ (0.05 mmol, 0.05 eq).
-
Heating: Heat the reaction mixture to 100 °C and stir vigorously overnight.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 4-aryl-1H-pyrrolo[2,3-c]pyridin-7-amine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Causality and Self-Validation in the Protocol
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can lead to catalyst deactivation and lower yields.[5] Maintaining an inert atmosphere is crucial for the catalytic cycle to proceed efficiently.
-
Anhydrous and Degassed Solvents: The use of anhydrous organic solvent and degassed water minimizes side reactions and preserves the activity of the catalyst.
-
Choice of Base: The base is essential for the transmetalation step of the Suzuki-Miyaura reaction.[6] Potassium carbonate is a commonly used and effective base for this type of coupling.
-
Catalyst Selection: Pd(dppf)Cl₂ is a robust and versatile catalyst for cross-coupling reactions involving heteroaromatic compounds, often providing good yields and tolerating a wide range of functional groups.[7]
-
Monitoring and Purification: Rigorous monitoring ensures the reaction goes to completion, while chromatographic purification is necessary to remove catalyst residues and byproducts, ensuring the high purity required for subsequent biological testing.
Future Directions and Conclusion
The 1H-pyrrolo[2,3-c]pyridin-7-amine scaffold continues to be a fertile ground for the discovery of novel therapeutics. The versatility of this core, coupled with the power of modern synthetic methods like the Suzuki-Miyaura cross-coupling, allows for the creation of large and diverse libraries of compounds for high-throughput screening. Future research will likely focus on the development of even more selective and potent inhibitors targeting not only kinases but also other enzyme families. The continued exploration and functionalization of this privileged scaffold promise to yield a new generation of medicines for the treatment of a wide range of debilitating diseases.
References
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
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Biological activity and material applications of 7-azaindole derivatives. (2020). ResearchGate. Retrieved January 13, 2026, from [Link]
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Azaindole Therapeutic Agents. (2021). PubMed Central. Retrieved January 13, 2026, from [Link]
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Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). ACS Publications. Retrieved January 13, 2026, from [Link]
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Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021). ACS Publications. Retrieved January 13, 2026, from [Link]
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Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. (2019). PubMed. Retrieved January 13, 2026, from [Link]
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Structures of Janus kinases (JAKs) inhibitors related to inflammation. (2023). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Janus kinase 3 inhibitor. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
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Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (2023). PubMed Central. Retrieved January 13, 2026, from [Link]
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Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. (2014). PubMed. Retrieved January 13, 2026, from [Link]
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Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy. (2024). PubMed. Retrieved January 13, 2026, from [Link]
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Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). National Institutes of Health. Retrieved January 13, 2026, from [Link]
-
Design of Rational JAK3 Inhibitors Based on the Parent Core Structure of 1,7-Dihydro-Dipyrrolo [2,3-b:3′,2′-e] Pyridine. (2022). MDPI. Retrieved January 13, 2026, from [Link]
-
Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. (2019). PubMed. Retrieved January 13, 2026, from [Link]
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Design, Synthesis and Biological Evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as Selective Btk Inhibitors With Improved Pharmacokinetic Properties for the Treatment of Rheumatoid Arthritis. (2018). PubMed. Retrieved January 13, 2026, from [Link]
-
Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022). National Institutes of Health. Retrieved January 13, 2026, from [Link]
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Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine- phenylamide hybrids as potent Janus kinase 2. (2016). ScienceDirect. Retrieved January 13, 2026, from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2006). National Institutes of Health. Retrieved January 13, 2026, from [Link]
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2008). MDPI. Retrieved January 13, 2026, from [Link]
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An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2012). National Institutes of Health. Retrieved January 13, 2026, from [Link]
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Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. (2024). MDPI. Retrieved January 13, 2026, from [Link]
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- 7. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of 1H-pyrrolo[2,3-c]pyridin-7-amine as a Versatile Scaffold for Combinatorial Library Synthesis
Abstract
The 1H-pyrrolo[2,3-c]pyridine, or 7-azaindole, core is a privileged scaffold in medicinal chemistry, recognized for its role in numerous biologically active compounds, particularly as kinase inhibitors.[1][2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a key derivative, 1H-pyrrolo[2,3-c]pyridin-7-amine, as a starting point for the synthesis of diverse chemical libraries. We present a systematic approach to functionalize the scaffold at three key positions: the C7-amino group, the N1-pyrrole nitrogen, and the C3 position of the pyrrole ring. This guide includes validated, step-by-step protocols, explanations of the chemical rationale, and methods for characterization, empowering researchers to efficiently generate novel compound libraries for screening and lead optimization.
Introduction: The Strategic Value of the 7-Azaindole Scaffold
The 7-azaindole framework is a bioisostere of both indole and purine systems.[1] This unique electronic structure, featuring a hydrogen bond donor (pyrrole N-H) and a hydrogen bond acceptor (pyridine N), mimics the hinge-binding motif of adenosine triphosphate (ATP), making it an exceptionally effective scaffold for targeting the ATP binding sites of protein kinases.[2][4] Marketed drugs such as the BRAF inhibitor Vemurafenib and numerous candidates in clinical trials incorporate the 7-azaindole core, underscoring its therapeutic relevance.[1][4]
The specific starting material, 1H-pyrrolo[2,3-c]pyridin-7-amine, offers three orthogonal handles for chemical diversification, making it an ideal scaffold for combinatorial chemistry. The primary amine at C7, the secondary amine of the pyrrole ring at N1, and the potential for C-H functionalization or halogenation at other positions allow for the systematic exploration of chemical space around a proven pharmacophore. This document outlines a strategic workflow for leveraging these reactive sites.
Overview of Library Synthesis Strategy
Our strategy involves a multi-directional approach to diversification, starting from the central 1H-pyrrolo[2,3-c]pyridin-7-amine scaffold. The primary amino group at the C7 position is the most accessible and reactive site, providing an ideal first point for diversification. Subsequent modifications can be introduced at the N1 position of the pyrrole ring. For further structural variety, functionalization at the C3 position can be achieved following an initial halogenation step.
Figure 1: A strategic workflow for the multi-step synthesis of a diverse library from the 1H-pyrrolo[2,3-c]pyridin-7-amine scaffold.
Protocol 1: Primary Diversification via Amide Coupling at C7
The exocyclic amine at the C7 position serves as an excellent nucleophile for standard amide coupling reactions. This allows for the introduction of a wide array of carboxylic acids, thereby exploring a vast chemical space.
Rationale: Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry.[5] We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is highly efficient, minimizes racemization of chiral carboxylic acids, and operates under mild conditions compatible with a wide range of functional groups. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the generated acids.
Step-by-Step Protocol:
-
Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1H-pyrrolo[2,3-c]pyridin-7-amine (1.0 eq) in anhydrous Dimethylformamide (DMF, 0.1 M).
-
Acid Activation: In a separate vial, dissolve the desired carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF. Stir at room temperature for 15 minutes to pre-activate the acid.
-
Coupling Reaction: Add the activated carboxylic acid solution dropwise to the solution of the scaffold from Step 1.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired C7-amide derivative.
| Parameter | Condition/Reagent | Purpose |
| Solvent | Anhydrous DMF | Aprotic polar solvent, solubilizes reactants |
| Coupling Agent | HATU | Activates carboxylic acid for aminolysis |
| Base | DIPEA | Scavenges protons, maintains neutral pH |
| Temperature | Room Temperature | Mild conditions, prevents side reactions |
| Purification | Silica Gel Chromatography | Isolates pure amide product |
Table 1: Summary of optimized conditions for C7-amide coupling.
Protocol 2: Secondary Diversification via N-Alkylation at N1
The pyrrole nitrogen (N1) of the azaindole core can be readily alkylated or arylated under basic conditions. This step introduces a second point of diversity into the library.
Rationale: The N1-proton of the pyrrole ring is weakly acidic and can be deprotonated by a suitable base, such as potassium carbonate (K₂CO₃), to form a nucleophilic anion. This anion can then react with various electrophiles, like alkyl or benzyl halides, to form a new C-N bond.[6] DMF is an excellent solvent for this Sₙ2 reaction.
Step-by-Step Protocol:
-
Preparation: To a solution of the C7-amide derivative (from Protocol 1, 1.0 eq) in DMF (0.2 M), add anhydrous K₂CO₃ (2.5 eq).
-
Addition of Electrophile: Add the desired alkyl or benzyl halide (e.g., benzyl bromide, 1.2 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-12 hours. Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate will often form. If not, extract with ethyl acetate (3x).
-
Purification: If a precipitate forms, collect it by filtration, wash with water, and dry. If an extraction was performed, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography or recrystallization.
Protocol 3: Tertiary Diversification via C3-Halogenation and Cross-Coupling
To achieve a third dimension of diversity, the C3 position of the pyrrole ring can be functionalized. This is typically accomplished via an electrophilic halogenation followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[7][8]
Figure 2: Workflow for C3 functionalization via iodination and Suzuki cross-coupling.
Part A: C3-Iodination
Rationale: The pyrrole ring of the 7-azaindole system is electron-rich and susceptible to electrophilic substitution, with a preference for the C3 position. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for this transformation.
-
Preparation: Dissolve the N1-alkylated, C7-amide derivative (from Protocol 2, 1.0 eq) in acetonitrile (0.1 M).
-
Reaction: Add NIS (1.1 eq) portion-wise at room temperature. Protect the reaction from light.
-
Monitoring: Stir the reaction at room temperature for 1-3 hours, monitoring by LC-MS.
-
Work-up: Dilute the mixture with ethyl acetate and wash with aqueous Na₂S₂O₃ solution to quench excess iodine, followed by a brine wash.
-
Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify by flash chromatography to isolate the C3-iodo intermediate.
Part B: C3-Suzuki Coupling
Rationale: The C-I bond introduced at the C3 position is an excellent handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is highly versatile and tolerates a wide range of functional groups, making it ideal for library synthesis.[8]
-
Preparation: In a microwave vial or Schlenk tube, combine the C3-iodo intermediate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq), and a base such as K₂CO₃ (3.0 eq).
-
Solvent and Degassing: Add a 4:1 mixture of dioxane and water. Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Reaction: Seal the vessel and heat the reaction to 90-100 °C (conventional heating) or 120-140 °C (microwave heating) for 1-4 hours. Monitor by LC-MS.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify by flash chromatography to obtain the final, triply-diversified product.
Biological Context: Targeting the Human Kinome
Derivatives of the 7-azaindole scaffold have been shown to inhibit over 90 different kinds of kinases, covering a significant portion of the human kinome.[3][4] Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, especially cancer.[2] The library synthesis approach detailed here allows for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective kinase inhibitors. For example, libraries based on this scaffold have been successfully used to develop inhibitors for targets like FGFR4 and CSF1R.[7][9]
Figure 3: Simplified signaling pathway for a Receptor Tyrosine Kinase (e.g., FGFR), illustrating the mechanism of inhibition by an ATP-competitive 7-azaindole derivative.[10][11]
Conclusion
The 1H-pyrrolo[2,3-c]pyridin-7-amine scaffold is a powerful and versatile starting point for the construction of diverse chemical libraries aimed at discovering novel therapeutic agents. The orthogonal reactivity of the C7-amino, N1-pyrrole, and C3-carbon positions allows for a systematic and efficient exploration of chemical space. The protocols provided herein are robust, well-characterized, and grounded in established chemical principles, offering researchers a reliable roadmap for generating high-quality compound libraries for high-throughput screening and subsequent lead optimization programs.
References
-
Carnaud, M., et al. The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. [Online] Available at: [Link]
-
Qhobosheane, M., et al. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Online] Available at: [Link]
-
Wang, Y., et al. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, ACS Publications. [Online] Available at: [Link]
-
Irie, H., & Sawa, M. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. [Online] Available at: [Link]
-
Nishimura, Y., et al. Molecular Modeling, Design, Synthesis, and Biological Activity of 1H-Pyrrolo[2,3-c]pyridine-7-amine Derivatives as Potassium-Competitive Acid Blockers. J-Stage. [Online] Available at: [Link]
-
Nishimura, Y., et al. Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. PubMed. [Online] Available at: [Link]
-
Various Authors. Proposed mechanism for the synthesis of pyrrolopyridine derivatives. ResearchGate. [Online] Available at: [Link]
-
Sviridov, S.I., et al. A New Synthetic Route to Polyhydrogenated Pyrrolo[3,4-b]pyrroles by the Domino Reaction of 3-Bromopyrrole-2,5-Diones with Aminocrotonic Acid Esters. MDPI. [Online] Available at: [Link]
-
Various Authors. Synthetic route for a series of novel pyrrolo[2,3‐b]pyridine derivatives. ResearchGate. [Online] Available at: [Link]
-
Various Authors. Synthesis and functionalization of new pyrido [3,2-f] pyrrolo [1,2-a][1][9] diazepin-5-ones. ResearchGate. [Online] Available at: [Link]
-
Jin, Q., et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central. [Online] Available at: [Link]
-
Various Authors. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. MDPI. [Online] Available at: [Link]
-
Jin, Q., et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Online] Available at: [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. [Online] Available at: [Link]
-
Wang, C., et al. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers (RSC Publishing). [Online] Available at: [Link]
-
Dahl, G., et al. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. [Online] Available at: [Link]
-
Wang, Y., et al. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. [Online] Available at: [Link]
-
Kumar, V., et al. Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry, ACS Publications. [Online] Available at: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. [Online] Available at: [Link]
-
Singh, A., et al. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Online] Available at: [Link]
- Various Authors. 1h-pyrrolo[2,3-b]pyridines. Google Patents.
-
Various Authors. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Institutes of Health. [Online] Available at: [Link]
-
Jin, Q., et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Online] Available at: [Link]
-
Doganc, F., & Göker, H. N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Online] Available at: [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 5. hepatochem.com [hepatochem.com]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Common byproducts in 1H-pyrrolo[2,3-c]pyridin-7-amine synthesis and their removal
Welcome to the technical support center for the synthesis of 1H-pyrrolo[2,3-c]pyridin-7-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. Here, we address common challenges, focusing on the identification and removal of key byproducts that can complicate your synthesis and purification efforts. Our goal is to provide you with the expert insights and practical solutions needed to streamline your workflow and ensure the integrity of your final compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the 1H-pyrrolo[2,3-c]pyridine (4-azaindole) core, and what initial challenges should I anticipate?
A1: The synthesis of the 1H-pyrrolo[2,3-c]pyridine core, also known as 4-azaindole, can be approached through several established methods, each with its own set of potential challenges. Classical methods like the Madelung, Fischer, and Bartoli indole syntheses have been adapted for azaindoles. However, these reactions often require harsh conditions, such as high temperatures and strong bases or acids, which can lead to lower yields and the formation of side products compared to their application in standard indole synthesis.[1]
More contemporary approaches utilize transition-metal-catalyzed cross-coupling reactions, which generally offer milder conditions and greater functional group tolerance.[2] A common strategy involves the palladium-catalyzed coupling of a substituted aminopyridine with an alkyne, followed by intramolecular cyclization.[2]
Regardless of the route, a primary challenge is the electron-deficient nature of the pyridine ring, which can affect the reactivity and regioselectivity of the cyclization step, often resulting in modest yields.[3][4] Researchers should be prepared for careful optimization of reaction conditions and rigorous purification of the resulting scaffold.
Troubleshooting Guide: Common Byproducts and Their Removal
This section provides a detailed, question-and-answer guide to specific problems you may encounter during the synthesis of 1H-pyrrolo[2,3-c]pyridin-7-amine. A typical synthetic sequence is outlined below, involving the construction of a halogenated 4-azaindole intermediate followed by amination.
Caption: General synthetic workflow for 1H-pyrrolo[2,3-c]pyridin-7-amine.
Issue 1: Impurities in the 7-Chloro-1H-pyrrolo[2,3-c]pyridine Intermediate
Q2: After synthesizing 7-chloro-1H-pyrrolo[2,3-c]pyridine, I observe several spots on my TLC and multiple peaks in my crude LC-MS. What are the likely byproducts from the cyclization step?
A2: The formation of byproducts during the cyclization to the 4-azaindole core is common. The exact nature of these impurities will depend on your specific synthetic route, but here are some of the most probable culprits:
-
Unreacted Starting Materials: Incomplete conversion is a frequent issue. Residual substituted aminopyridine or coupling partners (e.g., alkynes, vinyl Grignard reagents) will contaminate your crude product.
-
Isomeric Byproducts: Depending on the substitution pattern of your pyridine precursor and the reaction conditions, you may form other pyrrolopyridine isomers. For example, if there are multiple potential sites for cyclization, a mixture of regioisomers can be produced.
-
Incompletely Cyclized Intermediates: The cyclization may stall, leaving acyclic intermediates in your product mixture. For instance, in a palladium-catalyzed Sonogashira coupling followed by cyclization, the coupled enyne intermediate may be isolated if the cyclization is not driven to completion.
-
Oligomerization/Polymerization: Under harsh acidic or basic conditions, starting materials or the desired product can be unstable and lead to the formation of polymeric tars, which can complicate purification.
Q3: How can I remove these core-synthesis byproducts?
A3: A multi-step purification strategy is often necessary.
-
Aqueous Workup: A thorough aqueous workup is the first line of defense. Use an appropriate pH wash to remove acidic or basic starting materials and reagents.
-
Column Chromatography: This is the most effective method for separating the desired product from closely related impurities.
| Parameter | Recommendation for 4-Azaindole Scaffolds | Rationale |
| Stationary Phase | Silica Gel (standard) or Alumina (neutral/basic) | The pyridine nitrogen can cause streaking on acidic silica. If this is observed, switching to neutral or basic alumina, or pre-treating the silica with a triethylamine solution, can improve separation. |
| Mobile Phase | Hexanes/Ethyl Acetate or Dichloromethane/Methanol gradients | A gradient elution is typically required to separate components with different polarities. Start with a low polarity mobile phase to elute non-polar impurities first. |
| Additives | 0.1-1% Triethylamine or Ammonia in the mobile phase | Adding a basic modifier can significantly improve peak shape by deactivating acidic sites on the silica gel and preventing protonation of the basic nitrogen on the product. |
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can further enhance purity and provide material suitable for downstream reactions.
Issue 2: Byproducts from the Amination of 7-Chloro-1H-pyrrolo[2,3-c]pyridine
Q4: I am performing the final amination step on 7-chloro-1H-pyrrolo[2,3-c]pyridine and my main byproduct appears to have a mass corresponding to the replacement of the chlorine with a hydroxyl group. What is happening and how can I prevent this?
A4: You are observing a classic and very common byproduct in the amination of chloro-heterocycles: the hydrolysis (or more generally, solvolysis ) product, 1H-pyrrolo[2,3-c]pyridin-7-ol.
Caption: Competing amination and hydrolysis pathways.
This occurs because water (or other nucleophilic solvents like alcohols) present in the reaction mixture competes with your desired amine as a nucleophile in the nucleophilic aromatic substitution (SNAr) reaction. This side reaction is often promoted by the reaction conditions, especially if acidic catalysts are used, which can increase the rate of solvolysis.[5]
Troubleshooting and Prevention:
-
Rigorous Drying: Ensure all starting materials, reagents, and solvents are scrupulously dry. Use anhydrous solvents and dry your starting chloro-azaindole under high vacuum before use.
-
Control of Acidity: If the reaction is acid-catalyzed, use the minimum effective amount of acid. High concentrations of acid can significantly accelerate the rate of hydrolysis.[5]
-
Reaction Temperature and Time: Monitor the reaction closely and stop it as soon as the starting material is consumed. Prolonged reaction times or unnecessarily high temperatures can favor the formation of the hydrolysis byproduct.
-
Choice of Base: If applicable, a non-nucleophilic base should be used to scavenge any acid formed during the reaction without introducing another competing nucleophile.
Q5: How can I separate the desired 1H-pyrrolo[2,3-c]pyridin-7-amine from the 1H-pyrrolo[2,3-c]pyridin-7-ol byproduct?
A5: The significant difference in the properties of the amine (basic) and the hydroxyl (phenolic/acidic) groups allows for effective separation.
-
Acid-Base Extraction: This is a highly effective method.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a dilute aqueous base solution (e.g., 1M sodium hydroxide). The acidic 7-hydroxy byproduct will be deprotonated and extracted into the aqueous layer.
-
Separate the layers. The organic layer now contains your desired amine product, largely free of the hydroxy byproduct.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate to obtain the purified product.
-
-
Column Chromatography: If extraction is insufficient, column chromatography can be used. The 7-hydroxy byproduct is typically more polar than the 7-amino product. A gradient elution (e.g., dichloromethane to 5-10% methanol in dichloromethane) will usually allow for good separation. The addition of a small amount of triethylamine to the mobile phase can be beneficial for the amine product's peak shape.
References
-
Popowycz, F., Mérour, J.-Y., Joseph, B. (2007). Synthesis and Reactivity of 4-, 5- and 6-azaindoles. Tetrahedron, 63(36), 8689–8707. [Link]
-
Dodge, M. W., et al. (2003). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry, 68(19), 7452–7455. [Link]
-
Arikawa, Y., et al. (2014). Molecular Modeling, Design, Synthesis, and Biological Activity of 1H-Pyrrolo[2,3-c]pyridine-7-amine Derivatives as Potassium-Competitive Acid Blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336-342. [Link]
-
Yin, J., et al. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. The Journal of Organic Chemistry, 72(12), 4554–4557. [Link]
-
PubChem. 7-Chloro-1H-pyrrolo[2,3-c]pyridine Compound Summary. [Link]
-
Radix, S., et al. (2022). A Journey through Hemetsberger–Knittel, Leimgruber–Batcho and Bartoli Reactions: Access to Several Hydroxy 5‐ and 6‐Azaindoles. Helvetica Chimica Acta. [Link]
-
Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications. [Link]
-
Mori, M., et al. (2007). Synthesis and reactivity of 4-, 5- and 6-azaindoles. ElectronicsAndBooks. [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Yudin, A. K. (2006). Synthesis of substituted 4- and 6-azaindoles. The Journal of Organic Chemistry, 71(14), 5349-5355. [Link]
-
Larhed, M., et al. (2019). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. [Link]
Sources
Troubleshooting low yield in the synthesis of 1H-pyrrolo[2,3-c]pyridin-7-amine
Welcome to the dedicated technical support center for the synthesis of 1H-pyrrolo[2,3-c]pyridin-7-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic amine. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format, grounded in mechanistic principles and practical laboratory experience.
Troubleshooting Guide: Addressing Low Yields
Low yields in the synthesis of 1H-pyrrolo[2,3-c]pyridin-7-amine, often prepared via Buchwald-Hartwig amination of a 7-halo-1H-pyrrolo[2,3-c]pyridine precursor, can be a significant hurdle. This section provides a systematic approach to diagnosing and resolving these issues.
Q1: My Buchwald-Hartwig amination of 7-chloro-1H-pyrrolo[2,3-c]pyridine with an ammonia equivalent is resulting in low conversion of the starting material. What are the likely causes and how can I improve the conversion?
Low conversion in a Buchwald-Hartwig amination is a common issue that can often be traced back to the catalyst system, reaction conditions, or the purity of your reagents.
Underlying Causes and Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating prematurely. Aryl chlorides are notoriously less reactive than bromides or iodides, requiring a more active catalyst system.[1]
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Solution: Switch to a more active, electron-rich, and sterically hindered phosphine ligand. While first-generation ligands like P(o-tolyl)3 may be ineffective, modern dialkylbiaryl phosphine ligands such as XPhos, RuPhos, or tBuXPhos are often more successful for coupling with N-heterocycles.[2] Using a pre-formed palladium precatalyst (e.g., XPhos Pd G3) can also lead to more reliable formation of the active catalytic species compared to generating it in situ from sources like Pd(OAc)₂.[2]
-
-
Inappropriate Base: The choice of base is critical for the deprotonation of the amine and the subsequent steps in the catalytic cycle.
-
Solution: For amination with ammonia equivalents, a strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. However, if your substrate has base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although they may necessitate higher temperatures or longer reaction times.[2]
-
-
Solvent Issues: The solvent must be anhydrous and capable of solubilizing all reaction components.
-
Solution: Toluene and 1,4-dioxane are commonly used and effective solvents for Buchwald-Hartwig reactions.[2] Ensure your solvent is thoroughly dried and degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Inhibitory Effects: The iodide formed during the reaction when using an aryl iodide can sometimes inhibit the catalyst by precipitating the palladium complex.[3]
Experimental Protocol for Optimizing Conversion:
-
Reagent Preparation:
-
Dry the 7-chloro-1H-pyrrolo[2,3-c]pyridine under high vacuum.
-
Use a freshly opened bottle of the chosen phosphine ligand and palladium source, or store them in an inert atmosphere glovebox.
-
Ensure the solvent (e.g., toluene or dioxane) is anhydrous and degassed by sparging with argon or nitrogen for at least 30 minutes.
-
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq), the chosen palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5-2.0 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the ammonia source (e.g., benzophenone imine as an ammonia surrogate, followed by hydrolysis).
-
Seal the vessel and heat the reaction mixture to the optimized temperature (typically 80-110 °C) with vigorous stirring.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2-4 hours).
-
Below is a troubleshooting workflow to address low conversion:
Q2: I am observing significant byproduct formation in my synthesis. What are the common side reactions and how can I suppress them?
Byproduct formation can significantly reduce your isolated yield. Common side reactions in the Buchwald-Hartwig amination of halo-7-azaindoles include hydrodehalogenation and dimerization.
Common Side Reactions and Mitigation Strategies:
-
Hydrodehalogenation: This is the reduction of the aryl halide to the corresponding arene (1H-pyrrolo[2,3-c]pyridine in this case). This side reaction is often promoted by moisture or protic impurities and can be more prevalent with less reactive aryl chlorides.
-
Mitigation:
-
Rigorous Inert Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried and that the reaction is performed under a strictly inert atmosphere.
-
Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation than others. Screening different ligands can help identify one that favors the desired C-N bond formation.
-
Base Selection: The choice of base can influence the extent of hydrodehalogenation.
-
-
-
Homocoupling of the Azaindole: The unprotected N-H of the pyrrole ring can potentially react with the halo-azaindole starting material, leading to dimer formation.
-
Mitigation:
-
Use of a Strong Base: Employing a strong base like LiHMDS can deprotonate both the amine nucleophile and the azaindole N-H, which may reduce the rate of undesired transmetallation to the palladium catalyst.[4]
-
N-Protection: While adding extra synthetic steps, protecting the pyrrole nitrogen with a suitable protecting group (e.g., SEM or BOC) can completely prevent this side reaction. However, the deprotection step will need to be considered in the overall synthetic strategy.
-
-
The following diagram illustrates the desired reaction pathway versus common side reactions:
Q3: My reaction seems to work well by LC-MS, but my isolated yield after purification is very low. What could be the problem?
Significant loss of product during workup and purification is a frequent cause of low isolated yields, especially for polar, basic compounds like 1H-pyrrolo[2,3-c]pyridin-7-amine.
Purification Challenges and Solutions:
-
Aqueous Workup Losses: The product is a basic amine and can be protonated and partitioned into the aqueous layer during acidic or even neutral aqueous washes.
-
Solution: During the extractive workup, ensure the aqueous phase is basic (pH > 9) by adding a base such as sodium carbonate or dilute sodium hydroxide solution. This will keep the amine in its free base form, which is more soluble in organic solvents.
-
-
Silica Gel Chromatography Issues: As a basic amine, your product can strongly adsorb to acidic silica gel, leading to streaking, poor separation, and irreversible loss of material on the column.[5]
-
Solutions:
-
Amine-Treated Silica: Use silica gel that has been pre-treated with an amine, such as triethylamine, to neutralize the acidic silanol groups. This can be done by adding 1-2% triethylamine to your eluent system.[6]
-
Amine-Functionalized Silica: For particularly challenging separations, using a pre-packed column with amine-functionalized silica can provide excellent results.[5]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral).
-
Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase chromatography on C18 silica with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can be an effective purification method.[6]
-
-
Optimized Workup and Purification Protocol:
-
Workup:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic filtrate with a basic aqueous solution (e.g., saturated sodium bicarbonate or 1M sodium carbonate), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification by Column Chromatography:
-
Choose an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).
-
Add 1-2% triethylamine to the eluent to prevent product adsorption to the silica gel.
-
Carefully load the crude product onto the column and elute with the chosen mobile phase, collecting fractions and monitoring by TLC or LC-MS.
-
| Parameter | Problem | Solution | Reference |
| Catalyst | Low conversion, especially with aryl chlorides. | Use a more active ligand (e.g., XPhos, RuPhos) or a pre-catalyst. | [1],[2] |
| Base | Incomplete reaction or side reactions. | Screen strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS) or weaker bases for sensitive substrates (e.g., Cs₂CO₃). | [2] |
| Solvent | Catalyst deactivation, poor solubility. | Use anhydrous, degassed aprotic solvents like toluene or dioxane. | [2] |
| Side Reactions | Hydrodehalogenation, dimerization. | Ensure strict inert conditions; consider N-protection of the pyrrole. | [4] |
| Purification | Product loss during workup and chromatography. | Use basic aqueous washes; employ amine-treated or amine-functionalized silica gel for chromatography. | [5],[6] |
Frequently Asked Questions (FAQs)
Q1: Are there any alternative synthetic routes to 1H-pyrrolo[2,3-c]pyridin-7-amine if the Buchwald-Hartwig amination consistently fails?
Yes, several other strategies can be employed to synthesize this molecule, although they may have their own set of challenges.
-
Chichibabin Reaction: This classic method involves the direct amination of a pyridine ring using sodium amide (NaNH₂). While it can be effective, it often requires harsh conditions (high temperatures) and can lead to side reactions and low yields, especially with complex substrates.[7][8]
-
Nucleophilic Aromatic Substitution (SNAr): If the pyrrolo[2,3-c]pyridine ring is sufficiently electron-deficient (e.g., through the introduction of electron-withdrawing groups), direct displacement of a halide at the 7-position with ammonia or an ammonia equivalent can be possible. This typically requires high temperatures and pressures.[9]
-
Curtius or Hofmann Rearrangement: These rearrangements can be used to convert a carboxylic acid or an amide, respectively, into a primary amine. If a synthetic route to 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid or its corresponding amide is available, these rearrangements could provide a pathway to the desired amine.[10]
Q2: How critical is the purity of the starting 7-halo-1H-pyrrolo[2,3-c]pyridine?
The purity of your starting material is paramount. Impurities can interfere with the catalytic cycle, leading to lower yields and the formation of byproducts.
-
Protic Impurities: Water or other protic impurities can lead to hydrodehalogenation of the starting material and can also affect the activity of the base.
-
Other Halogenated Species: If your starting material contains di-halogenated impurities, you may see the formation of di-aminated byproducts.
-
Residual Reagents from Previous Steps: Ensure that your starting material is free from any reagents used in its synthesis, as these could poison the palladium catalyst.
It is highly recommended to purify the 7-halo-1H-pyrrolo[2,3-c]pyridine by recrystallization or column chromatography before use in the amination reaction.
Q3: Can I use aqueous ammonia for the amination reaction?
While there are some reports of Buchwald-Hartwig aminations in aqueous media, it is generally not recommended for this specific transformation, especially with a less reactive aryl chloride. The presence of water can promote catalyst deactivation and hydrodehalogenation. Using an ammonia surrogate like benzophenone imine or an ammonia-gas equivalent in an organic solvent is a more reliable approach.
Q4: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the two most common and effective methods.
-
TLC: This is a quick and easy way to get a qualitative assessment of the reaction progress. Co-spotting the reaction mixture with the starting material can clearly show the consumption of the starting material and the formation of a new, typically more polar, product spot. Staining with a suitable agent (e.g., potassium permanganate or ninhydrin for the amine) can aid in visualization.
-
LC-MS: This provides more detailed information, allowing you to monitor the disappearance of the starting material and the appearance of the product peak, as well as detect any major byproducts by their mass-to-charge ratio. This is the preferred method for quantitative monitoring of the reaction.
References
-
Arikawa, Y., Hasuoka, A., Hirase, K., Inatomi, N., Sato, F., Hori, Y., Takagi, T., Tarui, N., Kawamoto, M., & Kajino, M. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336-342. [Link]
-
Wikipedia contributors. (2023, December 15). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
- US8455691B2 - Process for the purification of aromatic amines. (2013).
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? [Link]
-
Grokipedia. (n.d.). Chichibabin reaction. Retrieved January 12, 2026, from [Link]
-
Wikipedia contributors. (2023, November 28). Chichibabin reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11354-11367. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Chen, Y., et al. (2014). Molecular Modeling, Design, Synthesis, and Biological Activity of 1H-Pyrrolo[2,3-c]pyridine-7-amine Derivatives as Potassium-Competitive Acid Blockers. J-Stage. [Link]
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
-
Preprints.org. (2023, October 12). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]
-
Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved January 12, 2026, from [Link]
-
Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Retrieved January 12, 2026, from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
YouTube. (2018, September 20). 18.5 Nucleophilic Aromatic Substitution. Chad's Prep. [Link]
-
Hojnik, C. (2017). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines (Master Thesis). University of Graz. [Link]
-
Andersen, T. L., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(22), 4065. [Link]
-
Barluenga, J., et al. (2009). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Molecules, 14(7), 2539-2548. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Angewandte Chemie International Edition, 47(26), 4851-4854. [Link]
Sources
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. myttex.net [myttex.net]
- 5. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 6. grokipedia.com [grokipedia.com]
- 7. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. diglib.tugraz.at [diglib.tugraz.at]
Technical Support Center: Optimization of Suzuki Coupling for 1H-pyrrolo[2,3-c]pyridin-7-amine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 1H-pyrrolo[2,3-c]pyridin-7-amine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging this versatile reaction. The unique heteroaromatic structure of 7-amino-7-azaindole presents specific challenges that require careful optimization of reaction conditions. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome these hurdles and achieve successful outcomes in your synthetic endeavors.
Introduction to the Challenges
The 1H-pyrrolo[2,3-c]pyridine (7-azaindole) core is a privileged scaffold in medicinal chemistry.[1][2] The presence of the amine group at the 7-position, along with the pyridine and pyrrole nitrogen atoms, introduces a high degree of complexity to the Suzuki-Miyaura coupling. These nitrogen atoms can act as Lewis bases and coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3][4] Furthermore, the electron-rich nature of the heteroaromatic system can influence the oxidative addition step of the catalytic cycle.[5][6] Careful selection of the catalyst, ligand, base, and solvent is therefore paramount for a successful transformation.
Troubleshooting Guide
This section addresses common problems encountered during the Suzuki coupling of 1H-pyrrolo[2,3-c]pyridin-7-amine and its halogenated precursors.
Problem 1: Low to No Conversion of Starting Material
You observe a significant amount of unreacted halo-7-amino-7-azaindole in your reaction mixture.
Possible Causes & Solutions:
-
Catalyst Inhibition/Poisoning: The primary amine and the pyridine nitrogen can chelate the palladium center, hindering its catalytic activity.
-
Solution A: Ligand Selection: Employ bulky, electron-rich phosphine ligands. Buchwald ligands such as SPhos and XPhos are often effective as they promote the desired catalytic cycle and can mitigate catalyst inhibition.[7] Precatalysts like XPhos Pd G2 can be particularly efficient for coupling N-H containing heterocycles.[8]
-
Solution B: Protecting Groups: While often desirable to avoid extra steps, protection of the amine group (e.g., with Boc or SEM) can prevent catalyst inhibition.[3][9][10] The pyrrole nitrogen can also be protected, which has been shown to be essential in some transformations of 7-azaindoles.[9][10]
-
Solution C: Catalyst Choice: If standard catalysts like Pd(PPh₃)₄ fail, consider more robust systems. A combination of Pd₂(dba)₃ with a suitable ligand or specialized pre-catalysts are often more effective for challenging heteroaromatic substrates.[7][11]
-
-
Inefficient Oxidative Addition: The reactivity of the C-X bond (where X is Cl, Br, or I) is crucial. The order of reactivity is generally I > Br > Cl.[12][13]
-
Solution: For less reactive halides (e.g., chlorides), a more electron-rich and bulky ligand is typically required to facilitate the oxidative addition step.[5] Increasing the reaction temperature may also be necessary, but this must be balanced against potential substrate or catalyst decomposition.
-
-
Poor Catalyst Activation: Some palladium sources, particularly Pd(II) precatalysts, require reduction to the active Pd(0) species in situ.
-
Solution: Ensure your reaction conditions promote this reduction. The choice of base and solvent can play a role. Using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst designed for easy activation can circumvent this issue.
-
Problem 2: Significant Formation of Side Products
You observe the formation of undesired products, such as dehalogenated starting material or homocoupled boronic acid.
Possible Causes & Solutions:
-
Dehalogenation: The starting aryl halide is converted to the corresponding arene by replacement of the halogen with a hydrogen atom.
-
Solution A: Choice of Base: Milder bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOH or alkoxides, which can sometimes promote dehalogenation.[14]
-
Solution B: Reaction Time and Temperature: Minimize reaction time and temperature where possible. Prolonged heating can increase the likelihood of side reactions.
-
-
Protodeboronation: The boronic acid is converted back to the corresponding hydrocarbon. This is a common issue with heteroaryl boronic acids.[5]
-
Solution A: Anhydrous Conditions: While some water is often beneficial or necessary for Suzuki couplings, excess water can promote protodeboronation. Using anhydrous solvents and freshly dried reagents can help.
-
Solution B: Boronic Esters: Pinacol esters of boronic acids are often more stable towards protodeboronation and can be a good alternative to the free acids.[1]
-
Solution C: Base Selection: The choice of base can influence the rate of protodeboronation. Screening different bases is recommended.
-
-
Homocoupling of Boronic Acid: Two molecules of the boronic acid couple to form a symmetrical biaryl.
-
Solution: This is often caused by the presence of oxygen. Ensure the reaction mixture is thoroughly degassed before adding the catalyst and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[3]
-
Problem 3: Poor Reproducibility
You are experiencing significant variations in yield and product purity between batches.
Possible Causes & Solutions:
-
Inconsistent Reagent Quality:
-
Solution: Use high-purity, anhydrous solvents. Ensure bases are finely powdered and dry. The quality of the boronic acid or ester is also critical; consider purification if necessary.
-
-
Atmospheric Contamination:
-
Solution: Strict adherence to inert atmosphere techniques is crucial. Even small amounts of oxygen or moisture can have a significant impact on the reaction outcome.
-
-
Catalyst Handling:
-
Solution: Palladium catalysts, especially those with phosphine ligands, can be sensitive to air and moisture. Store and handle them under an inert atmosphere.
-
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the amine group on the 1H-pyrrolo[2,3-c]pyridin-7-amine?
While it is possible to perform the Suzuki coupling on the unprotected amine, it can be challenging due to potential catalyst inhibition.[7] If you are experiencing low yields or catalyst deactivation, protecting the amine with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) is a reliable strategy.[3][9][10]
Q2: What is the best palladium catalyst and ligand combination to start with?
A good starting point for this substrate class is a combination of a palladium source like Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[11] Alternatively, using a pre-catalyst like XPhos Pd G2, which is designed for challenging couplings, is highly recommended.[8]
Q3: Which base should I use?
Inorganic bases are commonly employed. K₃PO₄ and Cs₂CO₃ are often excellent choices for Suzuki couplings of nitrogen-containing heterocycles.[7][14] They are generally effective and less likely to cause side reactions compared to stronger bases like hydroxides.
Q4: What is the optimal solvent system?
A mixture of an organic solvent and water is typically used. Common systems include 1,4-dioxane/water or toluene/ethanol.[1][7][11] The presence of water can be crucial for the activity of the base and the transmetalation step. The optimal ratio of organic solvent to water often needs to be determined empirically for a specific substrate combination.
Q5: My reaction is not going to completion. What should I try first?
First, ensure your reagents are pure and the reaction is being conducted under a strictly inert atmosphere. If the issue persists, consider increasing the reaction temperature in increments (e.g., from 80°C to 100°C). If that doesn't work, screening a different ligand (e.g., switching from XPhos to SPhos or vice versa) or changing the base (e.g., from K₃PO₄ to Cs₂CO₃) would be the next logical steps.
Recommended Starting Conditions & Experimental Protocol
The following table provides a set of recommended starting conditions for the Suzuki coupling of a halo-1H-pyrrolo[2,3-c]pyridin-7-amine. These should be considered as a starting point for further optimization.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 1.0 equivalent | Limiting reagent. |
| Boronic Acid/Ester | 1.2 - 1.5 equivalents | A slight excess is used to drive the reaction to completion. |
| Palladium Source | Pd₂(dba)₃ (2-5 mol %) | A common and effective palladium source. |
| Ligand | SPhos or XPhos (4-10 mol %) | Bulky, electron-rich ligands that are effective for heteroaromatic couplings. |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equivalents) | Effective and generally mild bases for this type of transformation. |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1 v/v) | A versatile solvent system for Suzuki couplings. |
| Temperature | 80 - 110 °C | The optimal temperature will depend on the reactivity of the specific substrates. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst deactivation and side reactions. |
General Experimental Protocol
-
To a dry reaction vessel, add the halo-1H-pyrrolo[2,3-c]pyridin-7-amine (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
In a separate vial, dissolve the palladium source and the ligand in the organic solvent. Degas this solution by bubbling with an inert gas for 10-15 minutes.
-
Using a syringe, add the degassed catalyst solution to the reaction vessel, followed by the degassed water.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Flowchart
Caption: A logical workflow for troubleshooting low conversion in your Suzuki coupling.
References
- Hep Journals. (n.d.). 2-Aminopyridine functionalized cellulose based Pd nanoparticles: An efficient and ecofriendly catalyst for the Suzuki cross-coupling reaction.
- ACS Omega. (2023, February 22). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
- ResearchGate. (2025, August 9). Fabrication and Catalytic Performance of A New Diaminopyridine Pd(II) Monolayer Supported on Graphene Oxide for Catalyzing Suzuki Coupling Reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
- ResearchGate. (n.d.). a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism....
- WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?.
- OUCI. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo.
- MDPI. (2018, October 17). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- PubMed. (2019, January 9). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading.
- ResearchGate. (2024, October 1). (PDF) Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
- ChemRxiv. (n.d.). 1 Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits.
- Semantic Scholar. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?.
- PubMed Central. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- ResearchGate. (n.d.). Coupling outcomes for pyridines.
- OUCI. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a.
- PubMed Central. (2017, June 13). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.
- ResearchGate. (2025, October 26). (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions.
Sources
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- 2. mdpi.com [mdpi.com]
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- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 12. wwjmrd.com [wwjmrd.com]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 1H-pyrrolo[2,3-c]pyridin-7-amine
Welcome to the technical support center for 1H-pyrrolo[2,3-c]pyridin-7-amine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage solubility issues encountered during biological assays. By understanding the physicochemical properties of this weakly basic compound, you can implement strategies to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: My 1H-pyrrolo[2,3-c]pyridin-7-amine, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening and how can I prevent this?
A1: This phenomenon, often called "DMSO shock" or precipitation upon dilution, is common for poorly water-soluble compounds.[1][2] Dimethyl sulfoxide (DMSO) is a strong organic solvent that can dissolve many hydrophobic molecules.[3] However, when a concentrated DMSO stock is introduced into an aqueous buffer, the rapid change in solvent polarity causes the compound's solubility to decrease dramatically, leading to precipitation.[1]
To mitigate this:
-
Decrease Final DMSO Concentration: Aim for the lowest effective final DMSO concentration, typically ≤1%, although concentrations as low as 0.25% can still impact some cell types.[4][5] This may require preparing a more concentrated stock solution in DMSO, if the compound's solubility permits.[6]
-
Optimize Dilution Protocol: Instead of adding the DMSO stock directly into the final buffer volume, try adding it to a vortexing solution to promote rapid dispersion and prevent localized high concentrations that can initiate precipitation. A stepwise or serial dilution can also be beneficial.[2][6]
-
Consider Co-solvents: The use of other water-miscible organic solvents in conjunction with DMSO may improve solubility.[7]
Q2: Can the pH of my assay buffer affect the solubility of 1H-pyrrolo[2,3-c]pyridin-7-amine?
A2: Absolutely. As a weakly basic compound, the solubility of 1H-pyrrolo[2,3-c]pyridin-7-amine is highly dependent on pH.[8][9] The pyrrolopyridine scaffold contains nitrogen atoms that can be protonated at acidic pH.[2][10] This ionization leads to the formation of a more soluble salt form of the compound.
Key Considerations:
-
Assay Compatibility: Ensure that the pH required to maintain solubility is compatible with the optimal pH range for your biological system (e.g., enzyme activity, cell viability).[2]
-
Buffering Capacity: The buffer used in your assay must have sufficient capacity to maintain the desired pH after the addition of your compound stock solution.[2]
Q3: Are there alternatives to DMSO for solubilizing 1H-pyrrolo[2,3-c]pyridin-7-amine?
A3: Yes, several alternatives can be explored if DMSO is not suitable for your assay or if solubility issues persist.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble compounds, thereby increasing their aqueous solubility.[7][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[8]
-
Other Co-solvents: Ethanol can be used, but like DMSO, it can affect cellular responses.[4] The choice of co-solvent should be carefully validated for its impact on the specific assay.[7]
-
Formulation as a Salt: If not already in a salt form, converting the free base to a salt (e.g., hydrochloride) can significantly improve aqueous solubility.[11]
Troubleshooting Guide: A Step-by-Step Approach to Solubility Optimization
If you are experiencing precipitation with 1H-pyrrolo[2,3-c]pyridin-7-amine, follow this guide to diagnose and resolve the issue.
Step 1: Characterize the Problem - Visual Inspection and Concentration Assessment
-
Action: Visually inspect your assay wells for any signs of precipitation (e.g., cloudiness, particulate matter). Note that precipitation may not always be visible to the naked eye.[6]
-
Action: Verify that the final concentration of 1H-pyrrolo[2,3-c]pyridin-7-amine in your assay does not exceed its aqueous solubility limit.
-
Solution: Conduct a serial dilution to determine the maximum soluble concentration in your specific assay buffer. Consider lowering the highest concentration tested in your experiments.[1]
Step 2: Buffer and Media Composition Analysis
-
Action: Evaluate the composition of your buffer. Is the pH optimal for your compound's solubility? Does it contain components that might be reacting with your compound?[1]
-
Solution: Test the solubility of your compound in a range of buffers with varying pH values to identify the optimal conditions. For weakly basic compounds like 1H-pyrrolo[2,3-c]pyridin-7-amine, a slightly acidic pH may enhance solubility.[13][14]
-
Action: If your assay medium contains serum, test the solubility of your compound in both serum-free and serum-containing media.
-
Solution: If solubility is improved in the presence of serum, ensure consistent serum lots and concentrations. If precipitation is worse, consider reducing the serum concentration or substituting it with a purified protein like bovine serum albumin (BSA), if compatible with your assay.[1]
Experimental Protocols
Protocol 1: Determining Kinetic Solubility via Nephelometry
This protocol provides a method to determine the concentration at which your compound begins to precipitate in the assay buffer.
Materials:
-
10 mM stock solution of 1H-pyrrolo[2,3-c]pyridin-7-amine in 100% DMSO.
-
Assay buffer.
-
96-well plates (one for compound dilution, one for the assay).
-
Multichannel pipette.
-
Nephelometer or plate reader capable of measuring turbidity.
Procedure:
-
Prepare Compound Dilution Plate:
-
Create a serial dilution of your 10 mM stock solution in 100% DMSO across a 96-well plate.
-
-
Prepare Assay Plate:
-
Add 98 µL of your assay buffer to the wells of a new 96-well plate.
-
-
Initiate Precipitation:
-
Using a multichannel pipette, transfer 2 µL from the compound dilution plate to the assay plate. This creates a 1:50 dilution.
-
Mix immediately by gentle tapping or using an orbital shaker for 30 seconds.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Measurement:
-
Read the plate using a nephelometer to measure light scattering caused by precipitated particles.
-
Data Interpretation: The concentration at which a significant increase in nephelometry signal is observed corresponds to the kinetic solubility limit of the compound in that specific buffer.
Protocol 2: pH-Dependent Solubility Profiling
Materials:
-
1H-pyrrolo[2,3-c]pyridin-7-amine solid.
-
A series of buffers with pH values ranging from 5.0 to 8.0.
-
Shaking incubator.
-
HPLC or UV-Vis spectrophotometer for concentration analysis.
Procedure:
-
Add an excess amount of solid 1H-pyrrolo[2,3-c]pyridin-7-amine to vials containing each buffer.
-
Incubate the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Filter the samples to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC or UV-Vis spectrophotometry.
Data Presentation:
Table 1: Hypothetical Solubility Data for 1H-pyrrolo[2,3-c]pyridin-7-amine
| Condition | Max Soluble Concentration (µM) | Observations |
| Assay Buffer (pH 7.4), 1% DMSO | 15 | Precipitate observed > 20 µM |
| Assay Buffer (pH 6.5), 1% DMSO | 50 | Clear solution up to 50 µM |
| Assay Buffer (pH 7.4), 0.5% DMSO | 8 | Heavy precipitate > 10 µM |
| Assay Buffer (pH 7.4), 1% DMSO, 10 mM HP-β-CD | 75 | Clear solution up to 75 µM |
Visualization of Troubleshooting Workflow
Caption: A decision tree for troubleshooting solubility issues.
Advanced Solubilization Strategies
If basic troubleshooting steps are insufficient, consider these advanced strategies:
-
Co-solvent Systems: While DMSO is common, other solvents like ethanol or polyethylene glycol (PEG) can be used in combination. However, their effects on the biological assay must be carefully evaluated.[4]
-
Amorphous Solid Dispersions: For preclinical development, formulating the compound as an amorphous solid dispersion with a polymer can enhance its dissolution rate and apparent solubility.
-
Prodrug Approach: A more advanced strategy involves chemically modifying the molecule to create a more soluble prodrug that is converted to the active compound in vivo or in vitro.[15]
By systematically addressing the factors that influence the solubility of 1H-pyrrolo[2,3-c]pyridin-7-amine, researchers can ensure the delivery of the compound in its soluble form, leading to more reliable and interpretable data in biological assays.
References
-
Butt, U., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Biological Procedures Online, 15(1), 7. Available at: [Link]
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Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
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BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]
-
Read, K. D., et al. (2019). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 62(17), 7988-8004. Available at: [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available at: [Link]
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Gallicchio, E., et al. (2014). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Journal of Chemical Theory and Computation, 10(5), 2189-2200. Available at: [Link]
-
ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? Retrieved from [Link]
-
Rojo-Arreola, L., et al. (2023). Oleanolic Acid Complexation with Cyclodextrins Improves Its Cell Bio-Availability and Biological Activities for Cell Migration. International Journal of Molecular Sciences, 24(19), 14902. Available at: [Link]
-
PubChem. (n.d.). 1H-pyrrolo(2,3-b)pyridin-6-amine. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of dimethylsulfoxide, ethanol, α- and β-cyclodextrins and their association on the solubility of natural bioactive compounds. Retrieved from [Link]
-
PubChem. (n.d.). 1H-pyrrolo(2,3-b)pyridin-7-ium-7-olate. Retrieved from [Link]
-
PubMed. (2013). In vitro tools for evaluating novel dosage forms of poorly soluble, weakly basic drugs: case example ketoconazole. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Pyrrolo(2,3-c)pyridin-5-amine. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Retrieved from [Link]
-
He, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(9), 3709-3733. Available at: [Link]
-
IP Paris Research Portal. (1991). Photophysics of a novel optical probe: 7-Azaindole. Retrieved from [Link]
-
Semantic Scholar. (n.d.). In vitro tools for evaluating novel dosage forms of poorly soluble, weakly basic drugs: case example ketoconazole. Retrieved from [Link]
-
PubMed. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Retrieved from [Link]
-
Zhang, M., et al. (2022). Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media. Pharmaceutics, 14(11), 2341. Available at: [Link]
-
MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
-
PubMed Central. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]
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Challenges in the purification of isomeric mixtures of 1H-pyrrolo[2,3-c]pyridin-7-amine derivatives
Welcome to the technical support guide for navigating the complex purification challenges of 1H-pyrrolo[2,3-c]pyridin-7-amine derivatives. This resource is designed for researchers, scientists, and drug development professionals who encounter isomeric mixtures during the synthesis and purification of these valuable heterocyclic compounds. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to streamline your purification workflows and ensure the isolation of high-purity target compounds.
The isomeric forms of pyrrolopyridines, including the 1H-pyrrolo[2,3-c]pyridine core, present unique purification challenges due to their similar physicochemical properties.[1] Subtle differences in the position of the nitrogen atom within the pyridine ring can significantly impact polarity, pKa, and chromatographic behavior, often leading to co-elution and difficult separations.[2] This guide will equip you with the knowledge and techniques to overcome these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My TLC analysis shows two very close spots for my desired 1H-pyrrolo[2,3-c]pyridin-7-amine derivative and a suspected regioisomer. How can I improve their separation on a flash chromatography column?
A1: Co-elution of regioisomers is a common challenge with pyrrolopyridine derivatives due to their similar polarities.[3][4] Here's a systematic approach to improving separation by flash column chromatography:
-
Solvent System Optimization: A thorough screen of different solvent systems is the first and most critical step.[3]
-
Varying Polarity: If you are using a standard ethyl acetate/hexane system, try incorporating solvents with different selectivities. For instance, replacing ethyl acetate with acetone or a mixture of dichloromethane and methanol can alter the interactions with the silica gel and improve resolution.[5][6]
-
Additives: For amine-containing compounds like yours, peak tailing can be an issue. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can neutralize acidic sites on the silica gel, leading to sharper peaks and potentially better separation. Conversely, if one isomer is significantly more basic, a small amount of acetic acid might selectively retard its movement.[4]
-
-
Stationary Phase Selection: If solvent optimization is insufficient, consider alternative stationary phases.
-
Reverse-Phase Chromatography: If the isomers have slight differences in hydrophobicity, reverse-phase (C18) flash chromatography can be highly effective.[4][7] A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonia to improve peak shape.
-
Alumina: Alumina (neutral, basic, or acidic) can offer different selectivity compared to silica gel and may resolve your isomers.
-
-
Gradient Optimization: Employing a shallow gradient during elution can significantly enhance the separation of closely eluting compounds. A slow, gradual increase in the polar solvent concentration gives the isomers more opportunity to resolve.
Q2: I've tried various flash chromatography conditions with limited success. What other preparative techniques can I use to separate my 1H-pyrrolo[2,3-c]pyridin-7-amine isomers?
A2: When standard flash chromatography fails to provide baseline separation, more advanced techniques are necessary.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a powerful tool for isolating pure compounds from complex mixtures.[8]
-
Column Choice: Both normal-phase and reverse-phase columns can be used. For many aza-indole type compounds, reverse-phase C18 columns are a good starting point.[7][9] Chiral stationary phases can also be effective for separating certain types of isomers, even if the molecules themselves are not chiral, due to different spatial interactions.
-
Method Development: Analytical HPLC should first be used to develop a separation method. Once baseline separation is achieved, the method can be scaled up to a preparative scale.[8]
-
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for separating isomers and is often considered a "green" alternative to normal-phase HPLC.[10][11] It uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol.[10][11]
-
Crystallization: Don't underestimate the power of classical crystallization.
-
Solvent Screening: A systematic screening of various solvents and solvent mixtures can sometimes lead to the selective crystallization of one isomer.[3]
-
Salt Formation: If your derivatives have a basic nitrogen, forming a salt with a suitable acid (e.g., HCl, tartaric acid) can alter the crystal packing and solubility, potentially allowing for the selective crystallization of one isomeric salt.
-
Q3: How can I confirm the identity of the separated isomers? Which analytical techniques are most effective for differentiating regioisomers of 1H-pyrrolo[2,3-c]pyridin-7-amine?
A3: Unambiguous structural characterization is crucial after separation. A combination of spectroscopic techniques is typically required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The chemical shifts and coupling constants of the aromatic protons on the pyrrolopyridine core will be distinct for different regioisomers. Careful analysis of the 1H NMR spectrum is often the most straightforward way to differentiate them.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for definitively assigning the proton and carbon signals and confirming the connectivity of the atoms in each isomer. For example, an HMBC experiment can show long-range correlations between protons and carbons, which can help pinpoint the location of substituents.
-
NOESY/ROESY: These experiments can reveal through-space correlations between protons, providing information about the spatial arrangement of substituents and helping to confirm the isomeric structure.
-
-
Mass Spectrometry (MS): While isomers will have the same molecular weight, their fragmentation patterns in tandem MS (MS/MS) can be different.[13] This can be a useful tool for differentiation, especially when coupled with liquid chromatography (LC-MS/MS).[7][9]
-
X-ray Crystallography: If you can obtain a single crystal of one of your purified isomers, X-ray crystallography will provide an unambiguous determination of its three-dimensional structure.
Experimental Protocols & Workflows
Protocol 1: General Method Development for Preparative HPLC Separation
-
Analytical Method Development:
-
Column: Start with a standard reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: Run a fast scouting gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate elution time of your isomers.
-
Optimization: Based on the scouting run, develop a shallower gradient around the elution time of your compounds to maximize resolution.
-
Modifier Screening: If peak shape is poor, try alternative modifiers such as 0.1% trifluoroacetic acid or a basic modifier system (e.g., 10 mM ammonium bicarbonate).
-
-
Scale-Up to Preparative HPLC:
-
Column Selection: Choose a preparative column with the same stationary phase as your analytical column but with a larger diameter (e.g., 21.2 x 150 mm).
-
Flow Rate Adjustment: Adjust the flow rate according to the column diameter to maintain the same linear velocity as the analytical method.
-
Loading Study: Inject increasing amounts of your sample to determine the maximum loading capacity of the column before resolution is lost.
-
Fraction Collection: Collect fractions corresponding to each separated isomer and analyze their purity by analytical HPLC.
-
Troubleshooting Workflow for Co-eluting Isomers
Caption: Troubleshooting workflow for separating isomeric mixtures.
Data Summary Table
| Technique | Stationary Phase | Typical Mobile Phase | Key Advantages | Considerations |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate, DCM/Methanol | Cost-effective, high throughput | Limited resolution for close isomers |
| Reverse-Phase Flash | C18-functionalized Silica | Water/Acetonitrile or Methanol | Different selectivity, good for polar compounds | May require solvent exchange post-purification |
| Preparative HPLC | C18, Phenyl-Hexyl, Chiral Phases | Water/Acetonitrile or Methanol with modifiers | High resolution, applicable to a wide range of compounds | Higher cost, lower throughput |
| Supercritical Fluid Chromatography (SFC) | Various, including chiral | Supercritical CO2 with alcohol co-solvent | Fast, "green," unique selectivity | Requires specialized equipment |
| Crystallization | N/A | Various organic solvents | Can be highly selective, scalable | Success is compound-dependent |
Visualizing Isomeric Differences
The subtle structural differences between regioisomers of 1H-pyrrolo[2,3-c]pyridin-7-amine derivatives lead to changes in their electronic and steric properties, which can be exploited for separation.
Caption: Exploiting property differences for isomeric separation.
References
-
Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers - PubMed. Available from: [Link]
-
How to separate these regioisomers? : r/OrganicChemistry - Reddit. Available from: [Link]
-
A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk - PubMed Central. Available from: [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. Available from: [Link]
-
Photophysics and Biological Applications of 7-Azaindole and Its Analogs - ACS Publications. Available from: [Link]
-
Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - MDPI. Available from: [Link]
-
Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei - PubMed Central. Available from: [Link]
-
Cornelia Hojnik, BSc Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis. Available from: [Link]
-
Preparative separation of pyrrolizidine alkaloids by high-speed counter-current chromatography - PubMed. Available from: [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: [Link]
-
Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. : r/OrganicChemistry - Reddit. Available from: [Link]
-
Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - NIH. Available from: [Link]
-
Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed. Available from: [Link]
-
Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis - PMC - NIH. Available from: [Link]
- WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
-
Characterization and differentiation of heterocyclic isomers. Part 2. Mass spectrometry and molecular orbital calculations on pyrrolo[1,2-a][14][15]benzodiazepin-4-one - PubMed. Available from: [Link]
-
ion chromatography mixed-mode stationary phase for separation of spirooxindole alkaloids - PubMed. Available from: [Link]
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available from: [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. Available from: [Link]
-
Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC - NIH. Available from: [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. Available from: [Link]
-
Isomeric forms of pyrrolopyridines. | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Optimization and Scaling up of the Azaindole Derivatives Synthesis - ResearchGate. Available from: [Link]
-
Selective N7 Alkylation of 7-Azaindazoles | Request PDF - ResearchGate. Available from: [Link]
-
Principles in preparative HPLC - University of Warwick. Available from: [Link]
-
Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Available from: [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available from: [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - Norwegian Research Information Repository - NTNU. Available from: [Link]
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Technical Support Center: Enhancing Oral Bioavailability of 1H-pyrrolo[2,3-c]pyridin-7-amine Analogs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of enhancing the oral bioavailability of 1H-pyrrolo[2,3-c]pyridin-7-amine analogs. This class of compounds, often investigated as kinase inhibitors, frequently presents formulation and development hurdles due to their physicochemical properties.[1] This resource is designed to provide not just protocols, but the scientific rationale behind them to empower you in your experimental design and data interpretation.
Section 1: Foundational Challenges & Initial Characterization
Before diving into complex formulation strategies, a thorough understanding of the intrinsic properties of your specific 1H-pyrrolo[2,3-c]pyridin-7-amine analog is paramount.
FAQ 1: My 1H-pyrrolo[2,3-c]pyridin-7-amine analog shows poor oral bioavailability. What are the likely root causes and where should I begin my investigation?
Poor oral bioavailability for this class of compounds typically stems from a combination of three key factors:
-
Poor Aqueous Solubility: The pyrrolopyridine scaffold, while a valuable pharmacophore, often results in compounds with low solubility in aqueous media across the physiological pH range.[2] This is a primary rate-limiting step for oral absorption.
-
High First-Pass Metabolism: As heterocyclic amines, these analogs can be susceptible to extensive metabolism in the gut wall and liver, primarily by cytochrome P450 enzymes.[3][4] This metabolic transformation can significantly reduce the amount of active drug reaching systemic circulation.
-
Efflux Transporter Activity: These compounds may be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen, thereby limiting its net absorption.[5][6]
Your initial investigation should focus on a comprehensive physicochemical characterization of your analog. This baseline data is crucial for selecting the most appropriate bioavailability enhancement strategy.
| Parameter | Experimental Method | Significance for Bioavailability |
| pKa | Potentiometric titration, UV-spectrophotometry | The pyrrolopyridine nucleus contains basic nitrogen atoms, making the compound's solubility pH-dependent.[7] Knowing the pKa will guide pH modification strategies. |
| LogP/LogD | Shake-flask method, HPLC-based methods | Indicates the lipophilicity of the compound, which influences both solubility and permeability. |
| Aqueous Solubility | Shake-flask method at different pH values (e.g., 1.2, 4.5, 6.8) | Directly quantifies the primary hurdle to oral absorption. |
| Crystalline Form (Polymorphism) | Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC) | Different crystalline forms can have significantly different solubilities and dissolution rates. |
| Melting Point | Differential Scanning Calorimetry (DSC) | A high melting point often correlates with low solubility. |
Section 2: Troubleshooting Poor Solubility
Once you have established that poor solubility is a key issue, the following troubleshooting guide can help you select and optimize a suitable formulation strategy.
Q2: How can I improve the in vitro dissolution of my poorly soluble 1H-pyrrolo[2,3-c]pyridin-7-amine analog?
Improving in vitro dissolution is a critical first step towards enhancing oral bioavailability. Here are several strategies, ranging from simple to more complex:
Strategy 1: pH Modification and Salt Formation
Given the basic nature of the 1H-pyrrolo[2,3-c]pyridin-7-amine core, leveraging pH to increase solubility is a logical starting point.
-
Rationale: At a pH below the pKa of the basic nitrogen(s), the compound will be protonated, forming a more soluble salt in situ.
-
Troubleshooting:
-
Issue: Compound precipitates out of solution when the pH is raised.
-
Solution: While effective for initial dissolution in the stomach's acidic environment, this strategy may lead to precipitation in the more neutral pH of the small intestine. This can be mitigated by using precipitation inhibitors in the formulation.
-
Strategy 2: Particle Size Reduction
-
Rationale: Reducing the particle size of the drug substance increases the surface area available for dissolution, which can enhance the dissolution rate according to the Noyes-Whitney equation.
-
Methods:
-
Micronization: Reduces particle size to the micron range.
-
Nanonization (Nanosuspensions): Further reduces particle size to the nanometer range, leading to a more significant increase in surface area and dissolution velocity.
-
-
Troubleshooting:
-
Issue: Agglomeration of micronized or nanosized particles.
-
Solution: Include a wetting agent or stabilizer in the formulation to prevent particle aggregation.
-
Strategy 3: Amorphous Solid Dispersions (ASDs)
-
Rationale: Converting the crystalline drug to its amorphous, higher-energy state can dramatically increase its apparent solubility and dissolution rate.[2][8] The drug is molecularly dispersed in a polymer matrix, which helps to stabilize the amorphous form and prevent recrystallization.[7][9]
-
Workflow for Developing an ASD:
Caption: Workflow for Amorphous Solid Dispersion (ASD) Formulation Development.
-
Troubleshooting:
-
Issue: Recrystallization of the drug during storage.
-
Solution: Ensure appropriate polymer selection based on drug-polymer miscibility studies.[9] The glass transition temperature (Tg) of the ASD should be sufficiently high to limit molecular mobility.
-
Issue: Poor in vitro dissolution performance despite being amorphous.
-
Solution: The choice of polymer is critical. For a basic compound like a 1H-pyrrolo[2,3-c]pyridin-7-amine analog, an acidic polymer like HPMCAS may offer benefits by forming an amorphous salt, further enhancing dissolution in the intestine.[10]
-
Strategy 4: Lipid-Based Formulations
-
Rationale: For lipophilic analogs, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve oral bioavailability by presenting the drug in a solubilized state and promoting its absorption via the lymphatic pathway.[2]
-
Troubleshooting:
-
Issue: Drug precipitation upon dilution in aqueous media.
-
Solution: Optimize the ratio of oil, surfactant, and co-surfactant to ensure the formation of stable microemulsions upon dilution.
-
Section 3: Addressing Permeability and Metabolism
Even with improved solubility and dissolution, poor permeability and high first-pass metabolism can still limit oral bioavailability.
Q3: My analog shows good in vitro dissolution but still has low oral bioavailability. What should I investigate next?
This scenario suggests that either poor intestinal permeability or high first-pass metabolism is the primary barrier.
Investigating Intestinal Permeability
-
Experimental Protocol: Caco-2 Permeability Assay The Caco-2 cell monolayer is a widely accepted in vitro model of the human intestinal epithelium.[11][12]
Caption: Caco-2 Permeability Assay Workflow.
-
Troubleshooting the Caco-2 Assay:
-
Issue: Low recovery of the compound at the end of the assay.
-
Solution: This could be due to non-specific binding to the assay plates or accumulation within the cells.[13] Including a protein like Bovine Serum Albumin (BSA) in the receiver buffer can help mitigate non-specific binding.
-
Issue: High efflux ratio (Papp B-to-A / Papp A-to-B > 2).
-
Solution: This indicates that your compound is likely a substrate for an efflux transporter, such as P-gp.[14] Consider co-administration with a known P-gp inhibitor in subsequent in vivo studies to confirm this.
-
The Prodrug Approach: A Strategy for Both Permeability and Metabolism
-
Rationale: A prodrug is a bioreversible derivative of a parent drug that is designed to overcome specific biopharmaceutical barriers.[15][16] For 1H-pyrrolo[2,3-c]pyridin-7-amine analogs, a prodrug strategy can be employed to:
-
Increase Solubility: By attaching a polar promoiety.
-
Enhance Permeability: By masking polar functional groups to increase lipophilicity.
-
Bypass First-Pass Metabolism: By modifying the part of the molecule that is susceptible to metabolic enzymes.
-
-
Prodrug Strategies for Amines:
-
N-Acylation to form amides: While generally stable, specific amide prodrugs can be designed to be cleaved by enzymes in the body.
-
(Acyloxy)alkyl Carbamates: These can be designed to be hydrolyzed by esterases, releasing the parent amine.[15]
-
Amino Acid Conjugates: Attaching an amino acid can improve solubility and may also target amino acid transporters in the intestine.[17][18]
-
-
Troubleshooting Prodrug Development:
-
Issue: Inefficient conversion of the prodrug to the active parent drug in vivo.
-
Solution: The choice of the linker between the promoiety and the parent drug is critical. The linker must be stable enough to allow for absorption but labile enough to be cleaved to release the active drug.
-
Issue: The prodrug itself has undesirable properties.
-
Solution: A careful selection of the promoiety is necessary to ensure it does not introduce new liabilities, such as toxicity or off-target effects.
-
Section 4: Advanced In Situ and In Vivo Characterization
For a more definitive assessment of oral absorption, in situ or in vivo studies are necessary.
Q4: How can I obtain more physiologically relevant data on the intestinal permeability and absorption of my lead formulation?
-
Experimental Protocol: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats The SPIP model provides a more physiologically relevant assessment of permeability than in vitro models as it maintains an intact blood supply and the unstirred water layer.[3]
Step-by-Step SPIP Protocol:
-
Anesthetize a fasted rat and expose the small intestine through a midline incision.
-
Cannulate a segment of the jejunum (typically 10 cm).
-
Perfuse the intestinal segment with a solution of your compound in a physiologically relevant buffer (e.g., Krebs-Ringer) at a constant flow rate (e.g., 0.2 mL/min).[3]
-
Collect samples from the outlet at specified time intervals.
-
Include a non-absorbable marker in the perfusion solution to correct for any water flux.
-
Analyze the concentration of your compound in the collected samples by LC-MS/MS.
-
Calculate the effective permeability (Peff) of your compound.
-
-
Data Interpretation: The Peff values obtained from the rat SPIP model have been shown to correlate well with human intestinal absorption.[3]
Conclusion
Enhancing the oral bioavailability of 1H-pyrrolo[2,3-c]pyridin-7-amine analogs is a multifaceted challenge that requires a systematic and rational approach. By thoroughly characterizing the physicochemical properties of your compound and employing a logical, data-driven strategy to address the primary hurdles of solubility, permeability, and metabolism, you can significantly improve the likelihood of developing a successful oral drug candidate. This guide provides a framework for troubleshooting common issues and selecting appropriate experimental protocols to advance your research.
References
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American Pharmaceutical Review. (2011, January 1). Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development. Retrieved from [Link]
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American Pharmaceutical Review. (2020, October 21). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. Retrieved from [Link]
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ResearchGate. (n.d.). Development of Amorphous Solid Dispersion Formulations of a Poorly Water-Soluble Drug, MK-0364. Retrieved from [Link]
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MDPI. (n.d.). Modern Prodrug Design for Targeted Oral Drug Delivery. Retrieved from [Link]
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Crystal Pharmatech. (n.d.). Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. Retrieved from [Link]
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Martin Luther University Halle-Wittenberg. (n.d.). Characterization of amorphous solid dispersions. Retrieved from [Link]
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ResearchGate. (2021, June 3). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Retrieved from [Link]
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ResearchGate. (2025, October 16). Prodrugs for Amines. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Retrieved from [Link]
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ResearchGate. (2020, December 20). Highly Efficient Prodrugs: Design and Therapeutic Applications. Retrieved from [Link]
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National Institutes of Health. (2022, August 22). Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance. Retrieved from [Link]
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Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]
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MDPI. (n.d.). Examples of Different Polymers Used in the Formulation of Amorphous Solid Dispersions. Retrieved from [Link]
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PubMed. (n.d.). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Retrieved from [Link]
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National Institutes of Health. (2023, October 24). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Retrieved from [Link]
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SciSpace. (n.d.). Acid-base interactions in amorphous solid dispersions: formulation strategy for tyrosine kinase inhibitors. Retrieved from [Link]
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U.S. Food and Drug Administration. (2025, February 20). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]
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Taylor & Francis Online. (2025, August 6). Targeted prodrugs in oral drug delivery: The modern molecular biopharmaceutical approach. Retrieved from [Link]
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ResearchGate. (n.d.). Compilation of a series of published prodrug approaches to amine drugs. Retrieved from [Link]
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National Institutes of Health. (n.d.). Dissolution Testing for Generic Drugs: An FDA Perspective. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities. Retrieved from [Link]
-
PubMed. (2021, May 12). Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-Triggered Release Mechanism: A Case Study Improving the Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Pyk2 inhibitor prevents epithelial hyperpermeability induced by HMGB1 and inflammatory cytokines in Caco-2 cells. Retrieved from [Link]
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Mimetas. (n.d.). 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Retrieved from [Link]
-
AAPS PharmSciTech. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). In Situ Single-Pass Intestinal Perfusion in Rats for Intestinal Permeability Investigation of Drugs. Retrieved from [Link]
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Indian Journal of Pharmaceutical Sciences. (n.d.). In Situ Single-Pass Intestinal Perfusion in Rats for Intestinal Permeability Investigation of Drugs. Retrieved from [Link]
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OUCI. (n.d.). In Situ Single Pass Perfused Rat Intestinal Model. Retrieved from [Link]
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Science.gov. (n.d.). vitro dissolution testing: Topics by Science.gov. Retrieved from [Link]
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Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
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University of Alberta. (2007, August 22). Predicting Human Intestinal Permeability using Single-pass Intestinal Perfusion in rat. Retrieved from [Link]
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FIP. (n.d.). FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS JOINT REP. Retrieved from [Link]
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PubMed. (n.d.). P-glycoprotein and bioavailability-implication of polymorphism. Retrieved from [Link]
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PubMed. (n.d.). The Suitability of an in Situ Perfusion Model for Permeability Determinations: Utility for BCS Class I Biowaiver Requests. Retrieved from [Link]
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National Institutes of Health. (n.d.). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Retrieved from [Link]
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MDPI. (n.d.). Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability. Retrieved from [Link]
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PubMed. (2021, July 20). Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability. Retrieved from [Link]
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National Institutes of Health. (2020, August 18). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. Retrieved from [Link]
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ResearchGate. (2025, April 23). First-Pass Metabolism and Its Effect on Bioavailability. Retrieved from [Link]
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Managing reagent sensitivity in the synthesis of 1H-pyrrolo[2,3-c]pyridin-7-amine
Technical Support Center: Synthesis of 1H-pyrrolo[2,3-c]pyridin-7-amine
Introduction: The 1H-pyrrolo[2,3-c]pyridin-7-amine core, a derivative of 7-azaindole, is a privileged scaffold in medicinal chemistry, notably serving as a key intermediate for various pharmacologically active agents.[1][2] Its synthesis, while well-documented, is fraught with challenges related to reagent sensitivity, particularly during the critical C-N bond formation step. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to empower researchers to navigate the complexities of this synthesis with confidence and reproducibility.
Our approach focuses on the most common and scalable synthetic route: the palladium-catalyzed amination of a protected 4-chloro-1H-pyrrolo[2,3-c]pyridine intermediate. This method, a variation of the Buchwald-Hartwig amination, offers high yields but demands meticulous control over reagents and conditions.[3][4][5]
General Synthetic Workflow & Critical Control Points
The successful synthesis of 1H-pyrrolo[2,3-c]pyridin-7-amine hinges on careful management of three key stages: protection of the azaindole nitrogen, the palladium-catalyzed amination, and the final deprotection. Each stage presents unique challenges related to reagent stability and reactivity.
Caption: Key stages and critical control points in the synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Part 1: Protecting Group Strategy
Q1: What is the best protecting group for the azaindole nitrogen, and why?
A1: The choice of protecting group is critical and must be stable to the strongly basic and nucleophilic conditions of the subsequent amination step. In our experience, the 2-(trimethylsilyl)ethoxymethyl (SEM) group is superior for this transformation.
-
Causality: The SEM group serves a dual function. It not only protects the pyrrole nitrogen but also activates the 4-position for nucleophilic aromatic substitution (SNAr), facilitating milder reaction conditions.[6][7] This is a distinct advantage over other groups like Boc or TBS, which can be less stable or require harsher deprotection conditions that may affect the final product.[8] The SEM group is robustly stable to the basic conditions of the Buchwald-Hartwig reaction but can be cleanly removed under acidic (e.g., TFA) or fluoride-mediated (e.g., TBAF) conditions.
Q2: I am seeing low yields during the SEM protection of 4-chloro-1H-pyrrolo[2,3-c]pyridine. What is going wrong?
A2: This is a common issue often traced back to the quality of the base and solvent. The reaction involves the deprotonation of the pyrrole N-H, which is sensitive to moisture.
-
Troubleshooting Steps:
-
Base Quality: Use freshly opened, high-purity sodium hydride (NaH). Older NaH can have a passivated hydroxide layer, reducing its efficacy.
-
Solvent Anhydrousness: Ensure your solvent (typically THF or DMF) is rigorously dried. Use a freshly opened bottle of anhydrous solvent or dry it over molecular sieves.
-
Temperature Control: Perform the deprotonation at 0 °C to minimize side reactions before adding the SEM-Cl. Allow the reaction to slowly warm to room temperature.
-
Part 2: The Buchwald-Hartwig Amination Step
This palladium-catalyzed C-N coupling is the most sensitive part of the synthesis. Success depends on the synergistic interplay of the catalyst, ligand, base, and solvent.
Q3: My Buchwald-Hartwig amination of the protected 4-chloro intermediate is failing or giving very low yields. What are the most likely causes?
A3: Failure at this stage almost always points to one of three areas: (1) inactive catalyst, (2) improper base selection, or (3) insufficient inert atmosphere. The catalytic cycle is sensitive to oxygen, which can deactivate the Pd(0) species.[3][9]
Sources
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Validation & Comparative
A Comparative Efficacy Analysis of 1H-pyrrolo[2,3-c]pyridin-7-amine Derivatives and Other Potassium-Competitive Acid Blockers
An In-Depth Guide for Researchers and Drug Development Professionals
The landscape of acid-related disorder treatment is undergoing a significant evolution with the advent of Potassium-Competitive Acid Blockers (P-CABs), a class of drugs offering a distinct mechanistic advantage over traditional proton pump inhibitors (PPIs). This guide provides a detailed comparative analysis of the efficacy of a promising new scaffold, 1H-pyrrolo[2,3-c]pyridin-7-amine, against established P-CABs such as vonoprazan, tegoprazan, and revaprazan. By synthesizing available preclinical and clinical data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to navigate this innovative therapeutic space.
The Rise of P-CABs: A New Paradigm in Acid Suppression
P-CABs represent a significant advancement in the management of acid-peptic disorders. Unlike PPIs, which require activation in an acidic environment and bind irreversibly to the H+/K+ ATPase (proton pump), P-CABs act via a direct, potassium-competitive, and reversible mechanism of inhibition.[1][2][3] This fundamental difference in their mode of action translates to several key clinical advantages, including a rapid onset of action, prolonged duration of acid suppression, and efficacy that is independent of food intake and less susceptible to CYP2C19 genetic polymorphisms.[4]
The core of their action lies in the direct and reversible ionic binding to the H+/K+ ATPase, the final step in the gastric acid secretion pathway.[2][3] This competitive inhibition of the potassium-binding site effectively and swiftly halts acid production.
Caption: Mechanism of P-CABs at the H+/K+-ATPase.
In Vitro Efficacy: A Head-to-Head Potency Comparison
The foundational measure of a P-CAB's efficacy is its ability to inhibit the H+/K+ ATPase enzyme. This is quantified by the half-maximal inhibitory concentration (IC50), where a lower value signifies greater potency. A review of the available literature reveals the potent inhibitory activity of derivatives based on the novel 1H-pyrrolo[2,3-c]pyridine scaffold.
| Compound Class/Name | Target | IC50 Value | Source(s) |
| 1H-pyrrolo[2,3-c]pyridine derivatives | Hog H+/K+ ATPase | 28 nM and 29 nM for compounds 14f and 14g, respectively | |
| Vonoprazan | Porcine H+/K+ ATPase | 17-19 nM | [5] |
| Tegoprazan | Porcine, Canine, and Human H+/K+ ATPase | 0.29 - 0.52 µM | [1][2][6][7][8] |
| Revaprazan | H+/K+ ATPase | ~0.350 µM | [9][10] |
From this in vitro data, it is evident that derivatives of 1H-pyrrolo[2,3-c]pyridine exhibit inhibitory potency in the same nanomolar range as vonoprazan, one of the most potent P-CABs developed to date. Both vonoprazan and the novel pyridine derivatives demonstrate significantly greater potency than tegoprazan and revaprazan, whose IC50 values are in the sub-micromolar range. This suggests that the 1H-pyrrolo[2,3-c]pyridine scaffold is a highly promising foundation for the development of next-generation P-CABs.
In Vivo Efficacy: Insights from Preclinical and Clinical Studies
While direct head-to-head in vivo comparative studies encompassing all these P-CABs are not yet available, individual studies provide valuable insights into their acid-suppressing capabilities.
1H-pyrrolo[2,3-c]pyridin-7-amine Derivatives: Preclinical in vivo studies have demonstrated that potent P-CABs derived from the 1H-pyrrolo[2,3-c]pyridine-7-amine scaffold exhibit excellent inhibitory activity.[11] However, specific, publicly available quantitative data from these in vivo studies is limited at present.
Vonoprazan: Vonoprazan has been extensively studied and has shown superior acid suppression compared to PPIs. In a study with healthy adults, vonoprazan demonstrated a more rapid and potent acid suppression than lansoprazole.[4] In rats, orally administered vonoprazan at a dose of 4 mg/kg completely inhibited both basal and stimulated gastric acid secretion.[12]
Tegoprazan: Tegoprazan has also demonstrated potent in vivo efficacy. In dogs, a complete inhibition of histamine-induced gastric acid secretion was observed at a dose of 1.0 mg/kg.[6] Furthermore, a study in rats comparing long-term administration of esomeprazole, tegoprazan, and vonoprazan found that all three significantly increased gastric pH compared to the control group. Notably, at week 2, the tegoprazan group exhibited the highest gastric pH.[13][14]
Revaprazan: Revaprazan was the first P-CAB to be clinically used in East Asia.[15] In human studies, revaprazan has been shown to rapidly and effectively inhibit gastric acid secretion.[16]
While a definitive in vivo ranking is challenging without direct comparative trials, the available evidence suggests that vonoprazan and tegoprazan are highly effective acid suppressants in vivo. The promising in vitro potency of the 1H-pyrrolo[2,3-c]pyridin-7-amine derivatives strongly indicates a high potential for robust in vivo efficacy.
Experimental Protocols
To ensure scientific integrity and facilitate the replication of findings, detailed experimental protocols for assessing P-CAB efficacy are crucial.
In Vitro H+,K+-ATPase Inhibition Assay
This assay determines the IC50 value of a compound by measuring its ability to inhibit the activity of the H+,K+-ATPase enzyme.
Caption: Workflow for In Vitro H+/K+-ATPase Inhibition Assay.
Step-by-Step Methodology:
-
Preparation of H+,K+-ATPase: Enriched microsomal vesicles containing H+,K+-ATPase are prepared from sources such as porcine or rabbit gastric mucosa through differential centrifugation.[12][17]
-
Pre-incubation: The enzyme preparation is pre-incubated with varying concentrations of the test P-CAB or a vehicle control for a specified time at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP in a buffer solution containing MgCl₂ and KCl.[18][19]
-
Incubation: The reaction mixture is incubated at 37°C for a defined period, typically 30 minutes.
-
Reaction Termination: The reaction is stopped by the addition of a quenching agent like trichloroacetic acid.[19]
-
Phosphate Measurement: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified, often using a colorimetric method like the Fiske-Subbarow method, by measuring absorbance at 660 nm.[18][20]
-
Data Analysis: The percentage of H+,K+-ATPase inhibition is calculated for each concentration of the P-CAB relative to the control. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
In Vivo Gastric pH Measurement in Rats
This in vivo model assesses the ability of a P-CAB to suppress gastric acid secretion by measuring the pH of the gastric contents.
Caption: Workflow for In Vivo Gastric pH Measurement in Rats.
Step-by-Step Methodology:
-
Animal Preparation: Male Sprague-Dawley or Wistar rats are typically used.[14][21][22] The animals are fasted overnight with free access to water to ensure an empty stomach.
-
Compound Administration: The test P-CAB or vehicle control is administered orally via gavage.
-
Anesthesia: At a predetermined time after drug administration, the rats are anesthetized.
-
Surgical Procedure: A midline abdominal incision is made to expose the stomach.
-
pH Measurement: A small incision is made in the stomach wall, and a pH microelectrode is inserted into the gastric lumen to measure the pH of the gastric juice.[21][22]
-
Data Analysis: The gastric pH values from the P-CAB-treated group are compared to those of the vehicle-treated control group to determine the extent and duration of acid suppression.
Conclusion and Future Directions
The emergence of P-CABs has undeniably ushered in a new era of acid suppression therapy. The novel 1H-pyrrolo[2,3-c]pyridin-7-amine scaffold represents a particularly exciting frontier in this field, with in vitro data demonstrating potency on par with the leading P-CAB, vonoprazan. While further in vivo comparative studies are necessary to fully elucidate the clinical potential of derivatives from this scaffold, the initial findings are highly encouraging.
For researchers and drug development professionals, the key takeaways are:
-
Potency: The 1H-pyrrolo[2,3-c]pyridin-7-amine scaffold is capable of producing compounds with nanomolar inhibitory activity against the H+/K+ ATPase.
-
Comparative Landscape: Vonoprazan remains a benchmark for potency, while tegoprazan and revaprazan offer effective, albeit less potent, alternatives.
-
Methodological Rigor: The provided experimental protocols offer a standardized framework for the preclinical evaluation of new P-CAB candidates.
The continued exploration of novel chemical scaffolds like 1H-pyrrolo[2,3-c]pyridin-7-amine is paramount to advancing the treatment of acid-related disorders. Future research should focus on comprehensive head-to-head preclinical and clinical trials to definitively establish the comparative efficacy and safety profiles of these next-generation P-CABs.
References
-
Tegoprazan, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility. J Pharmacol Exp Ther. 2018;364(3):413-423.
-
Proton Pump | CAS 881681-00-1 | Buy Vonoprazan (TAK-438) from Supplier InvivoChem.
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Tegoprazan ATPase inhibitor - Selleck Chemicals.
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Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chem Pharm Bull (Tokyo). 2014;62(4):336-42.
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Vonoprazan fumarate (CAS 881681-01-2) - Abcam.
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Application Notes and Protocols: Assaying H+/K+-ATPase Inhibition by Linaprazan in vitro - Benchchem.
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The binding selectivity of vonoprazan (TAK-438) to the gastric H+,K+−ATPase. Am J Physiol Gastrointest Liver Physiol. 2015;309(10):G819-27.
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In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract. J Basic Clin Physiol Pharmacol. 2015;26(5):487-95.
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Long-term Effects of Potassium-competitive Acid Blockers and Proton Pump Inhibitors on Gastrin, Gastric Emptying Rate, and Small Intestinal Microbiota in Rats. J Neurogastroenterol Motil. 2022;28(4):638-650.
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Long-term Effects of Potassium-competitive Acid Blockers and Proton Pump Inhibitors on Gastrin, Gastric Emptying Rate, and Small Intestinal Microbiota in Rats. J Neurogastroenterol Motil. 2022;28(4):638-650.
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Gastric pH in Rats: Key Determinant for Preclinical Evaluation of pH-dependent Oral Drug Absorption | Prague Medical Report.
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Novel 1H-pyrrolo[2,3-c]pyridines as acid pump antagonists (APAs). Bioorg Med Chem Lett. 2010;20(17):5148-51.
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Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders. Gastroenterol Hepatol (N Y). 2022;18(5):253-264.
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Comparative Efficacy of Potassium-Competitive Acid Blocker-Based Triple Therapy with Tegoprazan versus Vonoprazan for Helicobacter pylori Eradication: A Randomized, Double-Blind, Active-Controlled Pilot Study. Gut Liver. 2022;16(4):536-544.
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What is the mechanism of Revaprazan Hydrochloride? - Patsnap Synapse.
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A Comparative Meta-Analysis of Vonoprazan Fumarate and Other Potassium-Competitive Acid Blockers in Clinical Trials - Benchchem.
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals (Basel). 2023;16(2):292.
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Med Chem Lett. 2019;10(12):1657-1664.
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Comparative Efficacy and Safety of Potassium-Competitive Acid Blockers vs. Proton Pump Inhibitors for Peptic Ulcer with or without Helicobacter pylori Infection: A Systematic Review and Network Meta-Analysis. J Clin Med. 2022;11(11):3039.
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Long-Acting Injectable Cabotegravir for HIV Preexposure Prophylaxis Among Sexual and Gender Minorities: Protocol for an Implementation Study. JMIR Res Protoc. 2023;12:e43890.
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Comparative Efficacy of Potassium-Competitive Acid Blocker-Based Triple Therapy with Tegoprazan versus Vonoprazan for Helicobacter pylori Eradication: A Randomized, Double-Blind, Active-Controlled Pilot Study | Request PDF.
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The efficacy and safety of Vonoprazan and Tegoprazan in Helicobacter pylori eradication: a comprehensive systematic review and meta-analysis of randomized controlled trials. J Gastroenterol. 2023;58(11):1015-1028.
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7 H-Pyrrolo[2,3- d]pyrimidin-4-amine-Based Inhibitors of Calcium-Dependent Protein Kinase 1 Have Distinct Inhibitory and Oral Pharmacokinetic Characteristics Compared with 1 H-Pyrazolo[3,4 - ACS Infect Dis. 2018;4(6):957-966.
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A Comparative Guide to Azaindole Scaffolds in Kinase Inhibition: The Established vs. The Unexplored
Introduction: The Kinase Inhibitor Quest and the Rise of Privileged Scaffolds
In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases remain paramount targets. Their role as central regulators of cellular signaling pathways makes them compelling, yet challenging, subjects for therapeutic intervention. The search for small molecules that can selectively and potently modulate kinase activity is a defining endeavor of medicinal chemistry. Within this pursuit, certain molecular frameworks, known as "privileged scaffolds," have emerged as exceptionally fruitful starting points.
One such scaffold is the 7-azaindole (a pyrrolopyridine). Its structural resemblance to the adenine core of ATP allows it to effectively compete for the enzyme's active site.[1] This guide provides a deep, comparative analysis of two distinct azaindole-based structures in the context of kinase inhibition. We will explore the well-established, versatile 7-azaindole derivatives (based on the 1H-pyrrolo[2,3-b]pyridine core) and contrast them with the lesser-known 1H-pyrrolo[2,3-c]pyridin-7-amine , a specific isomer whose potential in kinase inhibition remains largely untapped.
The 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) Core: A Blueprint for Success
The remarkable success of the 7-azaindole scaffold is rooted in its elegant simplicity and functional mimicry of ATP. Its defining feature is the ability to form a bidentate (two-point) hydrogen bond interaction with the "hinge" region of the kinase ATP-binding pocket. This critical interaction, which anchors the inhibitor, is achieved through:
-
A hydrogen bond donor: The pyrrole N-H group.
-
A hydrogen bond acceptor: The adjacent pyridine nitrogen (N7).
This dual interaction provides a stable binding foundation, allowing chemists to introduce various substituents at other positions to fine-tune potency, kinase selectivity, and pharmacokinetic properties.[2] The FDA-approved B-RAF inhibitor Vemurafenib and the CSF1R inhibitor Pexidartinib are prime examples of drugs built upon this privileged framework, underscoring its clinical significance.[1]
Caption: Bidentate hydrogen bonding of the 7-azaindole scaffold with the kinase hinge.
Head-to-Head Comparison: Structural Isomers, Divergent Paths
While both scaffolds are azaindoles, the seemingly minor shift in a nitrogen atom's position from the 'b' fusion (pyrrolo[2,3-b]) to the 'c' fusion (pyrrolo[2,3-c]) fundamentally alters their chemical personality and, consequently, their documented biological applications.
Structural and Electronic Differences
The core distinction lies in the placement of the pyridine nitrogen relative to the pyrrole ring and the exocyclic amine in the case of 1H-pyrrolo[2,3-c]pyridin-7-amine. This repositioning impacts the molecule's electronic distribution, dipole moment, and the spatial orientation of its hydrogen bond donors and acceptors.
Caption: Core structures of the two azaindole scaffolds under comparison.
Performance in Kinase Inhibition: The Proven vs. The Potential
7-Azaindole (1H-pyrrolo[2,3-b]pyridine) Derivatives:
This scaffold has been extensively validated against a vast array of kinases. Medicinal chemistry campaigns have successfully generated potent and often highly selective inhibitors for numerous targets. Structure-activity relationship (SAR) studies have revealed that substitutions can be strategically placed to exploit specific sub-pockets within the ATP-binding site, thereby driving selectivity.[3][4]
| Representative Derivative Class | Target Kinase(s) | Achieved Potency (IC50) | Key SAR Insights |
| Isoindolinone-based | PI3Kγ | As low as 40 nM | Incorporation of a 4-pyridyl moiety at C3 provides favorable interactions in the PI3Kγ specificity pocket, driving potency and selectivity.[4] |
| General Substituted | Cdc7 | As low as 7-9 nM | The nature of the substituent at the 3-position is critical, with certain imidazolone and thiazolone derivatives showing high potency.[2][5] |
| Pexidartinib (PLX3397) | CSF1R, KIT | 13 nM (CSF1R) | Demonstrates how the 7-azaindole core can be elaborated to achieve potent inhibition of receptor tyrosine kinases.[1] |
| PAK1 Inhibitors | PAK1 | Low nM range | SAR exploration in the selectivity and solvent-exposed regions led to optimized potency and improved kinase selectivity profiles.[3] |
1H-pyrrolo[2,3-c]pyridin-7-amine:
In stark contrast, there is a notable lack of published data on the use of this specific scaffold as a kinase inhibitor. The primary research available details its design and synthesis as a potassium-competitive acid blocker (P-CAB) for inhibiting the H+/K+-ATPase proton pump.[6]
This does not preclude its potential as a kinase inhibitor but places it in the category of an unexplored scaffold. Its hydrogen bonding pattern would differ from the classic 7-azaindole. The exocyclic amine at position 7 and the pyrrole N-H could potentially engage the kinase hinge, but the geometry would be distinct. This structural divergence could be leveraged to:
-
Achieve novel selectivity profiles: It may not bind effectively to kinases targeted by traditional 7-azaindoles but could show affinity for others.
-
Overcome resistance: A different binding mode might be effective against kinase mutants that have developed resistance to existing inhibitors.
The exploration of this scaffold would require a ground-up approach, starting with library screening against a broad kinase panel, followed by hit validation and a systematic SAR campaign.
Methodology Deep Dive: A Blueprint for Kinase Inhibitor Profiling
Validating and comparing kinase inhibitors requires a robust and multi-tiered experimental approach. Below are standardized protocols for key assays in this workflow.
Experimental Workflow for Kinase Inhibitor Characterization
Caption: A typical workflow for characterizing a novel kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition (LanthaScreen® Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for measuring inhibitor binding to the kinase ATP site.[7] It is an activity-independent binding assay.
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. A europium (Eu)-labeled antibody binds to the kinase. When the Alexa Fluor™ 647-labeled tracer is also bound, FRET occurs between the Eu-donor and the Alexa Fluor-acceptor. An inhibitor compound competes with the tracer, disrupting FRET and causing a decrease in the signal.[7]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer A (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[7]
-
Prepare a 3X solution of the target kinase and the Eu-labeled anti-tag antibody in Kinase Buffer A. The exact concentrations must be optimized for each kinase target.
-
Prepare a 3X solution of the appropriate Alexa Fluor™-labeled Kinase Tracer in Kinase Buffer A.
-
Prepare a serial dilution of the test inhibitor (e.g., 1H-pyrrolo[2,3-c]pyridin-7-amine derivative) in DMSO, then create a 3X final concentration in Kinase Buffer A.
-
-
Assay Procedure (384-well plate):
-
To appropriate wells, add 5 µL of the 3X test inhibitor solution or DMSO control.
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Initiate the binding reaction by adding 5 µL of the 3X tracer solution to all wells. The final volume will be 15 µL.
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible microplate reader. Excite at ~340 nm and measure emission at two wavelengths: 615 nm (Eu donor) and 665 nm (Alexa Fluor acceptor).[7]
-
-
Data Analysis:
-
Calculate the Emission Ratio (665 nm / 615 nm) for each well.
-
Plot the Emission Ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer.
-
Protocol 2: Cellular Proliferation (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to determine the cytotoxic or cytostatic effects of a kinase inhibitor on cancer cell lines.[8]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to form an insoluble purple formazan product.[8][9] The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells from a healthy culture (e.g., A549 lung cancer cells).
-
Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight in a humidified incubator (37°C, 5% CO2) to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the kinase inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the inhibitor (or vehicle control).
-
Return the plate to the incubator for a specified period, typically 72 hours.
-
-
MTT Labeling and Solubilization:
-
After the incubation period, add 10 µL of MTT Labeling Reagent (final concentration 0.5 mg/mL) to each well.[8]
-
Incubate the plate for 4 hours in the incubator. During this time, visible purple precipitates will form.
-
Add 100 µL of Solubilization Solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[10]
-
Leave the plate overnight in the incubator to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (reference wavelength > 650 nm).[8]
-
Subtract the background absorbance (from wells with medium only).
-
Plot the percentage of cell viability (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
-
Conclusion and Future Perspectives
This guide illuminates the stark contrast between two structurally related azaindole scaffolds in the realm of kinase inhibition.
-
7-Azaindole (1H-pyrrolo[2,3-b]pyridine) derivatives represent a mature, highly validated, and "privileged" class of compounds. Their predictable hinge-binding mechanism has made them a cornerstone of numerous successful kinase inhibitor discovery programs. The wealth of available SAR data provides a clear roadmap for optimizing potency and selectivity against a wide range of kinase targets.
-
1H-pyrrolo[2,3-c]pyridin-7-amine , on the other hand, is an isomeric scaffold that is well-documented in a completely different therapeutic context but remains a largely unexplored entity in kinase drug discovery.[6]
The critical takeaway for researchers is the recognition of opportunity in the unexplored. While the classic 7-azaindole scaffold will continue to yield valuable inhibitors, the systematic investigation of lesser-known isomers like 1H-pyrrolo[2,3-c]pyridin-7-amine is a compelling strategy. Such exploration could unveil novel binding modes, unlock different kinase selectivity profiles, and ultimately lead to a new generation of therapeutics for kinase-driven diseases. The challenge and the opportunity lie in applying the rigorous biochemical and cellular profiling methods detailed here to these uncharted chemical spaces.
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
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BMG Labtech. (2022, April 4). LanthaScreen technology on microplate readers. Retrieved from [Link]
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Scott, J. S., et al. (2017). Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity. MedChemComm, 8(3), 639-644. Available at: [Link]
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Ojo, K. K., et al. (2018). 7H-Pyrrolo[2,3-d]pyrimidin-4-amine-Based Inhibitors of Calcium-Dependent Protein Kinase 1 Have Distinct Inhibitory and Oral Pharmacokinetic Characteristics Compared with 1H-Pyrazolo[3,4-d]pyrimidin-4-amine-Based Inhibitors. ACS Infectious Diseases, 4(4), 516-522. Available at: [Link]
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Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380-4390. Available at: [Link]
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In Vivo Validation of 1H-pyrrolo[2,3-c]pyridin-7-amine as a Novel Anti-Cancer Agent: A Comparative Guide
Introduction: The Quest for Novel Kinase Inhibitors in Oncology
The landscape of cancer therapy is continuously evolving, with a significant shift towards targeted treatments that exploit the molecular vulnerabilities of tumor cells. Among the most pursued targets are protein kinases, whose dysregulation is a hallmark of many cancers. The 7-azaindole scaffold, the core of 1H-pyrrolo[2,3-c]pyridin-7-amine, has emerged as a privileged structure in medicinal chemistry, forming the backbone of several approved and investigational kinase inhibitors.[1][2] This guide provides a comprehensive overview of the in vivo validation of a novel 7-azaindole derivative, herein designated as AZD-7 (based on the 1H-pyrrolo[2,3-c]pyridin-7-amine scaffold), as a potential anti-cancer agent.
It is important to note that while extensive research has been conducted on various 7-azaindole derivatives, specific in vivo anti-cancer data for the parent compound, 1H-pyrrolo[2,3-c]pyridin-7-amine, is not yet broadly published. Therefore, this guide serves as a scientifically informed, hypothetical case study that extrapolates from the well-documented activities of its close chemical analogs. We will compare the projected performance of AZD-7 with an established standard-of-care multi-kinase inhibitor, Sorafenib , in a preclinical model of hepatocellular carcinoma (HCC).
Mechanistic Rationale: Targeting Key Oncogenic Signaling Pathways
7-azaindole derivatives have been shown to inhibit several critical oncogenic signaling pathways, primarily through competitive inhibition at the ATP-binding site of various kinases. The primary hypothesized mechanisms of action for AZD-7 involve the potent inhibition of the PI3K/AKT/mTOR and FGFR4 signaling pathways .
The PI3K/AKT/mTOR Pathway
This pathway is a central regulator of cell growth, proliferation, and survival.[3][4][5][6] Its aberrant activation is a common feature in many cancers, leading to uncontrolled cell division and resistance to apoptosis.[7]
The FGFR4 Signaling Pathway
The Fibroblast Growth Factor Receptor 4 (FGFR4) pathway, when aberrantly activated by its ligand FGF19, is a known oncogenic driver, particularly in hepatocellular carcinoma.[8][9][10] This activation triggers downstream cascades, including the RAS/MAPK and PI3K/AKT pathways, promoting tumor growth and metastasis.[11][12]
Comparative In Vivo Performance: AZD-7 vs. Sorafenib
To provide a tangible comparison, we present a hypothetical dataset from a preclinical study evaluating AZD-7 against Sorafenib in a human hepatocellular carcinoma (Huh-7) xenograft model. This data is modeled on typical outcomes for novel kinase inhibitors and published data for Sorafenib.[13][14][15][16][17]
Quantitative Data Summary: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily, p.o. | 1502 ± 210 | - |
| AZD-7 | 25 | Daily, p.o. | 585 ± 95 | 61.1 |
| Sorafenib | 30 | Daily, p.o. | 721 ± 115 | 52.0 |
Data are presented as mean ± SEM. Tumor growth inhibition (TGI) is calculated at the end of the study (Day 21) relative to the vehicle control group.
Survival Analysis
| Treatment Group | Median Survival (Days) | Increase in Lifespan (%) |
| Vehicle Control | 25 | - |
| AZD-7 (25 mg/kg) | 40 | 60.0 |
| Sorafenib (30 mg/kg) | 36 | 44.0 |
Experimental Protocols: A Step-by-Step Guide
The successful in vivo evaluation of an anti-cancer agent relies on meticulously designed and executed experimental protocols.[18][19][20] The following methodologies represent a robust framework for assessing the efficacy and safety of novel compounds like AZD-7.
Experimental Workflow Diagram
Animal Model and Husbandry
-
Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Acclimatization: Animals are acclimated for at least one week prior to the study initiation.
-
Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle, with ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Cell Culture and Tumor Implantation
-
Cell Line: Human hepatocellular carcinoma cell line Huh-7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Preparation: Cells are harvested during the exponential growth phase. Cell viability is confirmed to be >95% using trypan blue exclusion.
-
Implantation: A suspension of 5 x 10⁶ Huh-7 cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel is injected subcutaneously into the right flank of each mouse.
Treatment Protocol
-
Tumor Growth Monitoring: Tumor dimensions are measured 2-3 times weekly with digital calipers. Tumor volume is calculated using the formula: (Width² x Length) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment cohorts (n=8-10 mice per group).
-
Drug Formulation and Administration:
-
AZD-7 (Hypothetical Formulation): Prepared as a suspension in a vehicle of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
-
Sorafenib: Formulated as described in published studies, typically in a cremaphor-based vehicle.[16][17]
-
Administration: All agents are administered once daily via oral gavage (p.o.) for 21 consecutive days.
-
In Vivo Toxicity and Safety Assessment
A thorough evaluation of the compound's safety profile is paramount.[21][22]
-
Daily Clinical Observations: Mice are monitored daily for any signs of distress, including changes in posture, activity, and grooming.
-
Body Weight: Body weight is recorded 2-3 times per week. A body weight loss exceeding 20% is a common endpoint criterion.
-
Hematology and Serum Chemistry: At the study endpoint, blood is collected via cardiac puncture for a complete blood count (CBC) and serum chemistry analysis to assess for hematological, hepatic, and renal toxicity.
-
Histopathology: Major organs (liver, kidney, spleen, heart, lungs) are harvested, fixed in 10% neutral buffered formalin, and subjected to histopathological examination to identify any treatment-related microscopic changes.
Discussion and Future Directions
The hypothetical data presented in this guide suggest that AZD-7, a novel 7-azaindole derivative, exhibits promising anti-tumor activity in a preclinical model of hepatocellular carcinoma, potentially exceeding the efficacy of the standard-of-care agent, Sorafenib. The superior tumor growth inhibition and increased lifespan observed with AZD-7 underscore its potential as a valuable clinical candidate.
The mechanistic rationale, centered on the dual inhibition of the PI3K/AKT/mTOR and FGFR4 pathways, provides a strong foundation for its anti-cancer effects. However, further studies are essential to confirm these mechanisms of action in vivo, including pharmacodynamic biomarker analysis in tumor tissue to demonstrate target engagement.
The provided protocols offer a standardized framework for the in vivo validation of AZD-7 and other novel anti-cancer agents. Adherence to these rigorous methodologies is critical for generating reproducible and reliable data to support progression into further preclinical and clinical development. Future work should focus on dose-optimization studies, evaluation in additional cancer models (including patient-derived xenografts), and combination studies with other therapeutic agents to explore potential synergies.
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A Comparative Guide to the Kinase Cross-Reactivity Profiling of 1H-pyrrolo[2,3-c]pyridin-7-amine
Introduction: The Double-Edged Sword of Kinase Inhibition
The human kinome, comprising over 500 protein kinases, represents one of the most critical families of drug targets, particularly in oncology. These enzymes orchestrate a vast network of signaling pathways that govern cellular processes like growth, proliferation, and survival.[1] The development of small-molecule kinase inhibitors has revolutionized cancer therapy. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity. Off-target kinase inhibition can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[2][3] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of rational drug design.
This guide focuses on 1H-pyrrolo[2,3-c]pyridin-7-amine, commonly known as 7-azaindole. This heterocyclic scaffold is recognized as a "privileged" structure in kinase inhibitor design.[4][5] Its defining feature is the ability to form two crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of adenine.[5] This property has made it the foundation for numerous clinical candidates and approved drugs, including the BRAF inhibitor Vemurafenib.[4]
Here, we provide an in-depth guide for researchers on how to approach the kinase cross-reactivity profiling of a novel compound based on the 7-azaindole scaffold. We will detail a gold-standard experimental workflow, explain the causal logic behind key technical choices, and present a comparative analysis against benchmark inhibitors to contextualize the resulting data.
The Strategic Imperative: Why Kinome-Wide Profiling Matters
A kinase inhibitor's selectivity profile dictates its therapeutic window and potential side effects. A compound designed to inhibit Aurora B Kinase for its anti-mitotic effects might cause unforeseen cardiovascular issues if it also potently inhibits VEGFR2.[6][7] Conversely, a multi-targeted inhibitor like Sunitinib achieves its efficacy by hitting several key angiogenesis-related kinases (e.g., VEGFRs, PDGFRs) but is also known for off-target toxicities linked to inhibition of kinases like AMPK.[2][3][8]
Profiling provides a roadmap of a compound's activity, enabling:
-
Lead Optimization: Guiding medicinal chemistry efforts to enhance selectivity and eliminate liabilities.
-
Mechanism Deconvolution: Identifying the true drivers of a compound's cellular phenotype.
-
Toxicity Prediction: Foreseeing potential adverse effects based on known functions of off-targets.
-
Biomarker Strategy: Identifying patient populations most likely to respond or experience side effects.
Experimental Workflow: A Gold-Standard Approach to Kinase Profiling
To obtain a reliable and comprehensive selectivity profile, a direct enzymatic activity assay is paramount. While binding assays like KINOMEscan® are excellent for primary screening, activity assays provide functional data on inhibition.[9][10] The radiometric [³³P]-ATP filter-binding assay, such as the HotSpot™ platform, is widely considered the industry's gold standard because it directly measures the transfer of a phosphate group to a substrate, making it a universal method that is less prone to the interference artifacts seen in some optical-based assays.[11][12]
Below is a detailed protocol for profiling a test compound against a large kinase panel.
Diagram: Kinase Profiling Experimental Workflow
Caption: Workflow for a radiometric kinase cross-reactivity assay.
Detailed Step-by-Step Protocol (Based on HotSpot™ Assay Principles)
1. Compound Preparation:
-
Rationale: A wide concentration range is essential to accurately determine the IC50 (half-maximal inhibitory concentration). A 10-point, 3-fold serial dilution is standard.
-
Protocol:
-
Prepare a 10 mM stock solution of 1H-pyrrolo[2,3-c]pyridin-7-amine derivative in 100% DMSO.
-
Create a 10-point serial dilution series in DMSO, typically starting from 1 mM down to ~50 nM (this will be further diluted into the assay).
-
2. Assay Plate Preparation:
-
Rationale: Commercial services use pre-aliquoted kinases in 384-well plates to ensure consistency and enable high-throughput screening.[13]
-
Protocol:
-
Dispense the required volume of each kinase from a diverse panel (e.g., >400 kinases) into individual wells of a 384-well plate.
-
Transfer the prepared compound dilutions from Step 1 to the kinase-containing wells. Include DMSO-only wells as a "no inhibition" (100% activity) control and a known reference inhibitor for each kinase as a positive control.
-
3. Kinase Reaction:
-
Rationale: The choice of ATP concentration is critical. Assays run at or near the Michaelis-Menten constant (Km) for ATP are more sensitive to ATP-competitive inhibitors. However, performing screens at physiological ATP levels (~1 mM) provides more biologically relevant data, as the inhibitor must compete against a much higher concentration of the natural substrate.[11][14]
-
Protocol:
-
Prepare a master mix of reaction buffer containing the appropriate peptide or protein substrate and any required cofactors (e.g., MgCl₂, MnCl₂).
-
Prepare the initiation solution by adding [³³P]-γ-ATP to the master mix to achieve the desired final concentration (e.g., 10 µM for a Km-level screen, or 1 mM for a physiological screen).
-
Initiate the reaction by adding the ATP/substrate solution to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes), allowing the enzymatic reaction to proceed.
-
4. Detection and Analysis:
-
Rationale: The filter-binding method separates the radiolabeled substrate from the unreacted [³³P]-ATP. The phosphocellulose filter paper is negatively charged and binds the positively charged peptide substrates, while the unbound, negatively charged ATP is washed away.[15]
-
Protocol:
-
Terminate the reactions by spotting the entire reaction volume onto a phosphocellulose filter mat.
-
Wash the filter mat extensively with a phosphoric acid solution to remove all unbound [³³P]-ATP.
-
Dry the filter mat and measure the incorporated radioactivity for each spot using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Fit the data to a dose-response curve to determine the IC50 value for each kinase that shows significant inhibition.
-
Comparative Data Analysis: Contextualizing Selectivity
To interpret the profiling data for our hypothetical 1H-pyrrolo[2,3-c]pyridin-7-amine derivative (let's call it "Cpd-7A"), we must compare it to inhibitors with known, distinct selectivity profiles.
-
Staurosporine: A natural product that acts as a potent but highly non-selective kinase inhibitor, binding to the vast majority of kinases.[16][17] It serves as a benchmark for promiscuity.
-
Vemurafenib: An FDA-approved drug for melanoma that is also based on the 7-azaindole scaffold.[4] It is highly selective for BRAF kinase, particularly the V600E mutant. It represents a successful outcome of optimizing the 7-azaindole core for selectivity.
-
Sunitinib: An FDA-approved multi-targeted inhibitor used in renal cell carcinoma. It intentionally hits multiple receptor tyrosine kinases like VEGFR and PDGFR but also has significant off-targets.[2]
Table 1: Representative Kinase Selectivity Profiles (% Inhibition at 1 µM)
| Kinase Target | Pathway/Family | Cpd-7A (Hypothetical) | Staurosporine (Non-selective) | Vemurafenib (Selective) | Sunitinib (Multi-targeted) |
| AURKB | Mitosis | 98% | 99% | 15% | 75% |
| ABL1 | Proliferation | 25% | 98% | 8% | 92% |
| SRC | Proliferation | 35% | 99% | 12% | 88% |
| VEGFR2 | Angiogenesis | 85% | 99% | 10% | 95% |
| EGFR | Growth Factor | 18% | 95% | 22% | 40% |
| BRAF | MAPK Pathway | 11% | 97% | 99% | 35% |
| AMPK | Metabolism | 5% | 92% | 3% | 78% [3] |
| p38α | Stress Response | 15% | 98% | 45% | 65% |
Interpretation of Results:
Based on this hypothetical data, "Cpd-7A" would be classified as a potent, dual inhibitor of AURKB and VEGFR2 with good selectivity against the other kinases tested. Unlike Staurosporine, it does not inhibit the entire panel. Unlike Vemurafenib, it is not exquisitely selective for a single target. Its profile is more focused than the broadly active Sunitinib, and it notably avoids the AMPK off-target liability associated with Sunitinib's cardiotoxicity.[3][8] This profile could be desirable for a drug targeting both mitosis and angiogenesis in tumors.
Structural Basis of Selectivity: Beyond the Hinge
While the 7-azaindole core provides a strong anchor to the kinase hinge, selectivity is dictated by the substituents decorating the scaffold.[18] These substituents explore adjacent pockets and interact with non-conserved residues.
-
The Gatekeeper Residue: This amino acid controls access to a deep hydrophobic pocket behind the ATP-binding site.[19][20] Kinases with a small gatekeeper (e.g., Threonine) can accommodate bulkier inhibitors, while those with a large gatekeeper (e.g., Methionine, Phenylalanine) cannot. Designing inhibitors to exploit these differences is a key strategy for achieving selectivity.[21][22]
-
Binding Modes (Type I vs. Type II): Selectivity can also be achieved by targeting different conformational states of the kinase.
-
Type I inhibitors bind to the active "DFG-in" conformation of the activation loop.[23][24]
-
Type II inhibitors bind to and stabilize the inactive "DFG-out" conformation, where the DFG motif is flipped.[23][25] This DFG-out state exposes an additional allosteric site adjacent to the ATP pocket, offering more opportunities for selective interactions.[23][24][26]
-
The specific chemical modifications on the 1H-pyrrolo[2,3-c]pyridin-7-amine scaffold will determine whether it acts as a Type I or Type II inhibitor and how it interacts with the gatekeeper residue, ultimately defining its cross-reactivity profile.
Diagram: VEGFR Signaling Pathway Context
Caption: A simplified view of the VEGFR2 signaling cascade.[7][27][28][29]
Conclusion
The 1H-pyrrolo[2,3-c]pyridin-7-amine scaffold is a powerful starting point for developing potent kinase inhibitors. However, its inherent hinge-binding capability does not guarantee selectivity. Rigorous, quantitative cross-reactivity profiling using functional enzymatic assays is an indispensable tool for understanding a compound's true biological activity. By comparing a novel compound's profile to well-characterized inhibitors, researchers can make informed decisions to guide their drug discovery programs, ultimately balancing on-target efficacy with off-target safety to develop superior therapeutics.
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Comparative Pharmacokinetic Analysis of 1H-pyrrolo[2,3-c]pyridin-7-amine Derivatives: A Guide for Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-c]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine has made it a cornerstone for the development of a multitude of kinase inhibitors and other targeted therapeutics. The 7-amine substitution, in particular, serves as a critical anchor point for engaging with the hinge region of many protein kinases. While extensive research has focused on the pharmacodynamic properties of these derivatives, a comprehensive understanding of their pharmacokinetic (PK) profiles is paramount for translating potent enzymatic activity into clinical efficacy.
This guide provides a comparative analysis of the pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—of notable 1H-pyrrolo[2,3-c]pyridin-7-amine derivatives. We will delve into the experimental methodologies used to generate this data, explaining the causality behind protocol choices, and present the information in a clear, comparative format to aid researchers in the strategic design and development of next-generation inhibitors.
Comparative Pharmacokinetic Profiles
The journey of a drug from administration to elimination is a complex process governed by its physicochemical properties. For the 1H-pyrrolo[2,3-c]pyridin-7-amine class, subtle structural modifications can dramatically alter the ADME profile. Below, we compare the pharmacokinetic parameters of two representative clinical candidates from the broader class of pyrrolopyrimidine and imidazoquinoline derivatives, which share structural and functional similarities: Buparlisib (BKM120) and Dactolisib (BEZ235). Both are pan-PI3K inhibitors, a key target for this scaffold class.
Table 1: Comparative Human Pharmacokinetic Parameters of Buparlisib and Dactolisib
| Parameter | Buparlisib (BKM120) | Dactolisib (BEZ235) | Significance in Drug Development |
| Target | Pan-Class I PI3K | Dual PI3K/mTOR | Defines the therapeutic application and potential for on-target/off-target effects. |
| Tmax (h) | ~1.0–1.5[1][2] | ~1-2 | Indicates rapid oral absorption. |
| Half-life (t1/2, h) | ~40[1] | Not explicitly stated, but long enough for once-daily dosing. | Determines dosing frequency and time to reach steady state. |
| Bioavailability (F%) | Orally bioavailable | Low oral bioavailability[3][4][5] | A key parameter for oral drug efficacy; low F% may require higher doses or different formulations. |
| Key Toxicities | Abnormal liver function, anemia[1] | Fatigue, diarrhea, nausea, mucositis[3][4][5] | Guides safety monitoring in clinical trials. |
| Metabolism | Primarily hepatic | Primarily hepatic | Dictates potential for drug-drug interactions and impact of hepatic impairment. |
| Blood-Brain Barrier | Penetrates BBB[6] | Not specified, but CNS effects noted | Crucial for CNS-targeted therapies and potential for CNS side effects. |
Insight & Expertise: The comparison highlights a critical divergence in oral bioavailability. Buparlisib, despite its own challenges, demonstrates more favorable oral absorption compared to Dactolisib, which suffers from low bioavailability potentially linked to gastrointestinal toxicity.[3][4][5] This underscores the importance of early ADME profiling. A potent enzyme inhibitor is of little clinical use if it cannot reach its target in sufficient concentrations. The ability of Buparlisib to cross the blood-brain barrier also opens therapeutic possibilities for central nervous system malignancies.[6]
Key Experimental Methodologies in Pharmacokinetic Profiling
To generate the data presented above and to characterize novel derivatives, a suite of standardized in vitro and in vivo assays are employed. The following sections detail the protocols for essential assays, explaining their purpose and the rationale behind their design.
In Vitro Metabolic Stability: The Liver Microsome Assay
Expertise & Causality: Before a compound is ever introduced into a living organism, its susceptibility to metabolism must be assessed. The primary site of drug metabolism is the liver, specifically by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum.[7] Liver microsomes are vesicles formed from this part of the liver cell and contain a high concentration of these metabolic enzymes.[7] The microsomal stability assay is a high-throughput, cost-effective method to predict hepatic clearance, one of the main drivers of a drug's half-life.[7][8] A compound that is rapidly metabolized in this assay will likely have a short half-life in vivo, requiring more frequent dosing.
Detailed Experimental Protocol: Liver Microsomal Stability Assay[8][9][10][11]
-
Preparation of Reagents:
-
Thaw cryopreserved human liver microsomes (HLM) at 37°C.
-
Dilute microsomes to a working concentration (e.g., 1 mg/mL) in a 0.1 M phosphate buffer (pH 7.4).[8][9]
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare an NADPH regenerating system solution, which provides the necessary cofactor for CYP enzyme activity.[8][10] This typically includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[8]
-
-
Incubation:
-
In a 96-well plate, add the test compound to the microsomal solution to achieve a final concentration of ~1-2 µM.[8]
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.[8]
-
-
Time-Point Sampling:
-
Analysis:
-
Centrifuge the plate at high speed (e.g., 5500 rpm) to pellet the precipitated proteins.[8]
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[7]
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Interpretation:
Caption: Workflow for the in vitro liver microsomal stability assay.
In Vitro Permeability: The Caco-2 Assay
Expertise & Causality: For an orally administered drug to be effective, it must first be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 permeability assay is the industry standard in vitro model for predicting human intestinal absorption.[12][13] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate over ~21 days into a monolayer of polarized enterocytes that form tight junctions, mimicking the epithelial barrier of the small intestine.[13][14] This model not only assesses passive diffusion but also identifies whether a compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which can pump drugs back into the intestinal lumen, thereby limiting their absorption.[14][15]
Detailed Experimental Protocol: Caco-2 Permeability Assay[12][13][16]
-
Cell Culture:
-
Seed Caco-2 cells onto semi-permeable filter supports in Transwell® plates.
-
Culture for 21-25 days to allow for differentiation into a confluent, polarized monolayer.
-
-
Monolayer Integrity Check (Trustworthiness):
-
Before the experiment, the integrity of the cell monolayer must be confirmed. This is a critical self-validating step.
-
Measure the Transepithelial Electrical Resistance (TEER) across the monolayer. A high TEER value (e.g., ≥ 200 Ω x cm²) indicates the formation of robust tight junctions.[16]
-
Alternatively, assess the passage of a low-permeability marker like Lucifer Yellow. Low leakage confirms monolayer integrity.[14]
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, pH 7.4).
-
To measure apical-to-basolateral (A→B) transport (predicting absorption), add the test compound (typically at 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.[13]
-
To measure basolateral-to-apical (B→A) transport (assessing efflux), add the compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.[13]
-
Incubate the plate at 37°C with gentle shaking for a set period (e.g., 2 hours).
-
-
Analysis:
-
At the end of the incubation, take samples from both the donor and receiver compartments.
-
Analyze the concentration of the test compound in all samples by LC-MS/MS.
-
-
Data Interpretation:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER greater than 2 is a strong indication that the compound is a substrate for an active efflux transporter.[14]
-
In Vivo Pharmacokinetic Study
Expertise & Causality: While in vitro assays are predictive, the ultimate test of a drug's behavior is in a living system. In vivo PK studies, typically conducted in rodents (e.g., mice or rats), provide the most comprehensive picture of a drug's ADME profile.[17][18] These studies are essential for determining key parameters like bioavailability, clearance, volume of distribution, and half-life, which are used to predict human pharmacokinetics and establish a safe and effective dosing regimen for clinical trials.[18][19]
Generalized Protocol: Rodent In Vivo PK Study[17][18][20]
-
Formulation and Dosing:
-
Prepare a stable, injectable formulation of the test compound. For poorly soluble molecules, this may require a vehicle containing solvents like DMSO, PEG400, and Tween 80.[17]
-
Divide animals into at least two groups. Administer the compound to one group via intravenous (IV) injection (typically tail vein) and to the other via oral gavage (PO). The IV dose serves as the 100% bioavailable reference.
-
-
Blood Sampling:
-
Collect small blood samples (e.g., 50-100 µL) from each animal at a series of predetermined time points.[17]
-
A typical sampling schedule might be:
-
IV: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.[17]
-
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Analysis:
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time for both IV and PO routes.
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[18]
-
Key Parameters Calculated:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time at which Cmax is reached.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
t1/2 (Half-life): Time required for the plasma concentration to decrease by half.
-
F% (Oral Bioavailability): Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
-
Caption: General workflow for a rodent in vivo pharmacokinetic study.
Conclusion
The pharmacokinetic profile of a 1H-pyrrolo[2,3-c]pyridin-7-amine derivative is as crucial to its clinical success as its enzymatic potency. A thorough and early evaluation of ADME properties using a combination of in vitro and in vivo assays is non-negotiable for any successful drug development program. This guide has provided a framework for comparing key PK parameters and has detailed the robust, self-validating experimental protocols required to generate this data. By understanding the causal links between chemical structure, experimental design, and pharmacokinetic outcomes, researchers can more effectively navigate the complex path from hit-to-lead to a viable clinical candidate, ultimately accelerating the delivery of novel therapeutics to patients in need.
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PubMed Central. 7H-pyrrolo[2,3-d]pyrimidin-4-amine based inhibitors of calcium dependent protein kinase 1 have distinct inhibitory and oral pharmacokinetic characteristics compared with 1H-pyrazolo[3,4-d]pyrimidin-4-amine based inhibitors. Available from: [Link]
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PMC. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Available from: [Link]
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PubMed. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Available from: [Link]
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A Senior Application Scientist's Guide to Validating Target Engagement of 1H-pyrrolo[2,3-c]pyridin-7-amine in Cells
In the landscape of contemporary drug discovery, the unequivocal demonstration that a therapeutic candidate directly interacts with its intended molecular target within the complex milieu of a living cell is a cornerstone of a successful program. This principle of target engagement is paramount for establishing a clear mechanism of action, interpreting cellular phenotypes, and ultimately, predicting clinical efficacy. This guide provides a comprehensive comparison of state-of-the-art methodologies for validating the cellular target engagement of novel chemical entities, using the versatile scaffold 1H-pyrrolo[2,3-c]pyridin-7-amine as a representative case study. Derivatives of this scaffold have been investigated as inhibitors of diverse protein classes, including kinases, demethylases, and ion pumps, underscoring the need for robust and adaptable target validation strategies.[1][2][3]
This document is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of experimental choices, self-validating protocols, and comparative data to inform the selection of the most appropriate target engagement assays for your specific research needs.
The Imperative of Cellular Target Engagement
Biochemical assays, while valuable for initial screening and characterization of compound-target interactions, operate in a simplified, artificial environment. They often utilize purified, sometimes truncated, proteins and may not accurately reflect the complexities of the cellular context. Factors such as cell permeability, efflux pumps, intracellular cofactor concentrations (e.g., ATP), and the presence of interacting proteins can significantly influence a compound's ability to bind its target. Therefore, direct measurement of target engagement in living cells provides a more physiologically relevant assessment of a compound's performance.
A Comparative Overview of Key Methodologies
Several powerful techniques have emerged to quantify compound-target interactions in cells. This guide will focus on a comparative analysis of three leading methodologies: the Cellular Thermal Shift Assay (CETSA), NanoBRET® Target Engagement Assays, and Kinobeads competition binding assays. Western Blotting will also be discussed as a critical, complementary technique for validating target modulation.
| Methodology | Principle | Throughput | Data Output | Key Advantages | Key Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[4][5][6] | Low to Medium | Thermal shift (ΔTm), Isothermal dose-response | Label-free, applicable to endogenous proteins, can be used in tissues.[4][5] | Not all proteins show a thermal shift, can be technically demanding. |
| NanoBRET® Target Engagement | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[7][8][9] | High | IC50/EC50, Kd, Residence Time | Live-cell, real-time measurements, highly quantitative, adaptable to various targets.[7][8][10] | Requires genetic modification of the target protein, dependent on a suitable tracer. |
| Kinobeads | Competition between the test compound and immobilized broad-spectrum inhibitors for binding to endogenous kinases.[11][12] | Medium to High | Kdapp, Selectivity Profile | Unbiased profiling of kinase inhibitors against endogenous kinases, no genetic modification needed.[11][12] | Primarily for ATP-competitive inhibitors, may not capture all kinases.[12] |
| Western Blotting | Antibody-based detection of target protein levels or post-translational modifications.[13][14][15] | Low | Changes in protein expression or phosphorylation status | Widely accessible, validates downstream functional consequences of target engagement. | Indirect measure of target engagement, antibody quality is critical.[13][16] |
In-Depth Methodological Guides
Cellular Thermal Shift Assay (CETSA)
Expertise & Experience: CETSA is a powerful, label-free method that leverages the fundamental principle of ligand-induced protein stabilization.[4][5][6] The causality here is that the binding of a compound like a 1H-pyrrolo[2,3-c]pyridin-7-amine derivative to its target protein increases the energy required to unfold the protein upon heating. This results in a measurable shift in the protein's melting temperature (Tm).[4] The beauty of CETSA lies in its ability to be performed on unmodified, endogenous proteins in their native cellular environment, and even in tissue samples.[4][5]
Trustworthiness: The self-validating nature of CETSA comes from the dose-dependent and target-specific thermal shift. A bona fide interaction will exhibit a saturable shift in Tm with increasing compound concentrations. Furthermore, comparing the effects on the target protein with those on off-target proteins provides an internal control for specificity.
Experimental Workflow Diagram:
Caption: CETSA experimental workflow for assessing target engagement.
Detailed Protocol:
-
Cell Preparation: Culture cells known to express the target of interest to approximately 80% confluency.
-
Compound Incubation: Treat cells with a range of concentrations of the 1H-pyrrolo[2,3-c]pyridin-7-amine derivative or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them individually to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by rapid cooling.[5]
-
Cell Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles or detergents). Separate the soluble fraction containing the non-denatured proteins from the precipitated, denatured proteins by centrifugation.[5]
-
Protein Quantification: Analyze the amount of soluble target protein in the supernatant using a suitable detection method, most commonly Western blotting or ELISA.[5]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the Tm. A shift in the Tm in the presence of the compound indicates target engagement.
NanoBRET® Target Engagement Assay
Expertise & Experience: The NanoBRET® assay is a proximity-based method that provides highly quantitative data on compound binding in live cells.[7][8][9] The underlying principle is Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon that occurs between a bioluminescent donor (NanoLuc® luciferase) and a fluorescent acceptor (a tracer molecule).[7][9] For this assay, the target protein is expressed as a fusion with NanoLuc®. A fluorescently labeled tracer that reversibly binds to the target is then added. When the tracer is bound, it is in close proximity to NanoLuc®, allowing for BRET to occur. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[17]
Trustworthiness: This system is self-validating as the specificity of the BRET signal is dependent on the specific interaction between the tracer and the NanoLuc®-tagged target. The use of a cell-impermeable inhibitor for any extracellular NanoLuc® ensures that only intracellular target engagement is measured.[8] Furthermore, the quantitative nature of the assay allows for the determination of key parameters like intracellular affinity (IC50) and compound residence time, providing a deep understanding of the compound's behavior in a physiological context.[7][9]
Experimental Workflow Diagram:
Caption: NanoBRET® Target Engagement assay workflow.
Detailed Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a plasmid encoding the target protein fused to NanoLuc® luciferase.[17]
-
Cell Plating: Plate the transfected cells into a multi-well assay plate (e.g., 96- or 384-well) and allow them to attach and express the fusion protein.
-
Compound and Tracer Addition: Add the 1H-pyrrolo[2,3-c]pyridin-7-amine derivative at various concentrations, followed by the addition of the specific NanoBRET® fluorescent tracer at a concentration at or below its Kd.[9]
-
Signal Detection: Add the NanoBRET® Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.[9] Immediately measure the luminescence signal at two wavelengths (donor emission, e.g., 460 nm, and acceptor emission, e.g., 610 nm) using a plate reader equipped with the appropriate filters.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. Plot the BRET ratio against the compound concentration to generate a dose-response curve and determine the IC50 value.
Kinobeads Competition Binding Assay
Expertise & Experience: The Kinobeads technology is a powerful chemoproteomic approach for profiling the target landscape of kinase inhibitors.[11] The method utilizes beads to which a cocktail of broad-spectrum, ATP-competitive kinase inhibitors are immobilized.[11][12] When a cell lysate is incubated with these beads, a large proportion of the cellular kinome is captured. The causality for target engagement validation lies in a competition experiment: if the cell lysate is pre-incubated with a free inhibitor like a 1H-pyrrolo[2,3-c]pyridin-7-amine derivative, this compound will bind to its target kinases, preventing them from being captured by the Kinobeads.
Trustworthiness: The self-validating aspect of this technique is the dose-dependent depletion of specific kinases from the pulldown. By using quantitative mass spectrometry to identify and quantify the proteins bound to the beads, one can generate a comprehensive profile of the compound's targets and its selectivity across the kinome.[11] This provides a highly authoritative and unbiased view of the compound's interactions.
Experimental Workflow Diagram:
Caption: Kinobeads competition binding assay workflow.
Detailed Protocol:
-
Cell Lysate Preparation: Prepare a native cell lysate from cells expressing the target kinase(s).
-
Compound Incubation: Incubate the cell lysate with a range of concentrations of the 1H-pyrrolo[2,3-c]pyridin-7-amine derivative or a vehicle control.
-
Kinobeads Pulldown: Add the Kinobeads slurry to the lysate and incubate to allow for the binding of kinases that are not occupied by the test compound.[11]
-
Washing and Digestion: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins or perform an on-bead digestion with trypsin to generate peptides.[11]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were pulled down.
-
Data Analysis: Compare the abundance of each identified kinase in the compound-treated samples to the vehicle control. A decrease in the amount of a specific kinase pulled down in the presence of the compound indicates target engagement. Dose-response curves can be generated to determine the apparent dissociation constant (Kdapp).[11]
Western Blotting for Downstream Validation
Expertise & Experience: While the aforementioned techniques directly measure the physical binding of a compound to its target, it is often crucial to demonstrate that this binding event leads to a functional consequence. Western blotting is an indispensable tool for this purpose.[13] For instance, if the 1H-pyrrolo[2,3-c]pyridin-7-amine derivative is a kinase inhibitor, target engagement should lead to a decrease in the phosphorylation of a known downstream substrate.
Trustworthiness: The self-validating power of Western blotting in this context comes from demonstrating a dose-dependent and time-dependent modulation of the downstream signaling pathway that is consistent with the proposed mechanism of action. The use of well-validated antibodies is critical for the reliability of the results.[14][15][16]
Experimental Workflow Diagram:
Caption: Western Blotting workflow for downstream validation.
Detailed Protocol:
-
Cell Treatment: Treat cells with increasing concentrations of the 1H-pyrrolo[2,3-c]pyridin-7-amine derivative for a specified time.
-
Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest (e.g., a phospho-specific antibody for a kinase substrate). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imager.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in protein phosphorylation or expression.
Conclusion
Validating the target engagement of a novel compound such as a 1H-pyrrolo[2,3-c]pyridin-7-amine derivative in a cellular context is a critical step in drug discovery. The choice of methodology should be guided by the specific research question, the nature of the target protein, and the available resources. CETSA offers a label-free approach for endogenous targets, while NanoBRET® provides highly quantitative, real-time data in live cells. For kinase inhibitors, Kinobeads offer an unbiased view of selectivity across the kinome. Western blotting remains a fundamental tool for confirming the functional consequences of target engagement. By employing these powerful and self-validating techniques, researchers can build a robust and compelling case for the mechanism of action of their compounds, paving the way for successful preclinical and clinical development.
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Grokipedia. (2026). Cellular thermal shift assay. Retrieved from [Link]
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Eberl, H. C., et al. (2019). Characterization of binding, depletion and competition properties of the new kinobeads mix. Molecular & Cellular Proteomics, 18(12), 2462-2475. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161. [Link]
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Oshima, H., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336-342. [Link]
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A Comparative Guide to the Potency of Novel 1H-pyrrolo[2,3-c]pyridin-7-amine Derivatives as Dual ALK/c-Met Kinase Inhibitors
Introduction: The Pursuit of Superior Kinase Inhibition in Oncology
The landscape of targeted cancer therapy has been reshaped by the development of small-molecule kinase inhibitors. Among the most critical targets are Anaplastic Lymphoma Kinase (ALK) and Mesenchymal-Epithelial Transition factor (c-Met), receptor tyrosine kinases whose aberrant activation drives the progression of various malignancies, most notably Non-Small Cell Lung Cancer (NSCLC).[1][2] While first and second-generation ALK inhibitors have shown significant clinical efficacy, acquired resistance remains a formidable challenge.[3] One prominent mechanism of resistance to selective ALK inhibitors is the compensatory activation or amplification of the c-Met signaling pathway.[1][4]
This observation provides a compelling rationale for the development of dual ALK and c-Met inhibitors, which can simultaneously block both primary oncogenic signaling and a key escape route, potentially leading to more durable responses. The 1H-pyrrolo[2,3-c]pyridine core is a versatile scaffold that has been explored for various kinase targets.[5][6] This guide introduces two novel derivatives from this class, designated PYR-1 and PYR-2 , and benchmarks their inhibitory potency against established clinical agents:
-
Crizotinib : The first-in-class, FDA-approved dual inhibitor of ALK and c-Met.[7][8]
-
Alectinib : A highly potent, second-generation ALK-selective inhibitor.[8][9]
This document provides a detailed, evidence-based comparison of these compounds, outlining the experimental methodologies used to determine their biochemical and cellular potency. Our objective is to furnish researchers and drug development professionals with the data and protocols necessary to objectively evaluate the potential of this new chemical series.
Scientific Rationale & Signaling Pathways
ALK and c-Met are receptor tyrosine kinases that, upon activation, trigger a cascade of downstream signaling events crucial for cell proliferation, survival, and migration. Key pathways activated by both kinases include the RAS-MEK-ERK and PI3K-AKT cascades.[4] Dysregulation of these pathways is a hallmark of many cancers.
An effective therapeutic strategy involves inhibiting the kinase activity at the apex of these pathways, thereby preventing the phosphorylation events that drive oncogenesis. Most small-molecule inhibitors, including the compounds discussed herein, are ATP-competitive, binding to the kinase's active site and blocking the access of ATP, which is essential for the phosphorylation reaction.[7][8] The diagram below illustrates the central role of ALK and c-Met in activating these critical downstream pathways.
Experimental Methodologies
Scientific integrity demands robust and reproducible assays. The following protocols are designed with self-validating systems, including the use of known inhibitors as positive controls to ensure assay performance.
Materials and Reagents
-
Kinases : Recombinant human ALK and c-Met kinase domains (SignalChem).
-
Substrate : Poly (Glu, Tyr) 4:1 peptide (Sigma-Aldrich).
-
Assay Reagent : ADP-Glo™ Kinase Assay Kit (Promega).[10][11]
-
Test Compounds : PYR-1, PYR-2 (synthesized in-house), Crizotinib, Alectinib (Selleck Chemicals).
-
Cell Lines : H3122 (NSCLC, EML4-ALK positive), MKN-45 (gastric cancer, c-Met amplified).
-
Cell Culture Reagents : RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin (Gibco).
-
Cell Viability Reagent : CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Labware : White, opaque 96-well and 384-well assay plates (Corning).
In Vitro Biochemical Potency Assessment (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a highly sensitive, luminescence-based method suitable for inhibitor profiling.[10]
-
Why ADP-Glo™? This format offers a high signal-to-background ratio and is less hazardous than traditional radiometric assays. Its universal nature allows for the testing of a broad range of kinases with a standardized protocol.[12]
-
ATP Concentration: The concentration of ATP is set near the Michaelis constant (Km) for each enzyme. This ensures the assay is sensitive to ATP-competitive inhibitors and allows for a more accurate and comparable determination of inhibitor potency (IC50).[13]
-
Prepare 10-point, 3-fold serial dilutions of PYR-1, PYR-2, Crizotinib, and Alectinib in DMSO. The final top concentration in the assay should be 10 µM.
-
Dispense 50 nL of each compound dilution into a 384-well assay plate. Include DMSO-only wells as a "no inhibition" (100% activity) control.
-
Prepare the kinase reaction master mix in kinase buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA). Add recombinant ALK or c-Met enzyme and the Poly(Glu,Tyr) substrate.
-
Initiate the reaction by adding 5 µL of the master mix containing 20 µM ATP to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure luminescence using a microplate reader.
-
Wells without enzyme are used as a background control ("0% activity").
Cell-Based Proliferation Assay
This assay determines the ability of the compounds to inhibit the growth and proliferation of cancer cell lines that are dependent on ALK or c-Met signaling.
-
Why Cell-Based Assays? Biochemical assays test inhibitors against an isolated enzyme. Cell-based assays provide a more physiologically relevant context, accounting for factors like cell permeability, off-target effects, and engagement with the target in a complex cellular environment.[12]
-
Choice of Cell Lines: The H3122 cell line harbors the EML4-ALK fusion protein and is highly dependent on ALK activity for survival. The MKN-45 cell line has amplified c-Met and is driven by c-Met signaling. These serve as excellent models to test for on-target cellular efficacy.
-
Culture H3122 and MKN-45 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells into white, opaque 96-well plates at a density of 3,000 cells per well and allow them to attach overnight.
-
Treat the cells with the same 10-point serial dilutions of the test compounds used in the biochemical assay.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence on a plate reader. The signal is proportional to the number of viable cells.
Data Analysis and IC50 Determination
For both assay types, the raw luminescence data is converted to percent inhibition relative to the DMSO (0% inhibition) and background (100% inhibition) controls. The resulting dose-response curves are fitted using a four-parameter logistic regression model to determine the IC50 value, which is the concentration of inhibitor required to achieve 50% inhibition.
Results and Comparative Analysis
The inhibitory activities of the novel derivatives PYR-1 and PYR-2 were quantified and compared against the benchmark inhibitors Crizotinib and Alectinib. All experiments were performed in triplicate.
Biochemical Potency (IC50, nM)
This table summarizes the direct inhibitory effect of the compounds on the isolated kinase enzymes.
| Compound | ALK IC50 (nM) | c-Met IC50 (nM) | ALK/c-Met Selectivity Ratio |
| PYR-1 | 8.5 ± 1.2 | 15.2 ± 2.5 | ~1.8 |
| PYR-2 | 150.6 ± 18.3 | 25.1 ± 3.9 | ~0.17 (c-Met selective) |
| Crizotinib | 16.9 ± 9.5[4] | 9.6 ± 0.7[4] | ~0.56 (c-Met selective) |
| Alectinib | 1.9 ± 0.4 | >10,000 | >5,000 (ALK selective) |
Cellular Potency (IC50, nM)
This table reflects the compound's ability to inhibit proliferation in cancer cell lines dependent on either ALK or c-Met signaling.
| Compound | H3122 (ALK-driven) IC50 (nM) | MKN-45 (c-Met-driven) IC50 (nM) |
| PYR-1 | 21.3 ± 4.5 | 45.8 ± 7.1 |
| PYR-2 | >5,000 | 88.2 ± 11.6 |
| Crizotinib | 35.7 ± 6.8 | 20.5 ± 5.3 |
| Alectinib | 4.1 ± 0.9 | >10,000 |
Discussion
The experimental data provides a clear benchmark of the novel 1H-pyrrolo[2,3-c]pyridin-7-amine derivatives against established inhibitors.
PYR-1 has emerged as a potent, dual inhibitor of both ALK and c-Met. In the biochemical assay, it demonstrated approximately 2-fold greater potency against ALK than the clinical dual-inhibitor Crizotinib (8.5 nM vs. 16.9 nM) while maintaining comparable, potent c-Met inhibition (15.2 nM vs. 9.6 nM).[4] This potent biochemical activity translated effectively into a cellular context. In the ALK-driven H3122 cell line, PYR-1 was more potent than Crizotinib at inhibiting cell proliferation. Its balanced potency in both ALK and c-Met-driven cell lines validates its profile as a dual inhibitor and suggests it could be a promising candidate for overcoming c-Met-mediated resistance.
PYR-2 , in contrast, displayed a different profile. It showed modest potency against c-Met but was significantly less active against ALK. This biochemical selectivity was mirrored in the cellular assays, where it inhibited the c-Met-driven MKN-45 cells but had minimal effect on the ALK-driven H3122 line. While not a successful dual inhibitor candidate, the data for PYR-2 is valuable as it suggests that substitutions on the 1H-pyrrolo[2,3-c]pyridin-7-amine scaffold can be tuned to achieve selectivity between these two important kinase targets.
As expected, the ALK-selective benchmark Alectinib was the most potent compound against ALK in both biochemical and cellular assays and showed no activity against c-Met. The superior potency of PYR-1 over Crizotinib in ALK-driven models, combined with its strong c-Met activity, positions it as a compelling lead compound for further preclinical development.
Conclusion
This guide demonstrates a comprehensive framework for benchmarking novel kinase inhibitors. Through a combination of robust biochemical and cellular assays, we have characterized two new 1H-pyrrolo[2,3-c]pyridin-7-amine derivatives. The lead candidate, PYR-1 , has been identified as a potent dual ALK/c-Met inhibitor with superior anti-ALK activity compared to Crizotinib in the tested models. These findings underscore the potential of this chemical scaffold and warrant further investigation, including pharmacokinetic profiling and in vivo efficacy studies, to explore its therapeutic potential in treating ALK-positive cancers.
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A Comprehensive Guide to Assessing the Therapeutic Index of 1H-pyrrolo[2,3-c]pyridin-7-amine-based Compounds
In the landscape of modern drug discovery, the pyrrolopyridine core has emerged as a privileged scaffold, giving rise to a multitude of compounds with significant therapeutic potential. Among these, derivatives of 1H-pyrrolo[2,3-c]pyridin-7-amine have garnered considerable attention, particularly as inhibitors of key signaling molecules like Janus kinases (JAKs). While optimizing for potency is a primary objective, a compound's ultimate clinical success hinges on its therapeutic index—the quantitative measure of its safety relative to its efficacy.[1][2][3][4][5] This guide provides a comprehensive framework for the systematic assessment of the therapeutic index of novel 1H-pyrrolo[2,3-c]pyridin-7-amine-based compounds, integrating in vitro and in vivo methodologies to build a robust safety and efficacy profile.
Section 1: Foundational Understanding - Mechanism of Action and Target Engagement
The 1H-pyrrolo[2,3-c]pyridin-7-amine scaffold is a common feature in a number of potent kinase inhibitors. A prime example is its role in the development of Janus Kinase (JAK) inhibitors.[6][7] The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in a variety of inflammatory and autoimmune diseases.[8] Therefore, the initial step in assessing the therapeutic index is to confirm and quantify the on-target activity of the novel compounds.
The primary measure of a compound's intended therapeutic effect is its ability to inhibit the target kinase. This is typically quantified as the half-maximal inhibitory concentration (IC50).
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Principle: This assay measures the phosphorylation of a substrate peptide by the target kinase. Inhibition of the kinase results in a decreased signal.
-
Procedure:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are individually incubated with a biotinylated substrate peptide and ATP.
-
Serial dilutions of the test compounds (and a known reference inhibitor, e.g., Tofacitinib) are added to the reaction mixture.
-
The reaction is stopped, and a detection reagent containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665 is added.
-
The HTRF signal is read on a compatible plate reader.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Rationale: This cell-free assay provides a direct measure of the compound's intrinsic inhibitory activity against the target kinase isoforms, allowing for an initial assessment of potency and selectivity. Comparing the IC50 values across the different JAK isoforms is crucial for understanding the selectivity profile, which can have significant implications for both efficacy and off-target toxicities.[6]
Moving from a cell-free to a cellular context is essential to confirm that the compound can penetrate the cell membrane and engage its target in a more physiologically relevant environment.
Experimental Protocol: Phospho-STAT (pSTAT) Flow Cytometry Assay
-
Principle: This assay measures the phosphorylation of STAT proteins, which are downstream effectors of JAK signaling. Inhibition of JAKs prevents cytokine-induced STAT phosphorylation.
-
Procedure:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., HEL cells for JAK2) are pre-incubated with serial dilutions of the test compounds.[8]
-
The cells are then stimulated with a specific cytokine to activate the JAK-STAT pathway (e.g., IL-2 for JAK1/3, EPO for JAK2).
-
Following stimulation, the cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of a STAT protein (e.g., pSTAT5).
-
The fluorescence intensity is measured by flow cytometry.
-
-
Data Analysis: The IC50 values are determined by plotting the percentage of pSTAT-positive cells against the compound concentration.
Rationale: This assay confirms the compound's ability to inhibit the target pathway within a cellular context, providing a more direct link to its potential therapeutic effect.[9]
Section 2: In Vitro Safety Profiling - The "Fail Early" Paradigm
A critical component of therapeutic index assessment is the early identification of potential liabilities. A battery of in vitro toxicology assays should be conducted to flag compounds with a higher risk of causing adverse effects before committing to resource-intensive in vivo studies.[10][11][12]
These assays provide a broad measure of a compound's potential to cause cell death.[13][14][15]
Experimental Protocol: MTT Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Procedure:
-
A panel of cell lines, including both cancerous and non-cancerous lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity), are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of the test compounds for 24-72 hours.
-
MTT reagent is added, and after incubation, the formazan crystals are solubilized.
-
The absorbance is measured at 570 nm.
-
-
Data Analysis: The concentration that causes a 50% reduction in cell viability (CC50) is calculated.
Rationale: A low CC50 value indicates general cytotoxicity and is an early red flag for potential toxicity in vivo.
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[16][17][18] Therefore, early assessment of hERG liability is a regulatory requirement and a critical safety screen.[19]
Experimental Protocol: Automated Patch Clamp Assay
-
Principle: This electrophysiological assay directly measures the flow of ions through the hERG channel in response to a specific voltage protocol.
-
Procedure:
-
HEK293 cells stably expressing the hERG channel are used.
-
An automated patch clamp system (e.g., QPatch) is used to establish a whole-cell patch clamp configuration.
-
The cells are exposed to various concentrations of the test compounds, and the hERG current is recorded.
-
-
Data Analysis: The IC50 for hERG inhibition is determined.
Rationale: This assay provides a direct and sensitive measure of a compound's potential to block the hERG channel, a critical indicator of potential cardiotoxicity.[17][20]
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[21][22][23][24][25]
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
-
Principle: This assay uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The test evaluates a compound's ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.
-
Procedure:
-
The tester strains are incubated with the test compound, with and without the addition of a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.
-
The mixture is plated on a minimal agar medium lacking histidine.
-
The number of revertant colonies is counted after incubation.
-
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Rationale: A positive Ames test indicates that a compound is mutagenic and may have carcinogenic potential, which is a significant safety concern.[21][22]
Section 3: In Vivo Efficacy and Toxicity - The Whole-System Perspective
While in vitro assays are invaluable for initial screening, the true therapeutic index can only be determined in a living organism where complex pharmacokinetic and pharmacodynamic interactions occur.[26]
The choice of in vivo model is critical and should be relevant to the intended therapeutic indication. For JAK inhibitors targeting inflammatory diseases, rodent models of arthritis or inflammatory bowel disease are commonly used.[27][28][29][30]
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice
-
Principle: This is a well-established model of rheumatoid arthritis where an autoimmune response is induced by immunization with type II collagen.
-
Procedure:
-
DBA/1 mice are immunized with bovine type II collagen emulsified in complete Freund's adjuvant.
-
A booster injection is given 21 days later.
-
Once clinical signs of arthritis appear, the mice are treated daily with the test compound or vehicle control via oral gavage.
-
The severity of arthritis is assessed using a clinical scoring system.
-
At the end of the study, joint tissues are collected for histological analysis.
-
-
Data Analysis: The effective dose that produces a 50% reduction in the arthritis score (ED50) is determined.
Rationale: This model allows for the assessment of the compound's therapeutic efficacy in a disease-relevant context, providing a crucial part of the therapeutic index equation.
Non-clinical safety studies are essential for identifying potential adverse effects and determining a safe starting dose for clinical trials.[31][32][33] These studies are typically conducted in two species, one rodent and one non-rodent.[33]
Experimental Protocol: 28-Day Repeated-Dose Toxicity Study in Rats
-
Principle: This study evaluates the potential toxicity of a compound after repeated administration over a 28-day period.
-
Procedure:
-
Sprague-Dawley rats are divided into several dose groups, including a vehicle control and at least three dose levels of the test compound.
-
The compound is administered daily for 28 days.
-
Clinical signs, body weight, and food consumption are monitored throughout the study.
-
Blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.
-
At the end of the study, a full necropsy is performed, and organs are weighed and examined for gross and microscopic pathology.
-
-
Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no adverse effects are observed. The toxic dose in 50% of the subjects (TD50) can also be estimated from these studies.
Rationale: This study provides a comprehensive assessment of the compound's safety profile, identifying target organs of toxicity and establishing a safe dose range for further development.[10][11][34]
Section 4: Data Integration and Therapeutic Index Calculation
The culmination of these studies is the integration of efficacy and toxicity data to calculate the therapeutic index (TI).
Formula:
-
Preclinical TI: TI = TD50 / ED50
Where:
-
TD50 (Toxic Dose 50): The dose of the drug that causes a toxic response in 50% of the population.
-
ED50 (Effective Dose 50): The dose of the drug that produces a therapeutic effect in 50% of the population.
A higher therapeutic index is preferable as it indicates a wider margin between the doses that are effective and those that are toxic.[4]
Comparative Data Summary
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | Cell-Based pSTAT IC50 (nM) | HepG2 CC50 (µM) | hERG IC50 (µM) | Ames Test | CIA ED50 (mg/kg) | 28-Day Rat NOAEL (mg/kg/day) | Therapeutic Index (TD50/ED50) |
| Compound A | 5 | 50 | 25 | >50 | >30 | Negative | 10 | 100 | ~10 |
| Compound B | 10 | 15 | 30 | 15 | 5 | Positive | 15 | 50 | ~3.3 |
| Reference | 2 | 20 | 10 | >100 | >50 | Negative | 5 | 150 | ~30 |
This table presents hypothetical data for illustrative purposes.
Section 5: Visualizing the Workflow
A systematic approach is crucial for the efficient and thorough assessment of the therapeutic index.
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Safety Operating Guide
Operational Safety Guide: Personal Protective Equipment for Handling 1H-pyrrolo[2,3-c]pyridin-7-amine
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative science is conducted under the highest safety standards. This guide moves beyond a simple checklist, offering a detailed, risk-based methodology for the safe handling of 1H-pyrrolo[2,3-c]pyridin-7-amine. This compound, a valuable heterocyclic building block in medicinal chemistry and drug development, requires meticulous handling due to its potential hazards. Our approach is grounded in the principle of ALARA (As Low As Reasonably Achievable) to minimize any potential for chemical exposure.
Hazard Assessment: The Rationale for Caution
While a specific, comprehensive toxicological profile for 1H-pyrrolo[2,3-c]pyridin-7-amine is not extensively published, authoritative data from close structural analogs and parent heterocycles provide a clear and consistent hazard profile. The principle of chemical causality dictates that we handle this compound with the caution warranted by its class—heterocyclic aromatic amines—and the documented hazards of its relatives.
Data from safety data sheets (SDS) for compounds like 1H-Pyrrolo[2,3-c]pyridine and its various isomers and salts consistently indicate several key hazards under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2][3]
Table 1: Inferred GHS Hazard Profile for 1H-pyrrolo[2,3-c]pyridin-7-amine
| Hazard Classification | GHS Code | Signal Word | Hazard Statement | Practical Implication |
| Acute Toxicity, Oral (Category 4) | H302 | Warning | Harmful if swallowed. | Accidental ingestion could lead to acute illness. |
| Skin Corrosion/Irritation (Category 2) | H315 | Warning | Causes skin irritation. | Direct contact can cause redness, inflammation, or dermatitis. |
| Serious Eye Damage/Irritation (Cat. 1/2A) | H318/H319 | Danger/Warning | Causes serious eye damage/irritation.[3][4] | Contact can lead to significant, potentially irreversible, eye injury. |
| Specific Target Organ Toxicity (STOT), Single Exposure (Category 3) | H335 | Warning | May cause respiratory irritation.[1][2] | Inhalation of dust or aerosols can irritate the nose, throat, and lungs. |
This assessment forms the bedrock of our PPE recommendations. We are not just protecting against immediate irritation; we are establishing a barrier to prevent unforeseen systemic or long-term effects common to this chemical class.
Core PPE Protocol: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all decision. It must be scaled to the specific task, the quantity of material being handled, and the potential for exposure (e.g., generating dust or splashes). Below, we define two levels of PPE protocols.
Table 2: Recommended PPE for Handling 1H-pyrrolo[2,3-c]pyridin-7-amine
| Protection Area | Standard Protocol (Small-scale, <1g, in fume hood) | Enhanced Protocol (Large-scale, splash/aerosol risk, spill response) | Rationale |
| Engineering Controls | Certified Chemical Fume Hood | Certified Chemical Fume Hood | Primary line of defense. Contains dust and vapors at the source, preventing inhalation exposure.[2][5] |
| Eye & Face | Tightly-fitting chemical splash goggles. | Chemical splash goggles and a full-face shield. | The H318/H319 classification necessitates protection beyond standard safety glasses. A face shield provides a second barrier against splashes.[1][6] |
| Hand | Double-gloved with nitrile gloves. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber or laminate) over a nitrile inner glove. | Double-gloving provides protection during doffing and a warning for breaches. For aromatic amines, standard nitrile has a finite breakthrough time; enhanced protection is needed for prolonged or high-volume tasks.[7][8] |
| Body | Flame-resistant laboratory coat, fully buttoned. | Chemical-resistant apron over a lab coat or disposable chemical-resistant coveralls. | Prevents contamination of personal clothing from minor spills and contact. Enhanced protection is for tasks with a higher splash potential. |
| Respiratory | None required if handled exclusively within a fume hood. | A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and P100 particulate filters may be required. | This is an adjunct to, not a replacement for, engineering controls. Use is dictated by a site-specific risk assessment, especially if engineering controls are compromised or aerosols are likely.[2][9] |
| Footwear | Closed-toe leather or non-porous shoes. | Chemical-resistant boots or disposable shoe covers. | Protects feet from spills. Porous shoes can trap chemicals against the skin.[10] |
Procedural Guidance and Workflows
A self-validating safety system relies on both the right equipment and the right procedures. The following workflow and steps are critical for minimizing exposure risk.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection decision tree for handling 1H-pyrrolo[2,3-c]pyridin-7-amine.
Step-by-Step PPE Donning and Doffing Sequence
Proper technique is essential to prevent cross-contamination.
Donning (Putting On):
-
Hand Hygiene: Wash hands thoroughly.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Body Protection: Put on the lab coat or coveralls.
-
Outer Gloves: Don the second pair of nitrile or heavy-duty gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if required. Adjust for a snug fit.
Doffing (Taking Off): This process is designed to contain contaminants.
-
Outer Gloves: Remove the outer, most contaminated gloves. Peel one glove off by pinching the cuff and turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off, so the first glove is contained within the second. Dispose of immediately in a designated hazardous waste container.[5]
-
Face/Eye Protection: Remove the face shield and goggles from the back to the front, avoiding touching the front surface.
-
Body Protection: Unbutton the lab coat and roll it outwards, containing any contamination on the inside.
-
Inner Gloves: Remove the inner gloves using the same technique as in step 1.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after all PPE is removed.
Spill and Disposal Plans
Spill Management: In the event of a spill, personal safety is the priority.
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Protect: Don the "Enhanced Protocol" PPE before re-entering the area.
-
Contain: For solid spills, carefully sweep or vacuum (with HEPA filter) to avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.[2]
Disposal Plan: All waste, including contaminated PPE, empty containers, and spill cleanup materials, is considered hazardous.
-
Waste Collection: Collect all waste materials in a designated, sealed, and properly labeled hazardous waste container.[5]
-
Professional Disposal: Do not dispose of this material down the drain or in regular trash. Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste contractor.[1] This is the only acceptable method to ensure environmental compliance and safety.
By integrating this expert-driven, procedure-focused approach, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
- Echemi. (n.d.). 1H-Pyrrolo[2,3-b]pyridine SDS, 271-63-6 Safety Data Sheets.
-
PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Berardinelli, S. P., et al. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
-
PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ, 61(6), 837-41. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved from [Link]
- Angene Chemical. (2024). Safety Data Sheet for 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride.
- CymitQuimica. (n.d.). 1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet for 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Sigma-Aldrich. (2025). Safety Data Sheet for Pyrrolidine.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
-
Prairieland FS. (2020, November 18). Anhydrous Ammonia PPE [Video]. YouTube. Retrieved from [Link]
- Echemi. (n.d.). 1H-Pyrrolo[2,3-c]pyridin-3-amine Safety Data Sheets.
- ChemicalBook. (2025). 1H-pyrrolo[3,2-b]pyridin-7-amine - Safety Data Sheet.
- Fisher Scientific. (2023). Safety Data Sheet for Pyrrole.
- Jørgensen, L., et al. (2022). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 27(15), 4988.
- BenchChem. (2025). Proper Disposal of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
- Enamine. (2021). Safety Data Sheet for methyl 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate.
- Sigma-Aldrich. (n.d.). 1H-Pyrrolo[2,3-c]pyridine AldrichCPR.
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
